ZINC acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUNCQRNNEAKC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C2H3O2)2, C4H6O4Zn | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5970-45-6 (Parent) | |
| Record name | Zinc acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8038770 | |
| Record name | Zinc acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ZINC ACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Zinc acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7764 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |
| Record name | ZINC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |
CAS No. |
557-34-6; 5970-45-6, 557-34-6 | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What is the chemical formula for zinc acetate dihydrate
An In-depth Technical Guide to Zinc Acetate (B1210297) Dihydrate
This guide provides a comprehensive overview of zinc acetate dihydrate, tailored for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical properties, detailed experimental protocols for its synthesis and application, and its biological significance.
Chemical Identity and Properties
This compound dihydrate is a salt that exists as a white, crystalline solid.[1] It is the dihydrate form of this compound, meaning each formula unit is associated with two water molecules.[2] The compound has a faint acetic acid odor and an astringent taste.[3] It is commonly used as a dietary supplement, in medicines, and as a catalyst in various chemical reactions.[1][4]
The chemical formula for this compound dihydrate is Zn(CH₃COO)₂·2H₂O .
Quantitative Data Summary
The key physical and chemical properties of this compound dihydrate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | Zn(CH₃COO)₂·2H₂O | |
| Molar Mass | 219.50 g/mol | |
| Appearance | White crystalline solid | |
| Density | 1.735 g/cm³ | |
| Melting Point | Decomposes at 237 °C | |
| Water Loss | Loses water of hydration at 100 °C | |
| Solubility in Water | 43 g/100 mL (at 20 °C) | |
| Solubility in Alcohol | Soluble | |
| CAS Number | 5970-45-6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound dihydrate and its application as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles.
Synthesis of this compound Dihydrate
This protocol describes the synthesis of this compound dihydrate from zinc oxide and acetic acid.
Materials:
-
Zinc oxide (ZnO) powder or zinc hydroxide (B78521) (Zn(OH)₂) powder
-
Aqueous acetic acid (CH₃COOH) solution
-
Water
Procedure:
-
Dissolution: Dissolve the zinc oxide or zinc hydroxide powder in an aqueous solution of acetic acid. A suggested weight ratio of reactants is 1 part zinc oxide (or hydroxide) to 1.6-2.0 parts water and 1.8-2.2 parts acetic acid.
-
Evaporation: Heat the resulting solution to evaporate the solvent until the solution becomes supersaturated.
-
Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5 °C.
-
Incubation: Hold the solution at this temperature for 15-20 hours to allow for the precipitation of this compound dihydrate crystals.
-
Filtration: Filter the precipitated crystalline hydrate (B1144303) from the solution.
-
Drying: Dry the collected crystals at a temperature of 30-40 °C to obtain the final product. The expected purity of the final product using this method is typically high, at least 99.8%.
Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol details a common method for synthesizing ZnO nanoparticles using this compound dihydrate as a chemical precursor.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Potassium hydroxide (KOH)
-
Methanol (B129727) (CH₃OH)
Procedure:
-
Precursor Solution Preparation: Dissolve 0.5 g of this compound dihydrate in 20 mL of methanol. Heat the solution to 60 °C while stirring to ensure complete dissolution.
-
Alkali Solution Preparation: Separately, prepare a solution of 0.25 g of KOH in 10 mL of methanol.
-
Precipitation: Slowly add the KOH solution dropwise to the this compound solution. Maintain the temperature at 60 °C and stir vigorously for two hours. The addition of the alkali will result in the formation of a white precipitate of ZnO nanoparticles.
-
Isolation: Centrifuge the suspension to separate the white ZnO nanoparticle product from the solvent.
-
Washing: Wash the collected nanoparticles three times with absolute methanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product at room temperature.
Key Processes and Pathways
This section provides visualizations for the experimental workflows and the biological role of this compound dihydrate, rendered using the DOT language.
Logical and Experimental Workflows
The following diagrams illustrate the step-by-step processes for the synthesis protocols described above.
Caption: Workflow for the synthesis of this compound dihydrate.
Caption: Workflow for ZnO nanoparticle synthesis.
Biological Signaling Pathway
This compound's primary mechanism in biological systems involves the dissociation and release of zinc ions (Zn²⁺). These ions are crucial for numerous cellular functions. Zinc is an essential trace element that serves as a cofactor for over 300 enzymes involved in processes like DNA synthesis, immune function, and cellular repair.
The diagram below illustrates this simplified pathway, from administration to cellular action.
Caption: Simplified pathway of this compound's biological action.
References
Physical and chemical properties of anhydrous zinc acetate
An in-depth technical guide on the physical and chemical properties of anhydrous zinc acetate (B1210297), designed for researchers, scientists, and drug development professionals.
Introduction
Anhydrous zinc acetate (Zn(CH₃COO)₂) is a versatile chemical compound used extensively in chemical synthesis, as a dietary supplement, and in the pharmaceutical industry.[1][2] It is the zinc salt of acetic acid and, unlike its more common dihydrate form, contains no water of crystallization.[1][3] This anhydrous form offers enhanced stability in moisture-sensitive applications.[4] Its utility spans from acting as a catalyst in industrial processes and a precursor for nanoparticle synthesis to its therapeutic applications in treating the common cold, zinc deficiencies, and dermatological conditions like acne. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its characterization, and its mechanisms of action relevant to drug development.
Physical Properties
Anhydrous this compound is a white, crystalline solid. It is hygroscopic, meaning it readily absorbs moisture from the air, and may convert to the dihydrate form upon exposure. It typically has a faint acetic (vinegar-like) odor and an astringent taste.
A logical workflow for the preparation of anhydrous this compound from its dihydrate form is outlined below.
Caption: Workflow for preparing the anhydrous form from the dihydrate.
Table 1: Physical Properties of Anhydrous this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₄Zn | |
| Molecular Weight | 183.47 g/mol | |
| Appearance | White crystalline solid/powder | |
| Melting Point | 237 °C (Decomposes) | |
| Density | 1.84 g/cm³ | |
| Odor | Faint acetic acid odor | |
| Hygroscopicity | Hygroscopic |
Chemical Properties
Structure
In its anhydrous form, this compound adopts a polymeric structure. The zinc(II) ion is coordinated to four oxygen atoms in a tetrahedral geometry. These tetrahedra are interconnected by the acetate ligands, which act as bridges between adjacent zinc centers in a syn-anti arrangement, forming two-dimensional sheets. This contrasts with the dihydrate form, where the zinc ion is in an octahedral environment with bidentate acetate groups.
Thermal Decomposition
Anhydrous this compound is stable under ambient conditions but decomposes upon heating. The decomposition process is complex and can be influenced by the atmosphere. In a dry, inert atmosphere or vacuum, heating above its decomposition point of ~237 °C results in the loss of acetic anhydride, leaving a residue of basic this compound (Zn₄O(CH₃COO)₆). Further heating at higher temperatures (below 400°C) leads to the formation of zinc oxide (ZnO). The decomposition pathway can involve several intermediate products.
Caption: Simplified thermal decomposition pathway of anhydrous this compound.
Reactivity and Incompatibilities
Anhydrous this compound is incompatible with strong oxidizing agents. As a salt, it is also incompatible with alkalies and their carbonates, oxalates, phosphates, and sulfides. In aqueous solution, it exhibits weak acidity due to the hydrolysis of the Zn²⁺ ion, with a 5% solution having a pH between 6.0 and 7.0.
Solubility
Anhydrous this compound is soluble in water and alcohol. Its solubility in water is significant, making it suitable for preparing aqueous solutions for various applications.
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Form | Reference(s) |
| Water | 30.3 g / 100 mL | 25 | Anhydrous | |
| Water | 43 g / 100 mL | 20 | Dihydrate | |
| Alcohol (Ethanol) | Soluble | 25 | Anhydrous | |
| Methanol | 1.5 g / 100 mL | - | - | |
| Dilute Mineral Acids | Soluble | - | Anhydrous | |
| Alkalis | Soluble | - | Anhydrous |
Experimental Protocols
Synthesis of Anhydrous this compound
This protocol describes a common laboratory method for synthesizing this compound, which typically yields the dihydrate, followed by a dehydration step.
Objective: To synthesize anhydrous this compound from zinc oxide and acetic acid.
Materials:
-
Zinc oxide (ZnO)
-
Glacial acetic acid (CH₃COOH)
-
Reaction flask, condenser, heating mantle, magnetic stirrer
-
Dean-Stark apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Methodology:
-
Reaction: Suspend zinc oxide in glacial acetic acid in a reaction flask. The typical reaction is: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O.
-
Heating: Gently heat the mixture with stirring. The zinc oxide will dissolve as it reacts to form this compound. Continue heating until a clear solution is obtained.
-
Crystallization (Dihydrate): Allow the solution to cool slowly to room temperature, which will cause this compound dihydrate to crystallize.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold organic solvent to remove impurities.
-
Dehydration: To obtain the anhydrous form, transfer the dihydrate crystals to a flask with toluene. Fit the flask with a Dean-Stark apparatus and a condenser.
-
Azeotropic Distillation: Heat the mixture to reflux. The water of crystallization will be removed azeotropically with the toluene and collected in the Dean-Stark trap.
-
Final Product: Once no more water is collected, cool the mixture. Filter the resulting anhydrous this compound crystals, wash with a volatile solvent like diethyl ether, and dry thoroughly under vacuum.
Determination of Decomposition Temperature via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of anhydrous this compound.
Instrumentation: Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of anhydrous this compound into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500-600 °C) at a constant heating rate (e.g., 10 °C/min). The decomposition of anhydrous this compound to ZnO is typically observed below 300-350°C.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA thermogram. The onset temperature of the major weight loss step corresponds to the beginning of decomposition. The residual mass at the end of the experiment should correspond to the theoretical mass of zinc oxide (ZnO) formed.
Applications and Mechanisms in Drug Development
Anhydrous this compound is a valuable compound in pharmaceuticals, primarily for treating zinc deficiency and Wilson's disease, and as a component in topical treatments for acne and cold lozenges.
Treatment of Wilson's Disease
Wilson's disease is a genetic disorder causing excessive copper accumulation. This compound serves as a primary therapy by inhibiting the intestinal absorption of copper.
Mechanism of Action: Oral this compound induces the synthesis of metallothionein, a cysteine-rich protein, in the intestinal epithelial cells (enterocytes). Metallothionein has a high binding affinity for both zinc and copper. It preferentially binds dietary copper, sequestering it within the enterocytes. This prevents the copper from being transferred into the bloodstream. When the enterocytes are sloughed off at the end of their life cycle, the bound copper is excreted from the body in the stool.
References
- 1. This compound ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 2. This compound, anhydrous, 99.9+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lohmann-minerals.com [lohmann-minerals.com]
An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of zinc acetate (B1210297), a compound of significant interest in pharmaceutical and materials science. The guide details the structural aspects of both its anhydrous and dihydrate forms, presenting key crystallographic data in a structured format. Furthermore, it outlines the experimental protocols for crystal structure determination and explores the relevance of zinc acetate's structure in drug development and formulation.
Crystal Structure and Polymorphism
This compound exists in two primary forms: anhydrous this compound (Zn(CH₃COO)₂) and this compound dihydrate (Zn(CH₃COO)₂·2H₂O). These forms exhibit distinct crystal structures and coordination geometries, which are crucial to their chemical and physical properties.
Anhydrous this compound
Anhydrous this compound is known to exist in at least three polymorphs, each with a unique crystal structure. In all anhydrous forms, the zinc ion is coordinated to four oxygen atoms in a tetrahedral geometry.[1][2] These tetrahedra are interconnected by acetate ligands, creating polymeric structures.[1][2]
The known polymorphs of anhydrous this compound are:
-
Orthorhombic (Space Group: Fdd2) : This polymorph features a three-dimensional polymeric network.[3]
-
Monoclinic (Space Group: C2/c) : In this form, the zinc coordination is similar to the orthorhombic polymorph, but it forms a two-dimensional sheet-like network.
-
Monoclinic (Space Group: P2₁/c) : This polymorph also consists of two-dimensional sheets, but with a different stacking sequence compared to the C2/c polymorph.
Table 1: Crystallographic Data for Anhydrous this compound Polymorphs
| Parameter | Orthorhombic (Fdd2) | Monoclinic (C2/c) | Monoclinic (P2₁/c) |
| a (Å) | Data not available in search results | Data not available in search results | 15.096 |
| b (Å) | Data not available in search results | Data not available in search results | 4.7967 |
| c (Å) | Data not available in search results | Data not available in search results | 9.2361 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | Data not available in search results | 98.10 |
| γ (°) | 90 | 90 | 90 |
| V (ų) | Data not available in search results | Data not available in search results | 662.1 |
| Z | Data not available in search results | Data not available in search results | 4 |
| Reference |
Table 2: Selected Bond Angles for Monoclinic (P2₁/c) Anhydrous this compound
| Atoms | Angle (°) | Atoms | Angle (°) |
| O3—Zn1—O2 | 108.54 | O1—C3—C4 | 121.0 |
| O3—Zn1—O4 | 113.71 | O4—C3—C4 | 118.7 |
| O2—Zn1—O4 | 117.80 | O3—C1—O2 | 121.1 |
| O3—Zn1—O1 | 111.81 | O3—C1—C2 | 116.9 |
| O2—Zn1—O1 | 100.74 | O2—C1—C2 | 122.0 |
| O4—Zn1—O1 | 103.34 | O1—C3—O4 | 120.3 |
| C3—O1—Zn1 | 128.7 | C1—O2—Zn1 | 133.4 |
| C1—O3—Zn1 | 118.6 | C3—O4—Zn1 | 112.5 |
This compound Dihydrate
In the dihydrate form, the coordination geometry of the zinc ion is octahedral. The zinc atom is coordinated to four oxygen atoms from two bidentate acetate groups and two oxygen atoms from water molecules. The crystal system is monoclinic with the space group C2/c.
Table 3: Crystallographic Data for this compound Dihydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| a (Å) | 14.50 | |
| b (Å) | 5.32 | |
| c (Å) | 11.02 | |
| α (°) | 90 | |
| β (°) | 100 | |
| γ (°) | 90 | |
| Z | 4 |
Table 4: Selected Bond Lengths for this compound Dihydrate
| Bond | Length (Å) | Reference |
| Zn–O (acetate) | 2.17 | |
| Zn–O (acetate) | 2.18 |
Note: A comprehensive table of bond lengths and angles for this compound dihydrate can be found in the primary literature by van Niekerk, J. N., Schoening, F. R. L., & Talbot, J. H. (1953). Acta Crystallographica, 6(8), 720–723.
Experimental Protocols
The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.
Crystal Synthesis and Preparation
High-quality single crystals are essential for X-ray diffraction analysis. This compound crystals can be prepared through several methods:
-
Reaction of Zinc Oxide or Carbonate with Acetic Acid : This is a common method where zinc oxide or zinc carbonate is reacted with acetic acid, followed by crystallization from the resulting solution.
-
Slow Evaporation : Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethanol (B145695) or water.
-
Controlled Precipitation : Altering conditions such as temperature and pH can be used to control the crystallization process and obtain well-formed crystals.
Single-Crystal X-ray Diffraction
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a controlled temperature, often 293 K.
-
Data Processing : The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.
-
Structure Solution : The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.
-
Structure Refinement : The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
Relevance in Drug Development and Formulation
While a direct signaling pathway modulated by the specific crystal structure of this compound is not well-documented, the physicochemical properties dictated by its crystalline form are highly relevant in drug development and formulation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Zinc Acetate (B1210297)
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity zinc acetate (Zn(CH₃COO)₂), a critical compound in pharmaceutical applications. The methodologies detailed herein are compiled from scientific literature and patents to ensure relevance and accuracy for researchers and professionals in drug development.
Introduction to High-Purity this compound
This compound, occurring as white crystalline plates with a faint acetic odor, is a vital source of zinc in various pharmaceutical formulations.[1][2] It is used as an excipient in topical and injectable preparations and therapeutically in oral capsules for conditions like Wilson's disease.[1] For pharmaceutical use, the purity of this compound is of paramount importance to ensure safety and efficacy, necessitating well-controlled synthesis and purification processes. The dihydrate form, Zn(CH₃COO)₂·2H₂O, is the most common.[3]
Synthesis of this compound
The most prevalent method for synthesizing this compound involves the reaction of a zinc-containing precursor with acetic acid. The choice of precursor can influence the reaction conditions and the impurity profile of the initial product.
Reaction of Zinc Oxide with Acetic Acid
This is the most common and straightforward industrial method for producing this compound.[4] High-purity zinc oxide reacts with glacial or aqueous acetic acid to form this compound and water.
Chemical Reaction: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O
The general process involves heating a mixture of acetic acid and water, followed by the gradual addition of zinc oxide. The reaction is typically carried out with excess acid to ensure complete dissolution of the zinc oxide.
Reaction of Other Zinc Precursors
Alternatively, zinc metal, zinc hydroxide, or zinc carbonate can be used as the zinc source.
-
Zinc Metal: The reaction with zinc metal can be slow. Zn + 2CH₃COOH → Zn(CH₃COO)₂ + H₂↑
-
Zinc Carbonate: This reaction produces carbon dioxide as a byproduct. ZnCO₃ + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O + CO₂↑
-
Zinc Hydroxide: This is a clean reaction yielding only water as a byproduct. Zn(OH)₂ + 2CH₃COOH → Zn(CH₃COO)₂ + 2H₂O
Purification of this compound
Achieving the high purity required for pharmaceutical applications often involves one or more purification steps to remove unreacted starting materials, byproducts, and heavy metal impurities.
Recrystallization
Recrystallization is a fundamental technique for purifying crude this compound. The crude product is dissolved in a suitable solvent (typically water) at an elevated temperature to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of purer crystals, while impurities remain in the mother liquor.
Impurity Removal via Precipitation and Filtration
Heavy metal impurities, which are a major concern for pharmaceutical-grade products, can be removed by targeted precipitation.
-
Sulfide (B99878) Precipitation: In one method, after dissolving impure zinc oxide in an ammonium-carbonate solution, impurities like iron and manganese are oxidized. Subsequently, ammonium (B1175870) sulfide is added to precipitate these and other heavy metal impurities as insoluble sulfides, which are then removed by filtration.
-
Heavy Metal Displacement: A patented method involves immersing a zinc object (e.g., zinc plate or powder) into a hot, saturated solution of basic this compound. Heavy metal ions that are more noble than zinc, such as lead, copper, and cadmium, are reduced to their metallic form and deposit on the zinc object or precipitate out of the solution.
Solvent Extraction
For upgrading industrial-grade this compound to pharmaceutical grade, solvent extraction can be employed. A process has been described where an aqueous solution of industrial this compound is extracted with an organic solvent like methylene (B1212753) dichloride to remove organic impurities.
Experimental Protocols
Protocol 1: Synthesis from Zinc Oxide and Acetic Acid
This protocol is adapted from a patented method designed to produce high-purity this compound dihydrate.
-
Reaction: In a suitable reaction vessel, dissolve powdered zinc oxide in an aqueous solution of acetic acid. The recommended weight ratio of reagents is 1 part zinc oxide : 1.6-2.0 parts water : 1.8-2.2 parts acetic acid.
-
Evaporation: Heat the resulting solution to evaporate excess water until the point of supersaturation is reached.
-
Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5°C. Maintain this temperature for 15-20 hours to allow for complete crystallization of this compound dihydrate.
-
Filtration: Separate the precipitated crystals from the mother liquor by filtration.
-
Drying: Dry the collected crystals at a temperature of 30-40°C. The final product is expected to have a purity of at least 99.8%.
Protocol 2: Purification of Crude this compound
This protocol outlines a method for removing heavy metal impurities.
-
Dissolution: Prepare a high-temperature (90-100°C) saturated solution of the crude this compound in water. Adjust the pH to 5.0-5.5 with a small amount of acetic acid.
-
Impurity Reduction: Immerse zinc powder or zinc plates into the hot solution and stir for 20-40 minutes. This will cause more noble heavy metal impurities to precipitate.
-
Adsorption (Optional): Add high-quality activated carbon to the solution to adsorb residual organic impurities.
-
Filtration: Filter the hot solution to remove the precipitated metals, zinc powder, and activated carbon.
-
Crystallization: Cool the filtrate to induce crystallization of the purified this compound.
-
Separation: Separate the crystals by centrifugation and dry them under appropriate conditions (e.g., 30-40°C). The mother liquor can be recycled.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the synthesis and analysis of high-purity this compound.
Table 1: Synthesis Parameters for High-Purity this compound Dihydrate
| Parameter | Value | Reference |
| Reactant Ratio (by weight) | ||
| Zinc Oxide | 1 | |
| Water | 1.6 - 2.0 | |
| Acetic Acid | 1.8 - 2.2 | |
| Reaction Conditions | ||
| Crystallization Temperature | 0 - 5 °C | |
| Crystallization Time | 15 - 20 hours | |
| Drying Temperature | 30 - 40 °C | |
| Product Specification | ||
| Purity (Main Substance) | ≥ 99.8% |
Table 2: Purity Specifications for Pharmaceutical Grade this compound (USP)
| Test | Specification Limit | Reference |
| Assay | 98.0% - 102.0% (as dihydrate) | |
| pH (5% solution) | 6.0 - 8.0 | |
| Insoluble Matter | ≤ 0.005% | |
| Arsenic (As) | ≤ 3 ppm | |
| Lead (Pb) | ≤ 0.002% | |
| Chloride (Cl) | ≤ 0.005% | |
| Sulfate (SO₄) | ≤ 0.010% | |
| Alkalies and Alkaline Earths | ≤ 0.2% |
Purity Analysis and Quality Control
Ensuring the high purity of this compound requires rigorous analytical testing.
-
Assay (Titration): The content of this compound is commonly determined by complexometric titration. The sample is dissolved in water and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an indicator like eriochrome black T.
-
Atomic Spectroscopy: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) are used to quantify trace heavy metal impurities with high sensitivity and specificity.
-
Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the identity of the acetate salt and the presence of water of hydration.
-
Pharmacopeial Tests: For pharmaceutical-grade material, a full suite of tests as prescribed by a pharmacopeia (e.g., USP) must be conducted to control for specific impurities like chlorides, sulfates, arsenic, and lead.
Diagrams and Workflows
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification of this compound.
Impurity Removal Logic
Caption: Logic for heavy metal impurity removal using zinc powder.
References
The Intricate Dance of a Divalent Cation: A Technical Guide to the Mechanism of Action of Zinc Ions in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc, an essential trace element, transcends its role as a simple nutrient, acting as a dynamic signaling molecule and a critical structural component of a vast array of proteins. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of zinc ions, derived from sources such as zinc acetate (B1210297), within biological systems. We delve into the intricate interplay of zinc in cellular homeostasis, its pivotal role in regulating apoptosis, its function as a neuromodulator, and its influence on gene expression. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.
Cellular Zinc Homeostasis: A Tightly Regulated Symphony
The intracellular concentration of free zinc ions (Zn²⁺) is meticulously controlled, typically maintained in the picomolar to nanomolar range. This delicate balance is orchestrated by a triad (B1167595) of key players: metallothioneins (MTs), Zrt- and Irt-like proteins (ZIPs), and zinc transporters (ZnTs).
-
Metallothioneins (MTs): These cysteine-rich, low molecular weight proteins act as a crucial intracellular zinc buffer.[[“]] They bind zinc with high affinity, sequestering it to prevent toxicity and releasing it on demand to supply zinc-dependent proteins.[[“]][2] MTs are inducible by elevated zinc levels, forming a negative feedback loop to maintain homeostasis.[[“]]
-
ZIP Transporters (SLC39A family): This family of proteins is responsible for the influx of zinc into the cytoplasm, either from the extracellular space or from intracellular organelles.[3] There are 14 known human ZIP transporters, each with distinct tissue distribution and regulatory mechanisms.
-
ZnT Transporters (SLC30A family): Conversely, the ZnT family facilitates the efflux of zinc from the cytoplasm, either out of the cell or into intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and synaptic vesicles. There are 10 known human ZnT transporters.
This intricate network ensures that zinc is available for its myriad biological roles while preventing the detrimental effects of zinc overload.
Quantitative Data: Zinc Transporter Kinetics
The efficiency of zinc transport by ZIP and ZnT proteins can be characterized by their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These values, however, can vary depending on the specific transporter, the cell type, and the experimental conditions.
| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/oocyte/h) | Cell System | Reference |
| ZIP8 | Zn²⁺ | 0.26 ± 0.09 | 1.0 ± 0.08 | Xenopus oocytes | |
| ZIP8 | Cd²⁺ | 0.48 ± 0.08 | 1.8 ± 0.08 | Xenopus oocytes | |
| Rat Intestinal Transport | Zn²⁺ | 1.94 - 10.78 | Not specified | Rat small intestine |
Note: The provided data is illustrative and highlights the variability in transporter kinetics. A comprehensive understanding requires consulting specific literature for the transporter and biological context of interest.
Experimental Protocol: Measuring Zinc Uptake by ZIP Transporters
This protocol provides a general framework for assessing the zinc transport ability of a specific ZIP transporter expressed in a cellular system.
Objective: To quantify the rate of zinc uptake mediated by a specific ZIP transporter.
Materials:
-
Cell line of interest (e.g., HEK293T, Xenopus oocytes)
-
Expression vector containing the ZIP transporter of interest
-
Transfection reagent
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffered saline
-
Radioactive ⁶⁵ZnCl₂ or a fluorescent zinc probe (e.g., FluoZin-3 AM)
-
Scintillation counter or fluorescence plate reader
-
Non-radioactive ZnCl₂
-
Chelating agents (e.g., EDTA) for control experiments
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line to the desired confluency.
-
Transfect the cells with the expression vector containing the ZIP transporter gene. A mock transfection (empty vector) should be performed as a negative control.
-
Allow 24-48 hours for protein expression.
-
-
Zinc Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS to remove any residual medium.
-
Prepare uptake solutions containing varying concentrations of non-radioactive ZnCl₂ (to determine Kₘ) spiked with a constant amount of ⁶⁵ZnCl₂ or the fluorescent probe.
-
Initiate the uptake by adding the uptake solution to the cells.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS containing a high concentration of a chelating agent like EDTA to remove extracellular zinc.
-
-
Quantification:
-
For ⁶⁵ZnCl₂: Lyse the cells and measure the radioactivity in a scintillation counter.
-
For fluorescent probes: Measure the intracellular fluorescence using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Normalize the zinc uptake to the protein concentration of the cell lysate.
-
Subtract the uptake measured in mock-transfected cells to determine the specific uptake mediated by the ZIP transporter.
-
Plot the rate of zinc uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Zinc's Dichotomous Role in Apoptosis: A Matter of Concentration and Context
Zinc ions exert a complex and often contradictory influence on programmed cell death, or apoptosis. The outcome, whether pro-apoptotic or anti-apoptotic, is highly dependent on the intracellular zinc concentration, cell type, and the specific apoptotic stimuli.
Anti-Apoptotic Effects: At physiological or slightly elevated concentrations, zinc can be a potent inhibitor of apoptosis. A primary mechanism for this protective effect is the direct inhibition of caspases, the key executioner enzymes of apoptosis. Zinc has been shown to inhibit the activity of several caspases, including caspase-3, -6, -7, -8, and -9. This inhibition can occur through binding to the catalytic site or allosteric sites on the caspases.
Pro-Apoptotic Effects: Conversely, both zinc deficiency and excessive zinc concentrations can trigger apoptosis.
-
Zinc Deficiency-Induced Apoptosis: A lack of sufficient zinc can lead to increased oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, all of which can converge on the activation of apoptotic pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from mitochondria.
-
Zinc Overload-Induced Apoptosis: High concentrations of zinc can be cytotoxic and induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial damage, and the activation of pro-apoptotic signaling cascades involving p53.
Signaling Pathway: Zinc-Mediated Regulation of Apoptosis
Caption: Dual role of zinc in apoptosis regulation.
Quantitative Data: Zinc Inhibition of Caspases
The inhibitory potency of zinc on caspases is quantified by the inhibition constant (Kᵢ), which represents the concentration of zinc required to produce 50% inhibition.
| Caspase | Kᵢ (nM) | Inhibition Mechanism | Reference |
| Caspase-3 | 2.6 - 6.9 | Active Site Binding | |
| Caspase-6 | 2.6 - 6.9 | Allosteric | |
| Caspase-7 | 76 | Active Site Binding | |
| Caspase-8 | 2.6 - 6.9 | Active Site & Dimerization Inhibition | |
| Caspase-9 | ~300 | Active Site Binding |
Experimental Protocol: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase, in cell lysates.
Objective: To determine the effect of zinc on caspase-3 activity.
Materials:
-
Cells treated with or without zinc acetate at various concentrations.
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Cell lysis buffer.
-
Protein assay reagent (e.g., Bradford reagent).
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for a specified time. Include untreated controls and positive controls (apoptosis inducer).
-
Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing caspase activity.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well. This substrate is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration.
-
Compare the caspase-3 activity in zinc-treated cells to that of the untreated control to determine the effect of zinc.
-
Zinc as a Neuromodulator: Fine-Tuning Synaptic Communication
In the central nervous system, zinc is highly concentrated in the synaptic vesicles of a subset of glutamatergic neurons. Upon neuronal excitation, zinc is co-released with glutamate (B1630785) into the synaptic cleft, where it acts as a potent neuromodulator, influencing the activity of various postsynaptic receptors.
A key target of synaptically released zinc is the N-methyl-D-aspartate (NMDA) receptor , a critical player in synaptic plasticity, learning, and memory. Zinc inhibits NMDA receptor activity through two distinct mechanisms:
-
High-Affinity, Voltage-Independent Inhibition: Nanomolar concentrations of zinc bind to an allosteric site on the GluN2A subunit of the NMDA receptor, reducing the channel's open probability.
-
Low-Affinity, Voltage-Dependent Inhibition: Micromolar concentrations of zinc can physically block the ion channel pore in a voltage-dependent manner.
The interaction between zinc and NMDA receptors is further modulated by the postsynaptic zinc transporter ZnT1 , which can form a complex with the GluN2A subunit. This complex is thought to create a local zinc microenvironment that fine-tunes NMDA receptor activity.
Signaling Pathway: Zinc Modulation of NMDA Receptor Activity
Caption: Zinc modulation of NMDA receptor signaling.
Experimental Protocol: Studying Zinc Modulation of NMDA Receptor Activity
This protocol outlines a method using whole-cell patch-clamp electrophysiology to investigate the effect of zinc on NMDA receptor-mediated currents in cultured neurons.
Objective: To characterize the inhibitory effect of zinc on NMDA receptor currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons).
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).
-
Borosilicate glass capillaries for patch pipettes.
-
External solution (e.g., artificial cerebrospinal fluid, aCSF).
-
Internal solution for the patch pipette.
-
NMDA and glycine (B1666218) (co-agonist).
-
This compound or ZnCl₂.
-
NMDA receptor antagonist (e.g., AP5) for control experiments.
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
Bicuculline and strychnine (B123637) to block GABAₐ and glycine receptors, respectively.
Procedure:
-
Cell Preparation:
-
Plate cultured neurons on coverslips suitable for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Continuously perfuse the cell with external solution containing TTX, bicuculline, and strychnine to isolate NMDA receptor currents.
-
-
Eliciting NMDA Receptor Currents:
-
Apply a brief pulse of NMDA and glycine to the neuron to evoke an inward current.
-
-
Zinc Application:
-
After establishing a stable baseline of NMDA-evoked currents, co-apply zinc at various concentrations with the NMDA/glycine solution.
-
Record the NMDA receptor currents in the presence of zinc.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude and kinetics of the NMDA receptor currents in the absence and presence of zinc.
-
Plot the percentage of inhibition of the NMDA receptor current as a function of zinc concentration to generate a dose-response curve and determine the IC₅₀ (concentration of zinc that produces 50% inhibition).
-
Zinc Fingers: Architects of Gene Expression
Zinc finger proteins are one of the most abundant classes of transcription factors in eukaryotes. These proteins contain domains where a zinc ion is coordinated by cysteine and/or histidine residues, creating a stable "finger-like" structure that can bind to specific DNA sequences in the promoter or enhancer regions of genes.
By binding to DNA, zinc finger proteins can either activate or repress gene transcription, thereby playing a crucial role in a wide range of cellular processes, including development, differentiation, and stress response. The specificity of DNA binding is determined by the amino acid sequence of the zinc finger domain, and engineered zinc finger proteins with novel DNA binding specificities are being developed as tools for targeted gene regulation and therapy.
Logical Relationship: Zinc Finger Protein-Mediated Gene Regulation
Caption: Mechanism of gene regulation by zinc finger proteins.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Zinc Finger Proteins
ChIP is a powerful technique used to identify the specific DNA sequences that a particular protein, such as a zinc finger transcription factor, binds to in vivo.
Objective: To determine the genomic binding sites of a specific zinc finger protein.
Materials:
-
Cells expressing the zinc finger protein of interest.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench the cross-linking reaction.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific to the zinc finger protein of interest.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Reagents for qPCR or next-generation sequencing.
Procedure:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the zinc finger protein. A non-specific IgG should be used as a negative control.
-
Capture the antibody-protein-DNA complexes using protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Analysis:
-
qPCR: If you have a candidate target gene, use qPCR to quantify the enrichment of its promoter region in the immunoprecipitated DNA compared to the input and IgG controls.
-
ChIP-seq: For genome-wide analysis, prepare a DNA library from the immunoprecipitated DNA and perform next-generation sequencing to identify all the genomic binding sites of the zinc finger protein.
-
Conclusion
The biological roles of zinc ions, facilitated by compounds like this compound, are remarkably diverse and complex. From the meticulous maintenance of cellular homeostasis to the nuanced regulation of apoptosis, neuronal signaling, and gene expression, zinc is a key player in a multitude of fundamental life processes. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further unravel the intricate mechanisms of zinc action and to harness its therapeutic potential. A deeper understanding of the molecular choreography directed by this essential divalent cation will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.
References
The Biological Role of Zinc Acetate: A Technical Guide for Researchers
An In-depth Examination of Zinc as an Essential Trace Element
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is a fundamental trace element, indispensable for a vast array of biological processes.[1][2][3][4][5] Its salt form, zinc acetate (B1210297), serves as a readily bioavailable source of zinc ions (Zn²⁺), making it a subject of extensive research and a component in various therapeutic applications. This technical guide provides a comprehensive overview of the multifaceted biological roles of zinc, with a particular focus on its functions at the cellular and molecular levels. The content herein delves into zinc's catalytic and structural roles in enzymes, its critical function in signal transduction and gene expression, and its intricate relationship with the immune system. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support advanced research and drug development endeavors.
Introduction: The Ubiquity and Importance of Zinc
Zinc is the second most abundant trace metal in the human body, surpassed only by iron. It is an essential component for all forms of life, participating in a myriad of physiological functions. The human body contains approximately 2-3 grams of zinc, with the majority distributed in skeletal muscle, bone, liver, and skin. Zinc's importance stems from its versatile roles as a catalytic cofactor for over 300 enzymes, a structural constituent of numerous proteins, and a regulator of diverse cellular processes including signal transduction and gene expression. Dysregulation of zinc homeostasis is implicated in a wide range of pathologies, including immune deficiencies, neurodegenerative disorders, and cancer. Zinc acetate, being highly soluble in water, readily dissociates to provide bioavailable zinc ions, which are then utilized in these critical biochemical pathways.
Biochemical Roles of Zinc
The biological functions of zinc can be broadly categorized into three main areas: catalytic, structural, and regulatory.
Catalytic Role in Metalloenzymes
Zinc is a crucial cofactor for enzymes in all six enzyme classes. In its catalytic capacity, the Zn²⁺ ion typically functions as a Lewis acid, accepting a pair of electrons to facilitate a variety of chemical reactions. Zinc-binding sites within these enzymes often exhibit a distorted tetrahedral or trigonal bipyramidal geometry, with coordination provided by amino acid residues such as cysteine, histidine, aspartate, and glutamate.
Table 1: Representative Zinc Metalloenzymes and their Functions
| Enzyme Class | Representative Enzyme | Function | Zinc's Role |
| Oxidoreductases | Alcohol Dehydrogenase | Catalyzes the oxidation of alcohols to aldehydes or ketones. | Catalytic and Structural |
| Transferases | RNA Polymerase | Synthesizes RNA from a DNA template. | Catalytic |
| Hydrolases | Carboxypeptidase A | Hydrolyzes the C-terminal peptide bond of proteins. | Catalytic |
| Lyases | Carbonic Anhydrase | Catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. | Catalytic |
| Isomerases | Phosphomannose Isomerase | Interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate. | Catalytic |
| Ligases | Pyruvate (B1213749) Carboxylase | Catalyzes the carboxylation of pyruvate to form oxaloacetate. | Structural |
Structural Role in Proteins
Beyond its catalytic involvement, zinc plays a vital structural role in a large number of proteins. The most well-known example is the "zinc finger" motif, a structural domain where a zinc ion is coordinated by cysteine and/or histidine residues, creating a stable, finger-like structure. These motifs are commonly found in transcription factors, where they are essential for sequence-specific DNA binding and the regulation of gene expression. It is estimated that up to 10% of human proteins may bind zinc, highlighting its widespread structural importance.
Regulatory Role in Cellular Processes
Zinc ions act as intracellular signaling molecules, often referred to as "zinc signals". These signals involve transient changes in intracellular free zinc concentrations, which can modulate the activity of various signaling pathways. Zinc homeostasis is tightly regulated by a sophisticated system of transporters and binding proteins.
The two major families of zinc transporters are:
-
ZIP (Zrt- and Irt-like Protein) family (SLC39A): These transporters increase cytosolic zinc levels by importing zinc into the cytoplasm from the extracellular space or from intracellular organelles.
-
ZnT (Zinc Transporter) family (SLC30A): These transporters decrease cytosolic zinc levels by exporting zinc from the cytoplasm to the extracellular space or into intracellular compartments.
Dysregulation of these transporters is linked to various diseases, underscoring their importance in maintaining cellular zinc balance.
Zinc in Signal Transduction and Gene Expression
Zinc ions are integral to the transmission of cellular signals and the regulation of gene expression.
Modulation of Signaling Pathways
Recent evidence has established Zn²⁺ as a significant second messenger, comparable in importance to calcium ions. Zinc signals can be generated through various mechanisms, including influx from the extracellular environment or release from intracellular stores like the endoplasmic reticulum and mitochondria. These zinc transients can influence key signaling pathways, including those involving protein kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis.
For example, in immune cells, T-cell receptor (TCR) activation triggers an influx of zinc, which in turn modulates downstream signaling cascades essential for T-cell activation and cytokine production.
Regulation of Gene Expression
Zinc's role in gene expression is multifaceted. As a structural component of zinc finger transcription factors, it is directly involved in the regulation of DNA transcription. Furthermore, zinc levels can influence the expression of genes involved in its own homeostasis. For instance, high intracellular zinc concentrations activate Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1), which then binds to Metal Response Elements (MREs) in the promoter regions of genes like metallothioneins and ZnT-1, leading to their increased transcription. This creates a negative feedback loop to buffer intracellular zinc levels.
Zinc and the Immune System
Zinc is a critical modulator of both innate and adaptive immunity. Its deficiency has been linked to increased susceptibility to infections. Zinc is essential for the normal development and function of various immune cells, including neutrophils, natural killer (NK) cells, T-lymphocytes, and B-lymphocytes.
Key roles of zinc in immune function include:
-
Immune Cell Development and Function: Zinc deficiency impairs the development and function of T and B lymphocytes.
-
Modulation of Cytokine Production: Zinc influences the production of cytokines, which are key signaling molecules in the immune system.
-
Antioxidant and Anti-inflammatory Properties: Zinc can act as an antioxidant, protecting cells from oxidative damage, and has anti-inflammatory effects.
-
Regulation of Apoptosis: Zinc plays a role in regulating programmed cell death (apoptosis) in immune cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to zinc's biological role.
Table 2: Typical Zinc Concentrations in Human Tissues and Fluids
| Tissue/Fluid | Concentration Range |
| Prostate | 100-500 µg/g |
| Bone | 100-200 µg/g |
| Skeletal Muscle | 50-100 µg/g |
| Liver | 50-80 µg/g |
| Blood Plasma | 70-120 µg/dL |
| Semen | 100-200 µg/mL |
Data compiled from various sources. Concentrations can vary based on age, diet, and health status.
Table 3: Dissociation Constants (Kd) for Selected Zinc-Binding Proteins
| Protein | Function | Kd Range |
| Metallothionein | Zinc storage and detoxification | 10⁻¹² - 10⁻¹³ M |
| Carbonic Anhydrase II | pH regulation | ~10⁻¹² M |
| Alcohol Dehydrogenase | Ethanol metabolism | ~10⁻¹⁰ M |
| Zinc Finger (e.g., Zif268) | DNA binding | 10⁻⁹ - 10⁻¹⁰ M |
Kd values are indicative and can vary based on experimental conditions.
Experimental Protocols
Measurement of Intracellular Free Zinc using FluoZin-3 AM
This protocol describes a common method for quantifying changes in intracellular labile zinc using the fluorescent indicator FluoZin-3 AM.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
FluoZin-3 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (for negative control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Dye Loading Solution Preparation: Prepare a stock solution of FluoZin-3 AM in DMSO. Immediately before use, prepare the loading solution by diluting the FluoZin-3 AM stock to a final concentration of 1-5 µM in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with HBSS to remove excess extracellular dye.
-
Measurement: Add fresh HBSS to the cells. Measure the baseline fluorescence using an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Experimental Treatment: Add the experimental compounds (e.g., this compound to induce zinc influx, TPEN to chelate zinc).
-
Kinetic Reading: Immediately begin kinetic fluorescence readings to monitor changes in intracellular zinc concentration over time.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the baseline fluorescence to determine the relative change in intracellular free zinc.
Quantification of Total Cellular Zinc by Atomic Absorption Spectroscopy (AAS)
This protocol provides a method for determining the total zinc content in a cell sample using Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS), a highly sensitive technique for trace metal analysis.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%)
-
Zinc standard solutions
-
Graphite Furnace Atomic Absorption Spectrometer
Procedure:
-
Cell Harvesting: Harvest a known number of cells by trypsinization or scraping. Wash the cell pellet 2-3 times with ice-cold PBS to remove extracellular contaminants.
-
Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of high-purity water. Lyse the cells by sonication or freeze-thaw cycles. For complete digestion, add trace metal grade nitric acid and a small amount of hydrogen peroxide. Heat the sample in a digestion block or microwave digester until the solution is clear.
-
Sample Dilution: After cooling, dilute the digested sample to a final volume with high-purity water. The final acid concentration should be compatible with the AAS instrument (typically 1-2%).
-
Standard Preparation: Prepare a series of zinc standard solutions of known concentrations using the same acid matrix as the samples.
-
AAS Measurement: Analyze the samples and standards using the GF-AAS. The instrument atomizes the sample in a graphite tube, and the absorbance of light by the zinc atoms at a specific wavelength (213.9 nm) is measured.
-
Data Analysis: Generate a calibration curve from the absorbance values of the standard solutions. Use the calibration curve to determine the zinc concentration in the digested samples. Calculate the total zinc content per cell or per milligram of protein.
Conclusion and Future Directions
Zinc, often delivered as this compound, is a vital trace element with profound and diverse roles in biology. Its functions as a catalytic cofactor, a structural stabilizer of proteins, and a dynamic signaling molecule are essential for cellular health and organismal homeostasis. The intricate systems that regulate zinc trafficking and the signaling pathways modulated by zinc ions are areas of intense research. For drug development professionals, understanding the molecular mechanisms of zinc action is crucial for designing novel therapeutics that target zinc-dependent pathways or for utilizing zinc supplementation to ameliorate disease states. Future research will likely focus on elucidating the specific roles of individual zinc transporters in health and disease, further defining the spatio-temporal dynamics of zinc signaling, and exploring the therapeutic potential of modulating zinc homeostasis in a targeted manner.
References
The Solubility of Zinc Acetate: A Comprehensive Technical Guide for Researchers
For immediate release: A detailed technical guide outlining the solubility characteristics of zinc acetate (B1210297) in aqueous and organic media is now available for researchers, scientists, and professionals in drug development. This document provides a consolidated overview of quantitative solubility data, standardized experimental methodologies for solubility determination, and a visual representation of the general experimental workflow.
Zinc acetate, a compound with significant applications ranging from a dietary supplement to a precursor in the synthesis of zinc oxide nanoparticles, exhibits variable solubility depending on the solvent and temperature.[1][2][3] Understanding its solubility is critical for its application in various scientific and industrial fields.
Quantitative Solubility Data
The solubility of this compound has been determined in water and a range of organic solvents. The following tables summarize the available quantitative data for both the anhydrous and dihydrate forms of this compound.
Solubility of Anhydrous this compound
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 7 | 30.32[4] |
| 21 | 33.75[4] | |
| 25 | 40 | |
| 30 | 36.64 | |
| 47 | 45.74 | |
| 75 | 63.89 | |
| 100 | 67 | |
| Ethanol | 25 | 3.5 |
| 25 | 3 (in alcohol) | |
| 79 | 221 | |
| Ethanol (absolute) | 25 | 1.18 |
| Methanol | 15 | 1.9 |
| 66.6 | 1.9 | |
| Acetone | - | Insoluble |
| Acetic Acid | 25 | 0.0055 |
| 40.5 | 0.015 | |
| 72 | 0.117 | |
| 130 | 0.3 | |
| Ethyl Acetate | 20 | 0.02592 |
| Hydrazine | 20 | 4 |
| Dimethyl Sulfoxide (DMSO) | - | >100 g/100cc |
| - | 37 mg/mL (201.65 mM) | |
| - | 50 mg/mL (272.52 mM) (requires sonication) |
Solubility of this compound Dihydrate
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 43 g/100 mL |
| 20 | 430 g/L | |
| 25 | 30.0 g/100 g water | |
| Ethanol | - | Soluble |
| - | 5 mg/mL | |
| Methanol | - | 15 g/L |
| Dimethyl Sulfoxide (DMSO) | - | 44 mg/mL (200.44 mM) |
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of this compound in a given solvent is crucial for obtaining reproducible results. The following protocol outlines a general procedure.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (anhydrous or dihydrate, as required)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical instrument (e.g., HPLC, AAS, or UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the solvent.
-
Equilibration: Tightly cap the vials and agitate them vigorously using a vortex mixer. Place the vials in a constant temperature shaker for 24 to 48 hours to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Supernatant Extraction: Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: General workflow for determining the solubility of this compound.
This guide provides essential data and methodologies to support research and development activities involving this compound. For further details on specific applications or advanced characterization techniques, consulting peer-reviewed scientific literature is recommended.
References
Zinc Acetate: A Versatile Precursor for the Synthesis of Advanced Zinc Compounds
A Technical Guide for Researchers and Drug Development Professionals
Zinc acetate (B1210297) (Zn(CH₃COO)₂) stands out as a versatile and widely utilized precursor in the synthesis of a diverse array of zinc-containing compounds. Its affordability, high solubility in water and various organic solvents, and relatively low decomposition temperature make it an ideal starting material for producing materials with tailored properties.[1][2] This guide provides an in-depth overview of the synthesis of key zinc compounds—including zinc oxide (ZnO), zinc sulfide (B99878) (ZnS), zinc carbonate (ZnCO₃), and zinc-based metal-organic frameworks (MOFs)—using zinc acetate as the primary zinc source. The following sections detail common synthetic routes, provide specific experimental protocols, and summarize key quantitative data for researchers, scientists, and professionals in drug development.
Synthesis of Zinc Oxide (ZnO) Nanoparticles
Zinc oxide nanoparticles are of significant interest due to their applications in sunscreens, photocatalysis, and medicine.[3][4] this compound is a common precursor for ZnO synthesis through methods like precipitation, thermal decomposition, and sol-gel processes.
Precipitation Method
The precipitation method involves the hydrolysis of this compound in a solvent, typically in the presence of a base like sodium hydroxide (B78521) (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH), to form a zinc hydroxide or related intermediate, which is then converted to ZnO.[3]
Logical Workflow for ZnO Synthesis via Precipitation
Caption: General workflow for synthesizing ZnO nanoparticles via precipitation.
Experimental Protocol: Precipitation in Ethanol
-
Solution A Preparation: Dissolve 0.82 g (3.73 mmol) of this compound dihydrate in 40 mL of absolute ethanol.
-
Solution B Preparation: Dissolve 0.29 g (7.22 mmol) of sodium hydroxide in 25 mL of ethanol. Note: A small amount of bi-distilled water (approx. 320 µL) can be added to aid dissolution of NaOH.
-
Reaction: Under vigorous and constant stirring, add Solution B dropwise to Solution A. The reaction can be carried out at temperatures ranging from 45 °C to 65 °C for approximately 2 to 2.5 hours. A white precipitate will form.
-
Cooling & Collection: Allow the solution to cool to room temperature. Collect the synthesized ZnO nanoparticles by centrifugation.
-
Purification: Wash the collected nanoparticles thoroughly with pure ethanol to remove any unreacted precursors and byproducts. This step may be repeated several times.
-
Drying: Dry the purified ZnO nanoparticles in an oven at 60 °C for 2 hours.
Thermal Decomposition
Thermal decomposition is a straightforward method where this compound is heated in air at elevated temperatures to yield ZnO. This process can be performed on solid this compound or on a composite material containing this compound.
Experimental Protocol: Thermal Decomposition of Solid Precursor
-
Precursor: Place a known quantity of this compound dihydrate in a ceramic crucible.
-
Decomposition: Heat the crucible in a furnace in an air atmosphere. The temperature is a critical parameter, with studies using a range from 300 °C to 700 °C. The heating duration is typically between 1 to 3 hours.
-
Product: The resulting white or yellowish powder is zinc oxide. The precursor decomposes, releasing volatile byproducts like acetic anhydride (B1165640) and water.
| Precursor | Method | Temperature (°C) | Time (h) | Avg. Particle/Crystallite Size (nm) | Reference |
| This compound Dihydrate | Thermal Decomposition | 500 | 3 | 28.8 | |
| This compound Dihydrate | Thermal Decomposition | 600 | 3 | 34.0 | |
| This compound Dihydrate | Thermal Decomposition | 700 | 3 | 39.5 | |
| This compound | Thermal Decomposition | 300-600 | 1 | Varies with temp. | |
| This compound Dihydrate | Precipitation (NaOH) | 60 | 2 | ~15-20 | |
| This compound Dihydrate | Polyol (DEG) | 180 | 3 | ~15 |
Synthesis of Zinc Sulfide (ZnS) Nanoparticles
Zinc sulfide is a key II-VI semiconductor with applications in photodetectors, LEDs, and bio-imaging. This compound is a common zinc source for ZnS synthesis, typically reacting with a sulfur source like sodium sulfide (Na₂S) or thiourea (B124793) (CH₄N₂S).
Experimental Workflow for ZnS Synthesis
Caption: General workflow for synthesizing ZnS nanoparticles.
Experimental Protocol: Sol-Gel Method
-
Precursor Solutions:
-
Dissolve 2.194 g of this compound dihydrate in deionized water.
-
Dissolve 4.8038 g of sodium sulfide nonahydrate (Na₂S·9H₂O) in deionized water.
-
Stir both solutions separately at ambient temperature for 15 minutes.
-
-
Reaction & Gelation: Combine the two solutions and heat the mixture to 80 °C on a magnetic stirrer. A gel should form within approximately 10 minutes.
-
Drying: Dry the resulting gel in an oven at 60 °C for 10 hours to remove excess water.
-
Annealing: Heat the dried powder for 5 hours at a specified temperature (e.g., 300 °C, 400 °C, 500 °C, or 600 °C) to obtain the final crystalline ZnS product.
Experimental Protocol: Chemical Precipitation Method
-
Precursor Solutions:
-
Dissolve 17.56 g of this compound dihydrate in 100 mL of distilled water.
-
Dissolve 12.331 g of sodium sulfide (Na₂S·xH₂O) in 100 mL of distilled water.
-
-
Reaction: Mix the two solutions together and stir for five hours. A cloudy white solution indicates the formation of ZnS nanoparticles.
-
Purification: The resulting nanoparticles can be collected via centrifugation and washed to remove impurities.
| Precursor (Zn) | Precursor (S) | Method | Annealing Temp. (°C) | Avg. Particle/Crystallite Size (nm) | Optical Band Gap (eV) | Reference |
| This compound | Sodium Sulfide | Sol-Gel | 300 | 15 | ~3.93 (from 315 nm abs.) | |
| This compound | Sodium Sulfide | Sol-Gel | 400 | 24 | ~3.93 (from 315 nm abs.) | |
| This compound | Sodium Sulfide | Chemical Precipitation | N/A | 6.4 - 7.9 | 4.5 | |
| This compound | Thiourea | Microwave Solvothermal | 140 | Varies | 3.25 - 3.62 |
Synthesis of Zinc Carbonate and Hydroxides
Basic zinc carbonate (hydrozincite, Zn₅(CO₃)₂(OH)₆) and other zinc hydroxide intermediates can be readily synthesized from this compound. These compounds often serve as precursors themselves for the production of ZnO through calcination.
Experimental Protocol: Precipitation of Hydrozincite
-
Precursor Solutions: Prepare aqueous solutions of this compound dihydrate and potassium carbonate (K₂CO₃) at desired concentrations.
-
Reaction: Add the potassium carbonate solution to the this compound solution at room temperature with stirring. A white solid will precipitate.
-
Product Formation: The composition of the precipitate depends on the initial reagent concentrations. Hydrozincite (Zn₅(CO₃)₂(OH)₆) typically forms when the K₂CO₃ concentration is low.
-
Collection: The precipitate can be filtered, washed with water, and dried.
Synthesis of Zinc-Based Metal-Organic Frameworks (MOFs)
This compound is a common metal source for the synthesis of MOFs, which are crystalline materials with high porosity and surface area. In MOF synthesis, zinc ions from the acetate precursor coordinate with organic linker molecules to form a 3D framework. The acetate ion itself can act as a modulator, competing with the linker for zinc coordination sites and influencing the nucleation and growth of the MOF crystals.
Logical Pathway for MOF Synthesis
Caption: General logical pathway for the synthesis of MOFs using this compound.
General Considerations for MOF Synthesis
-
Linkers: A wide variety of organic molecules containing carboxylate, imidazole, or other coordinating groups are used as linkers.
-
Solvents: Solvents like N,N-dimethylformamide (DMF), ethanol, or water are commonly used.
-
Conditions: Synthesis is often carried out under solvothermal conditions (heating in a sealed vessel) to promote crystallization.
-
Modulation: The acetate anion from the precursor can influence the reaction kinetics and the resulting crystal quality. Using other zinc salts with non-coordinating anions, like perchlorate, can lead to faster reaction times.
Conclusion
This compound is a cornerstone precursor for the synthesis of a broad spectrum of functional zinc compounds. Its reliability, cost-effectiveness, and chemical flexibility allow for the production of materials ranging from simple oxides and sulfides to complex metal-organic frameworks. By carefully controlling reaction parameters such as temperature, solvent, pH, and the choice of co-reagents, researchers can precisely tune the physicochemical properties—including size, morphology, and crystallinity—of the final products to meet the demands of advanced applications in materials science, catalysis, and drug development.
References
Methodological & Application
Application Notes and Protocols: Zinc Acetate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc acetate (B1210297) (Zn(OAc)₂), a readily available, cost-effective, and environmentally benign Lewis acid, has emerged as a versatile and efficient catalyst in a wide array of organic transformations. Its unique chemical properties, including its stability in the presence of moisture and air, make it an attractive alternative to more hazardous or expensive catalysts.[1][2][3] This document provides detailed application notes and experimental protocols for the use of zinc acetate in several key organic reactions, supported by quantitative data and mechanistic insights.
Key Applications and Protocols
This compound's utility as a catalyst spans a range of reactions, including esterifications, transesterifications, acetylations, aldol (B89426) condensations, and multicomponent reactions. Its effectiveness stems from its ability to act as a mild Lewis acid, activating carbonyl groups towards nucleophilic attack.[4][5]
Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds
The Mannich reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the introduction of a nitrogen-containing functional group. This compound has been demonstrated to be an effective catalyst for the one-pot, three-component synthesis of β-amino carbonyl compounds.
Quantitative Data:
| Entry | Aldehyde (1 mmol) | Ketone (1 mmol) | Amine (1 mmol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Aniline (B41778) | 10 | Acetonitrile (B52724) | 3.0 | 90 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Aniline | 10 | Acetonitrile | 3.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Aniline | 10 | Acetonitrile | 4.0 | 85 |
| 4 | Benzaldehyde | Cyclohexanone | Aniline | 10 | Acetonitrile | 3.5 | 83 |
Experimental Protocol:
-
To a mixture of the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), and aromatic aniline (1.0 mmol) in acetonitrile (5.0 mL), add this compound (10 mol%).
-
Reflux the reaction mixture for the time specified in the table above, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) to afford the pure β-amino carbonyl compound.
Proposed Mechanism:
The reaction is proposed to proceed through the initial activation of the aldehyde by this compound, facilitating the nucleophilic attack of the amine to form an imine intermediate after dehydration. The catalyst then activates the imine for the subsequent nucleophilic attack by the enol form of the ketone to yield the final β-amino carbonyl product.
Caption: Proposed workflow for the this compound-catalyzed Mannich reaction.
Synthesis of Xanthene Derivatives
This compound, particularly in combination with ultrasound irradiation, provides a green and efficient method for the synthesis of xanthene derivatives from the condensation of aldehydes and 1,3-dicarbonyl compounds.
Quantitative Data:
| Entry | Aldehyde (1 mmol) | 1,3-Dicarbonyl (2 mmol) | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 10 | Ethanol (B145695) | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 10 | Ethanol | 20 | 94 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | 10 | Ethanol | 25 | 92 |
| 4 | 2-Hydroxybenzaldehyde | Dimedone | 10 | Ethanol | 45 | 84 |
Experimental Protocol:
-
In a suitable reaction vessel, combine the aldehyde (1 mmol), 1,3-dicarbonyl compound (2 mmol), this compound (10 mol%), and ethanol (5 mL).
-
Subject the mixture to ultrasound irradiation (40 kHz) at room temperature for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the solid product.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a mixture of diethyl ether and n-hexane (6:4) to obtain the pure xanthene derivative.
Proposed Mechanism:
The reaction is initiated by the coordination of this compound to the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. This is followed by a nucleophilic attack from the 1,3-dicarbonyl compound, leading to a series of condensation and cyclization steps to form the final xanthene product.
Caption: Proposed workflow for the this compound-catalyzed synthesis of xanthenes.
Esterification of Carboxylic Acids
This compound serves as a mild and effective catalyst for the esterification of carboxylic acids with alcohols, a fundamental transformation in organic synthesis. While detailed protocols for simple esterifications are part of standard organic chemistry literature, this compound provides a less corrosive and more environmentally friendly alternative to strong mineral acids.
General Experimental Protocol (Adapted from Fischer Esterification):
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1.0 equiv), the alcohol (3.0-5.0 equiv, can also be used as the solvent), and this compound (5-10 mol%).
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Quantitative Data for Fatty Acid Esterification:
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | Zn(OAc)₂ (1 mol%) | 170 | 4 | >94 |
| Oleic Acid | Methanol | Zn₅(OH)₈(OAc)₂ (3 wt%) | 140 | 2 | 87 |
Proposed Mechanism:
This compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water yield the ester.
Caption: Proposed workflow for this compound-catalyzed esterification.
Transesterification
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction, particularly in the production of biodiesel. This compound is a known catalyst for this transformation.
General Experimental Protocol:
-
In a reaction vessel, mix the starting ester (1.0 equiv), the alcohol (in excess, can also serve as the solvent), and this compound (1-5 mol%).
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by GC or NMR spectroscopy.
-
After the reaction is complete, remove the excess alcohol by distillation.
-
The remaining mixture can be purified by distillation or chromatography to isolate the desired ester product.
Aldol Condensation
The aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enol or enolate ion with a carbonyl compound. While strong bases are traditionally used, this compound can act as a mild Lewis acid catalyst to promote this reaction.
General Experimental Protocol:
-
To a solution of the aldehyde or ketone (1.0 equiv) and the enolizable carbonyl compound (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, THF), add this compound (5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a highly effective, economical, and environmentally friendly catalyst for a variety of important organic transformations. Its ease of handling and stability make it a valuable tool for researchers in both academic and industrial settings. The protocols and data presented here provide a solid foundation for the application of this compound in organic synthesis and drug development.
References
- 1. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
Application of Zinc Acetate as a Mordant in Textile Dyeing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc acetate (B1210297) as a mordant in textile dyeing. Detailed experimental protocols, quantitative data on color strength and fastness properties, and a visualization of the mordanting mechanism are presented to guide researchers in the application of this eco-friendly mordant for natural dyeing processes.
Introduction
Zinc acetate is a metallic salt that serves as an effective mordant in the dyeing of natural textile fibers such as cotton, wool, and silk. A mordant, derived from the Latin word mordere meaning "to bite," acts as a fixing agent that forms a coordination complex with the dye molecule and the fiber, thereby improving the dye uptake, wash fastness, and light fastness of the colored textile.[1] this compound is considered a safer alternative to more toxic heavy metal mordants like chromium and copper, making it a valuable tool in the development of sustainable and eco-friendly dyeing processes.[2]
Mechanism of Action
The primary function of this compound as a mordant is to facilitate the formation of a chemical bridge between the natural dye and the textile fiber. The zinc ion (Zn²⁺) from this compound forms a coordination complex with electron-donating groups present in both the dye molecules (such as hydroxyl and carboxyl groups) and the functional groups of the textile fibers (hydroxyl groups in cellulose (B213188) for cotton, and amino and carboxyl groups in protein fibers like wool and silk). This complex is insoluble in water, which enhances the fastness of the dye on the fabric.
In the pre-mordanting process, the zinc ions first coordinate with the functional groups of the fiber. Subsequently, the natural dye molecules interact with the mordanted fibers, forming a strong bond with the zinc ions.[3] This results in improved color depth and fastness compared to dyeing without a mordant.
Quantitative Data
The effectiveness of this compound as a mordant can be quantified by measuring the color strength (K/S value) and the color fastness properties (wash, rubbing, and light fastness) of the dyed fabric. The following tables summarize the available quantitative data for cotton and silk fabrics dyed with different natural dyes using this compound (or the closely related zinc sulfate) as a mordant.
Table 1: Color Strength (K/S) and Fastness Properties of Cotton Fabric Dyed with Natural Dyes using this compound Mordant
| Natural Dye | Mordanting Method | This compound Conc. (mg/L) | K/S Value | Wash Fastness (Color Change) | Wash Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| Curcumin | Pre-mordanting | 200 | 10.2[3] | - | - | - | - | - |
| Curcumin | Meta-mordanting | 200 | 8.5[3] | - | - | - | - | - |
| Curcumin | Post-mordanting | 200 | 7.8 | - | - | - | - | - |
| Hibiscus | Pre-mordanting | 200 | 6.5 | - | - | - | - | - |
| Hibiscus | Meta-mordanting | 200 | 5.2 | - | - | - | - | - |
| Hibiscus | Post-mordanting | 200 | 4.8 | - | - | - | - | - |
Note: Fastness data for the specific study on cotton with this compound was not available. The K/S values are extracted from graphical data presented in the cited source.
Table 2: Colorimetric Data and Fastness Properties of Silk Fabric Dyed with Natural Dye from Ficus Johannis Boiss using Zinc Sulfate (B86663) Mordant
| Mordant | L | a | b* | Wash Fastness (Color Change) | Light Fastness |
| Zinc Sulfate | 65.4 | 8.2 | 15.3 | 4-5 | 4 |
Note: Data for zinc sulfate is used as a proxy for this compound on protein fibers due to the limited availability of specific data for this compound on silk.Fastness ratings are on a scale of 1-5 for wash fastness and 1-8 for light fastness, where a higher number indicates better fastness.
Experimental Protocols
The following are detailed protocols for the application of this compound as a mordant on cotton, wool, and silk fabrics.
Mordanting of Cotton Fabric
This protocol is based on the methods described by Hebeish et al. (2015).
Materials:
-
Mill-bleached cotton fabric
-
This compound
-
Sodium carbonate
-
Non-ionic detergent
-
Deionized water
Equipment:
-
Padding machine
-
Drying oven
-
Beakers
-
Stirring rods
Protocol:
-
Scouring: The cotton fabric is first scoured to remove impurities. Prepare a solution containing 5 g/L sodium carbonate and 2 g/L non-ionic detergent. Treat the fabric in this solution at 90°C for 1 hour. Rinse thoroughly with hot and then cold water, and dry.
-
Mordant Solution Preparation: Prepare a 200 mg/L aqueous solution of this compound.
-
Mordanting (Choose one method):
-
Pre-mordanting:
-
Pad the scoured cotton fabric twice in the this compound solution to a wet pick-up of 100%.
-
Dry the mordanted fabric at 100°C for 3 minutes.
-
The fabric is now ready for dyeing.
-
-
Meta-mordanting (Simultaneous):
-
Begin the dyeing process as per the specific natural dye protocol.
-
After 30 minutes of dyeing at 60°C, remove the fabric from the dyebath and dry it at 100°C.
-
Pad the fabric twice in the 200 mg/L this compound solution to a wet pick-up of 100%.
-
Return the mordanted fabric to the dyebath and continue the dyeing process to completion.
-
-
Post-mordanting:
-
Complete the dyeing process as per the specific natural dye protocol and dry the fabric at 100°C.
-
Pad the dyed fabric twice in the 200 mg/L this compound solution to a wet pick-up of 100%.
-
Dry the mordanted fabric at 100°C for 2 minutes.
-
-
Mordanting of Wool and Silk Fabric (General Protocol)
This protocol is a general guideline adapted from standard mordanting procedures for protein fibers. The specific concentration of this compound may need to be optimized depending on the desired shade and the natural dye used.
Materials:
-
Wool or silk yarn/fabric
-
This compound
-
pH-neutral soap
-
Deionized water
Equipment:
-
Stainless steel pot (dedicated for dyeing)
-
Heating source (hot plate or stove)
-
Thermometer
-
Glass or stainless steel stirring rod
-
Weighing scale
Protocol:
-
Scouring: Weigh the dry fiber. Scour the wool or silk by washing it gently in a warm water bath with a few drops of pH-neutral soap to remove any impurities. Rinse thoroughly with warm water.
-
Mordant Solution Preparation: Prepare a mordant bath with a concentration of this compound typically ranging from 2% to 5% of the weight of the fiber (WOF). For example, for 100g of fiber, use 2-5g of this compound. Dissolve the this compound in hot water before adding it to the main mordant bath. The liquor ratio (ratio of the weight of fiber to the volume of the mordant bath) should be sufficient for the fiber to move freely, typically 1:20 to 1:40.
-
Mordanting:
-
Add the wet, scoured fiber to the mordant bath.
-
Slowly heat the bath to 80-90°C for wool and 70-80°C for silk. Avoid boiling, as high temperatures can damage these protein fibers.
-
Maintain this temperature for 45-60 minutes, stirring gently every 15 minutes to ensure even mordanting.
-
Allow the bath to cool down completely before removing the fiber.
-
Rinse the mordanted fiber thoroughly with lukewarm water.
-
The fiber can be dyed immediately while wet or dried and stored for later use.
-
Conclusion
This compound is a viable and more environmentally friendly mordant for the natural dyeing of textiles. The choice of mordanting method—pre-, meta-, or post-mordanting—can significantly impact the final color strength of the dyed fabric, with pre-mordanting generally yielding the highest K/S values. The provided protocols offer a starting point for researchers to explore the application of this compound in their specific dyeing systems. Further optimization of this compound concentration and mordanting conditions for different natural dyes and textile fibers is encouraged to achieve desired color outcomes and fastness properties.
References
Application Notes and Protocols: Zinc Acetate as a Cross-linking Agent for Polysaccharide Microcapsules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of zinc acetate (B1210297) as a cross-linking agent in the formation of polysaccharide microcapsules, primarily for controlled drug delivery applications. The information is based on findings related to the encapsulation of the antifungal agent posaconazole (B62084) in an alginate and pectin (B1162225) matrix.
Introduction
The cross-linking of polysaccharide polymers with divalent cations like zinc is a widely used technique to create multi-unit formulations for delayed and targeted drug release. Zinc acetate serves as an effective cross-linking agent, particularly for anionic polysaccharides such as alginate and pectin. The interaction between the zinc ions (Zn²⁺) and the polymer chains results in the formation of a stable three-dimensional network, often referred to as the "egg-box" model, which entraps the active pharmaceutical ingredient (API). This method offers a strategy to protect drugs from the harsh environment of the stomach and ensure their release in the intestinal tract. Furthermore, zinc ions themselves possess inherent antifungal and antibacterial properties, which can enhance the therapeutic efficacy of the encapsulated drug.[1][2][3][4]
Key Applications and Advantages
-
Enteric Drug Delivery: Microcapsules cross-linked with this compound can be designed to be gastro-resistant, preventing the premature release of drugs in the stomach and facilitating targeted release in the higher pH environment of the intestines.[1]
-
Controlled Release: The cross-linked polymer matrix provides a sustained release profile for the encapsulated drug. The release mechanism is often dependent on the pH of the surrounding medium, where phosphate (B84403) ions can displace the zinc ions, leading to the dissolution of the microcapsule matrix.
-
Enhanced Bioavailability: For drugs with variable bioavailability like posaconazole, encapsulation in these systems can lead to more predictable and repeatable pharmacokinetic profiles.
-
Improved Mucoadhesion: The incorporation of polysaccharides like pectin can enhance the mucoadhesive properties of the microcapsules, prolonging their residence time in the gastrointestinal tract.
-
Synergistic Therapeutic Effects: Zinc ions have demonstrated antifungal properties, which can act synergistically with encapsulated antifungal drugs.
Experimental Data
The following tables summarize quantitative data from studies on this compound cross-linked alginate and alginate/pectin microcapsules for the delivery of posaconazole.
Table 1: Influence of Pectin and this compound Concentration on the Swelling Ratio of Placebo Microcapsules in PBS (pH 6.8)
| Formulation Code | Polymer Composition (Alginate:Pectin) | This compound Conc. (%) | Maximum Swelling Ratio | Time to Maximum Swelling (min) |
| P1 | 100:0 | 2 | 0.795 ± 0.031 | 240 |
| P5 | 75:25 | 2 | 0.695 ± 0.029 | 240 |
Data adapted from a study on posaconazole microcapsules. The swelling ratio provides insights into the microcapsules' behavior in intestinal conditions.
Table 2: Swelling Ratio of Posaconazole-Loaded Microcapsules in PBS (pH 6.8)
| Formulation Code | Polymer Composition (Alginate:Pectin) | This compound Conc. (%) | Maximum Swelling Ratio | Time to Maximum Swelling (min) | Notes |
| F1 | 100:0 | 2 | 0.719 ± 0.018 | 15 | Completely dissolved after 90 min |
| F4 | 75:25 | 2 | 0.876 ± 0.009 | 30 |
This table illustrates the impact of pectin on the swelling behavior of drug-loaded microcapsules.
Table 3: Antifungal Activity of Posaconazole-Loaded Microcapsules Cross-linked with this compound
| Formulation | Polymer Composition | Cross-linking Agent | Zone of Inhibition against Candida albicans (mm) | Zone of Inhibition against Candida krusei (mm) | Zone of Inhibition against Candida parapsilosis (mm) |
| Pure Posaconazole | N/A | N/A | 35.50 ± 0.58 | 30.50 ± 0.58 | 44.17 ± 1.47 |
| F1 | Alginate | 2% this compound | Increased antifungal action | Increased antifungal action | Increased antifungal action |
| F4 | Alginate/Pectin | 2% this compound | Reduction in antifungal action compared to F1 | Reduction in antifungal action compared to F1 | Reduction in antifungal action compared to F1 |
The cross-linking with zinc ions significantly enhanced the antifungal activity. The presence of pectin, however, resulted in a reduction of this effect.
Experimental Protocols
Preparation of Polysaccharide Microcapsules by Co-extrusion
This protocol describes the preparation of alginate or alginate/pectin microcapsules cross-linked with this compound using the co-extrusion technique.
Materials:
-
Sodium Alginate (ALG)
-
Pectin (PEC)
-
This compound Dihydrate
-
Active Pharmaceutical Ingredient (e.g., Posaconazole)
-
Polysorbate 80 (or other suitable surfactant)
-
Purified Water
-
0.1 M Hydrochloric Acid (HCl)
-
Phosphate Buffer Solution (PBS), pH 6.8
Equipment:
-
Microcapsule pump
-
Mechanical stirrer
-
Magnetic stirrer
-
Syringes and needles
-
Beakers and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Preparation of the Polymer Solution:
-
Prepare a 2% (w/v) solution of sodium alginate in purified water by stirring with a mechanical stirrer until a uniform solution is obtained.
-
For alginate/pectin blends, prepare the desired ratio of alginate and pectin in purified water.
-
-
Preparation of the Drug Suspension:
-
If the API is poorly water-soluble, first solubilize or suspend it. For example, posaconazole can be solubilized in a 1% solution of polysorbate 80 and then suspended in the polymer solution.
-
-
Extrusion and Cross-linking:
-
Place the mixture of the polymer and drug into a medical syringe and mount it on a microcapsule pump.
-
Prepare the cross-linking solution of this compound at the desired concentration (e.g., 2%) in a beaker with continuous stirring using a magnetic stirrer at approximately 200 rpm.
-
Extrude the polymer/drug mixture through a needle into the this compound solution at a controlled dripping rate (e.g., 0.7 mL/min).
-
Spherical microcapsules will form as the polysaccharide undergoes ionic gelation in the presence of zinc ions.
-
-
Washing and Drying:
-
Allow the microcapsules to harden in the cross-linking solution for a specified time.
-
Filter the microcapsules from the solution.
-
Wash the collected microcapsules with purified water to remove any unreacted this compound.
-
Dry the microcapsules at room temperature (approximately 22 ± 2 °C) for 24 hours or until a constant weight is achieved.
-
Characterization of Microcapsules
4.2.1. Swelling Ratio Determination
-
Accurately weigh a sample of dried microcapsules.
-
Immerse the microcapsules in a phosphate buffer solution (pH 6.8) to simulate intestinal conditions.
-
At predetermined time intervals, remove the microcapsules, gently blot the excess surface water with filter paper, and weigh them.
-
The swelling ratio (SR) is calculated using the following formula: SR = (Wt - W0) / W0 where Wt is the weight of the swollen microcapsules at time t, and W0 is the initial weight of the dry microcapsules.
4.2.2. In Vitro Drug Release Study
-
A pH-change technique can be employed to simulate the passage through the gastrointestinal tract.
-
Acid Stage: Place a known quantity of drug-loaded microcapsules into 750 mL of 0.1 M HCl (simulating gastric fluid) in a dissolution apparatus (e.g., paddle apparatus).
-
After 2 hours, proceed to the buffer stage.
-
Buffer Stage: Add 250 mL of 0.2 M phosphate buffer to the vessel to adjust the pH to intestinal conditions. To ensure sink conditions for poorly soluble drugs, a surfactant like 1% sodium dodecyl sulphate (SDS) can be added to the buffer.
-
Withdraw samples at regular intervals and analyze the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound cross-linked polysaccharide microcapsules.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound as a Cross-Linking Agent in the Development of Enteric Microcapsules for Posaconazole | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Cross-Linking Agent in the Development of Enteric Microcapsules for Posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Zinc Acetate in the Synthesis of Zinc Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of zinc acetate (B1210297) in the synthesis of zinc oxide (ZnO) nanoparticles. Detailed experimental protocols for common synthesis methods are outlined, accompanied by quantitative data to guide researchers in controlling nanoparticle characteristics. Furthermore, the application of ZnO nanoparticles in a drug development context is illustrated through a proposed signaling pathway for cytotoxicity in cancer cells.
Introduction: The Significance of Zinc Acetate as a Precursor
This compound (Zn(CH₃COO)₂) is a widely utilized precursor for the synthesis of ZnO nanoparticles due to several key advantages. Its high solubility in water and various organic solvents allows for versatile synthesis conditions. Moreover, the acetate anion can act as a stabilizing agent, influencing the nucleation and growth kinetics of the nanoparticles, thereby offering a degree of control over their final size and morphology. The thermal decomposition of this compound is also a straightforward process, yielding ZnO with minimal impurities. These attributes make this compound a preferred choice for producing ZnO nanoparticles for a wide range of applications, including catalysis, electronics, and biomedicine.
Synthesis of Zinc Oxide Nanoparticles: Experimental Workflow
The synthesis of ZnO nanoparticles from this compound generally follows a series of well-defined steps, from precursor preparation to the final characterization of the nanoparticles. The specific parameters within this workflow are tailored depending on the chosen synthesis method to achieve the desired nanoparticle properties.
Key Synthesis Methods and Experimental Protocols
Several methods are employed to synthesize ZnO nanoparticles using this compound as a precursor. The choice of method significantly influences the morphology, size, and properties of the resulting nanoparticles.
Sol-Gel Method
The sol-gel method is a versatile, low-temperature technique that allows for excellent control over the nanoparticle's properties. It involves the hydrolysis and condensation of precursors in a liquid phase to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network).
Protocol:
-
Preparation of Precursor Solutions:
-
Dissolve a specific amount of this compound dihydrate (e.g., 2.195 g, 0.01 mol) in 50 mL of ethanol (B145695) with vigorous stirring.
-
In a separate beaker, dissolve a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) (e.g., 0.8 g, 0.02 mol), in 50 mL of ethanol.[1][2]
-
-
Sol Formation:
-
Slowly add the NaOH solution dropwise to the this compound solution under constant and vigorous stirring.
-
A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
-
Gelation and Aging:
-
Continue stirring the mixture for a specified period (e.g., 2 hours) at room temperature to allow for the completion of the reaction and aging of the gel.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C) for several hours to obtain zinc hydroxide powder.
-
Calcine the dried powder in a muffle furnace at a higher temperature (e.g., 400-600°C) for a specific duration (e.g., 2-3 hours) to convert the zinc hydroxide into crystalline ZnO nanoparticles.
-
Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method is known for producing highly crystalline nanoparticles with well-defined morphologies.
Protocol:
-
Precursor Solution Preparation:
-
Reaction Mixture:
-
Add the mineralizer solution to the this compound solution under stirring to initiate the precipitation of zinc-containing species. The final pH of the solution is a critical parameter to control.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for a set duration (e.g., 6-24 hours).
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water and ethanol to remove any residual ions.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C).
-
Thermal Decomposition Method
This method involves the direct heating of this compound at a high temperature, leading to its decomposition and the formation of ZnO nanoparticles. It is a simple and often solvent-free method.
Protocol:
-
Precursor Preparation:
-
Place a known amount of this compound dihydrate powder in a ceramic crucible.
-
-
Thermal Decomposition:
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired decomposition temperature (e.g., 300-700°C) at a controlled heating rate.
-
Maintain the temperature for a specific duration (e.g., 1-3 hours) to ensure complete decomposition.
-
-
Cooling and Collection:
-
Allow the furnace to cool down to room temperature.
-
The resulting white powder is the ZnO nanoparticles.
-
-
Grinding (Optional):
-
The obtained powder can be gently ground to break up any soft agglomerates.
-
Precipitation Method
The precipitation method is a straightforward and scalable technique that involves the reaction of a zinc salt solution with a precipitating agent to form an insoluble zinc compound, which is then converted to ZnO.
Protocol:
-
Solution Preparation:
-
Prepare an aqueous solution of this compound dihydrate with a specific concentration (e.g., 0.1 M).
-
Prepare an aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).
-
-
Precipitation:
-
Slowly add the precipitating agent solution to the this compound solution under vigorous stirring.
-
A white precipitate will form immediately. The pH of the final solution should be controlled.
-
-
Aging and Washing:
-
Continue stirring the suspension for a period (e.g., 1-2 hours) to allow the precipitate to age.
-
Separate the precipitate by filtration or centrifugation and wash it multiple times with deionized water and ethanol.
-
-
Drying and Calcination:
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100°C).
-
Calcine the dried powder at a higher temperature (e.g., 400-500°C) to obtain crystalline ZnO nanoparticles.
-
Quantitative Data on Synthesis Parameters
The properties of the synthesized ZnO nanoparticles are highly dependent on the experimental conditions. The following tables summarize the influence of key parameters on the nanoparticle size.
Table 1: Effect of this compound Concentration on ZnO Nanoparticle Size (Sol-Gel Method)
| This compound Concentration (M) | Precipitating Agent | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| 0.05 | NaOH | 60 | ~35 | |
| 0.1 | NaOH | 60 | ~42 | |
| 0.1 | NaOH | Room Temperature | 81-85 | |
| 0.2 | NaOH | Room Temperature | ~23 (crystallite size) |
Table 2: Effect of Temperature on ZnO Nanoparticle Size (Hydrothermal Method)
| This compound Concentration (M) | Mineralizer | Reaction Temperature (°C) | Reaction Time (h) | Resulting Nanoparticle/Crystallite Size (nm) | Reference |
| 0.02 | NaOH | 100 | 24 | 16.80 (crystallite size) | |
| 0.02 | NaOH | 120 | 24 | 28.52 (crystallite size) | |
| 0.02 | NaOH | 160 | 24 | 45.10 (crystallite size) | |
| 0.02 | NaOH | 200 | 24 | 56.15 (crystallite size) |
Table 3: Effect of Calcination Temperature on ZnO Nanoparticle Size (Thermal Decomposition)
| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Resulting Nanoparticle Size (nm) | Reference |
| This compound Dihydrate | 500 | 3 | 28.8 | |
| This compound Dihydrate | 600 | 3 | 34.0 | |
| This compound Dihydrate | 700 | 3 | 39.5 | |
| This compound | 300 | 1 | 0.223 - 1.09 µm (rod-shaped) | |
| This compound | 600 | 1 | 0.223 - 1.09 µm (rod-shaped) |
Application in Drug Development: Cytotoxicity in Cancer Cells
ZnO nanoparticles have shown promise in cancer therapy due to their selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. This selectivity is attributed to the unique microenvironment of tumors and the inherent properties of ZnO nanoparticles. A key mechanism of their anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Proposed Signaling Pathway for ZnO Nanoparticle-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for ZnO nanoparticle-induced apoptosis in cancer cells, a process of significant interest in drug development.
Pathway Description:
-
Cellular Uptake: ZnO nanoparticles are internalized by cancer cells, often through endocytosis.
-
ROS Generation: Once inside the cell, ZnO nanoparticles can generate ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). This can occur through various mechanisms, including the release of Zn²⁺ ions which can interfere with mitochondrial electron transport, and the semiconductor properties of ZnO.
-
Oxidative Stress: The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to a state of oxidative stress.
-
Mitochondrial Dysfunction: Oxidative stress damages cellular components, particularly the mitochondria. This leads to the loss of mitochondrial membrane potential and increased permeability of the outer mitochondrial membrane.
-
Cytochrome c Release: The damaged mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis. It cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
-
Cell Death: The culmination of this cascade is the programmed death of the cancer cell.
Conclusion
This compound serves as an excellent and versatile precursor for the synthesis of ZnO nanoparticles. By carefully controlling the synthesis parameters in methods such as sol-gel, hydrothermal, thermal decomposition, and precipitation, researchers can tailor the size, morphology, and properties of the nanoparticles for specific applications. In the context of drug development, the ability of ZnO nanoparticles to induce apoptosis in cancer cells through ROS-mediated pathways highlights their potential as therapeutic agents. The protocols and data presented in these notes provide a solid foundation for further research and development in this exciting field.
References
Application Notes and Protocols: Zinc Acetate in Formulations for Topical Acne Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc acetate (B1210297) in topical formulations for the treatment of acne vulgaris. This document details the mechanisms of action, summarizes clinical efficacy, and provides detailed protocols for the evaluation of such formulations.
Introduction to Zinc Acetate in Acne Therapy
Zinc has long been recognized for its therapeutic properties in dermatology, demonstrating anti-inflammatory, antibacterial, and sebum-regulating effects.[1][2] this compound, a salt of zinc, is utilized in topical formulations, often in combination with antibiotics like erythromycin, to enhance efficacy and potentially reduce antibiotic resistance.[3] Its multifaceted activity targets several key pathogenic factors in acne, making it a valuable active ingredient in the development of anti-acne products.
Mechanism of Action
The therapeutic effects of this compound in acne are attributed to several mechanisms:
-
Anti-inflammatory Activity: Zinc salts have been shown to inhibit the expression of Toll-like receptor 2 (TLR2) on the surface of keratinocytes.[4][5] By downregulating TLR2, this compound can reduce the inflammatory cascade triggered by Cutibacterium acnes (C. acnes), leading to a decrease in inflammatory lesions such as papules and pustules.
-
Antibacterial Effects: Zinc possesses bacteriostatic activity against C. acnes, the primary bacterium implicated in the inflammatory phase of acne. It is thought to inhibit bacterial lipases and reduce the levels of free fatty acids, contributing to a less favorable environment for bacterial proliferation.
-
Sebum Regulation: While the exact mechanism is still under investigation, some studies suggest that zinc may decrease sebum production through its potential antiandrogenic activity.
-
Modulation of Keratinization: Zinc is involved in the metabolism of retinoic acid and can help normalize the differentiation of keratinocytes, preventing the hyperkeratinization of hair follicles that leads to the formation of comedones.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound in keratinocytes.
Quantitative Data on Efficacy
The efficacy of topical this compound, particularly in combination with other active ingredients, has been evaluated in numerous clinical trials. The following tables summarize key quantitative findings from a systematic review and meta-analysis.
Table 1: Efficacy of Zinc Treatment on Inflammatory Lesions (Papules)
| Comparison Group | Number of Studies | Standard Mean Difference (SMD) | 95% Confidence Interval | P-value | Outcome |
|---|---|---|---|---|---|
| Zinc vs. Placebo | - | 0.816 | 0.144 - 1.487 | 0.017 | Favors Zinc |
| Zinc vs. Active Interventions | - | 0.681 | 0.157 - 1.206 | 0.011 | Favors Zinc |
| Overall | 7 | 0.730 | 0.339 - 1.122 | <0.005 | Favors Zinc |
Table 2: Efficacy of Zinc Treatment on Pustules
| Comparison Group | Number of Studies | Standard Mean Difference (SMD) | 95% Confidence Interval | Outcome |
|---|---|---|---|---|
| Topical Zinc vs. Placebo | 2 | - | - | Favors Zinc |
| Oral Zinc vs. Placebo | 2 | - | - | Not Statistically Different |
Experimental Protocols
The following section details key experimental protocols for the development and evaluation of topical formulations containing this compound for acne treatment.
Clinical Efficacy Assessment Protocol
A well-designed clinical trial is crucial for determining the efficacy and safety of a topical acne treatment.
Objective: To assess the efficacy of a topical this compound formulation in reducing acne lesions and overall severity.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is recommended.
-
Participant Selection: Enroll participants with a defined severity of facial acne (e.g., mild to moderate) based on an Investigator's Global Assessment (IGA) scale and minimum lesion counts (e.g., a certain number of inflammatory and non-inflammatory lesions).
-
Treatment Protocol: Participants apply the investigational product and placebo to designated facial areas (e.g., split-face design) for a specified duration (e.g., 12 weeks).
-
Efficacy Endpoints:
-
Lesion Counting: At baseline and subsequent visits (e.g., weeks 2, 4, 8, 12), trained evaluators count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face.
-
Investigator's Global Assessment (IGA): A trained investigator assesses the overall severity of acne using a standardized IGA scale (e.g., a 5- or 6-point scale from clear to severe). Treatment success is often defined as a two-grade improvement from baseline and a score of 'clear' or 'almost clear'.
-
-
Data Analysis: Analyze the absolute and percent change in lesion counts from baseline. Compare the proportion of participants achieving treatment success based on the IGA scale between the active and placebo groups.
In Vitro Antibacterial Activity Protocol: Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound required to inhibit the growth of C. acnes.
Methodology:
-
Bacterial Strain: Use a reference strain of C. acnes (e.g., ATCC 6919).
-
Culture Preparation: Culture C. acnes in an appropriate broth medium under anaerobic conditions.
-
Preparation of this compound Solutions: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of C. acnes. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
In Vitro Skin Permeation Protocol: Franz Diffusion Cell Assay
Objective: To evaluate the permeation of this compound from a topical formulation through a skin model.
Methodology:
-
Apparatus: Utilize a Franz diffusion cell system.
-
Membrane: Use a suitable membrane, such as excised human or animal skin, mounted between the donor and receptor compartments.
-
Receptor Solution: Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) and maintain the temperature at 32°C.
-
Application of Formulation: Apply a precise amount of the this compound formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor solution and replace with fresh buffer to maintain sink conditions.
-
Analysis: Quantify the concentration of zinc in the collected samples using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Data Calculation: Calculate the cumulative amount of zinc permeated per unit area over time to determine the permeation profile.
Sebum Production Assessment Protocol
Objective: To measure the effect of a topical this compound formulation on sebum production.
Methodology:
-
Instrumentation: Use a sebumeter, a device that photometrically measures the lipid content on the skin surface.
-
Measurement Area: Designate a consistent area on the forehead for all measurements.
-
Procedure:
-
At baseline, instruct participants to avoid washing their face for a specified period before the measurement.
-
Gently press the sebumeter cassette onto the measurement area for a set duration.
-
Record the sebum level reading.
-
Repeat the measurements at specified time points throughout the treatment period.
-
-
Data Analysis: Compare the change in sebum levels from baseline between the active and placebo groups.
Formulation Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of the topical this compound formulation under various storage conditions.
Methodology:
-
Storage Conditions: Store samples of the formulation at different temperatures and humidity levels as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Testing Parameters: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the following parameters:
-
Physical Stability: Appearance, color, odor, pH, viscosity, and microscopic examination for any changes in the formulation's structure.
-
Chemical Stability: Assay of this compound to determine its concentration and analysis of potential degradation products using a stability-indicating analytical method (e.g., HPLC).
-
Microbiological Stability: Perform microbial limit tests and preservative effectiveness testing.
-
-
Shelf-Life Determination: Based on the stability data, establish the shelf-life of the product.
Conclusion
This compound is a promising active ingredient for the topical treatment of acne vulgaris due to its multifaceted mechanism of action targeting inflammation, bacterial growth, and potentially sebum production. The protocols outlined in these application notes provide a framework for the systematic development and evaluation of effective and stable topical formulations containing this compound. Rigorous in vitro and clinical testing is essential to substantiate the efficacy and safety of new anti-acne products for researchers, scientists, and drug development professionals.
References
- 1. youtube.com [youtube.com]
- 2. The Clinical Effects of Zinc as a Topical or Oral Agent on the Clinical Response and Pathophysiologic Mechanisms of Acne: A Systematic Review of the Literature - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. carmellcosmetics.com [carmellcosmetics.com]
- 4. Correlation between the Severity and Type of Acne Lesions with Serum Zinc Levels in Patients with Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Zinc Acetate in Wood Preservation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc acetate (B1210297) is a chemical compound with the formula Zn(CH₃COO)₂. It is a white, crystalline solid that is soluble in water[1]. In the field of wood preservation, zinc acetate is utilized for its fungicidal and insecticidal properties, serving as a protective agent against biological degradation of wood. The zinc ions (Zn²⁺) released from this compound are the primary active component, disrupting essential biological processes in wood-destroying organisms[2]. While often used in combination with other preservatives, such as copper compounds, to enhance its efficacy and fixation in the wood, this compound also shows potential as a standalone treatment[3].
These application notes provide an overview of the use of this compound in wood preservation, including its mechanism of action, efficacy data (often in conjunction with other zinc compounds as a proxy), and detailed protocols for its application and evaluation.
Mechanism of Action
The primary mechanism of action of this compound as a wood preservative is attributed to the fungicidal and insecticidal properties of zinc ions. Once impregnated into the wood, this compound dissociates, releasing zinc ions (Zn²⁺). These ions are believed to interfere with the biological processes of wood-destroying organisms in several ways:
-
Enzyme Inhibition: Zinc ions can act as cofactors for numerous enzymes. However, at elevated concentrations, they can also inhibit the function of essential enzymes in fungi and insects, disrupting metabolic pathways crucial for their survival[2].
-
Chitin (B13524) Synthesis Disruption: A key proposed mechanism against fungi is the inhibition of chitin synthesis. Chitin is a vital structural component of fungal cell walls. By disrupting its synthesis, zinc compounds can compromise the integrity of the cell wall, leading to cell lysis and death[4].
-
Digestive Process Disruption in Termites: In termites, zinc compounds are thought to disturb their digestive processes, effectively leading to starvation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound against fungal decay and a typical experimental workflow for evaluating its efficacy as a wood preservative.
Caption: Proposed fungicidal mechanism of this compound in wood.
Caption: Experimental workflow for evaluating this compound wood preservative.
Efficacy Data
Quantitative data on the efficacy of this compound as a standalone wood preservative is limited in publicly available literature. Much of the research focuses on zinc compounds in combination with other biocides or as nanoparticles. The following tables summarize available data for zinc compounds, which can serve as an indicator of the potential performance of this compound.
Table 1: Efficacy of Zinc Compounds Against Wood Decay Fungi
| Zinc Compound | Fungus (Type) | Wood Species | Mass Loss (%) | Reference |
| Untreated Control | Rhodonia placenta (Brown Rot) | Beech | 22.73 | |
| Untreated Control | Trametes versicolor (White Rot) | Beech | 21.81 | |
| Nano-ZnO (3.3%) | Rhodonia placenta (Brown Rot) | Beech | 5.25 | |
| Nano-ZnO (3.3%) | Trametes versicolor (White Rot) | Beech | 0.86 | |
| Untreated Control | Poria placenta (Brown Rot) | Wood-Plastic Composite | 8.0 | |
| 1% Zinc Borate | Poria placenta (Brown Rot) | Wood-Plastic Composite | <1.0 |
Table 2: Efficacy of Zinc Compounds Against Termites
| Zinc Compound | Termite Species | Wood Species | Mortality Rate (%) | Reference |
| Nano-ZnO (1-5%) | Reticulitermes flavipes | Southern Yellow Pine | 93 - 100 | |
| Zinc Sulphate (1%) | Reticulitermes flavipes | Southern Yellow Pine | 29 | |
| Zinc Sulphate (2.5-5%) | Reticulitermes flavipes | Southern Yellow Pine | < 10 | |
| Zinc Borate (3%) | Nasutitermes nigriceps | Wood-Plastic Composite | No weight loss |
Table 3: Leaching of Zinc Compounds from Treated Wood
| Zinc Compound | Leaching Test Method | Leaching Rate (%) | Reference |
| Nano-ZnO | 14-day laboratory leach test | < 4 | |
| Zinc Sulphate | 14-day laboratory leach test | 13 - 25 | |
| Ammoniacal Zinc Borate | EN 84 | ~50% loss of ZnB on the first day in P. taeda |
Experimental Protocols
The following protocols are based on standardized methods from the American Wood Protection Association (AWPA) and can be adapted for the evaluation of this compound as a wood preservative.
Protocol 1: Preparation of this compound Treating Solution
Objective: To prepare aqueous solutions of this compound at various concentrations for wood impregnation.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Determine the desired molar concentrations for the treating solutions (e.g., 0.5 M, 1.0 M, 1.5 M).
-
Calculate the mass of this compound dihydrate required to prepare the desired volume of each solution. The molecular weight of this compound dihydrate is 219.5 g/mol .
-
For a 1 M solution, dissolve 219.5 g of this compound dihydrate in distilled water to make a final volume of 1 L.
-
-
Weigh the calculated amount of this compound dihydrate using an analytical balance.
-
Add the this compound to a beaker containing a portion of the total required volume of distilled water.
-
Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Transfer the solution to a volumetric flask and add distilled water to the mark to achieve the final desired volume and concentration.
-
For a range of concentrations, perform serial dilutions from a stock solution or prepare each concentration individually.
Protocol 2: Wood Sample Treatment (Vacuum-Pressure Impregnation)
Objective: To impregnate wood samples with this compound solution to achieve a target retention level.
Materials:
-
Pre-weighed, oven-dried wood blocks (e.g., Southern Yellow Pine, 19x19x19 mm)
-
This compound treating solutions
-
Vacuum-pressure impregnation vessel
-
Vacuum pump
-
Pressure source
Procedure:
-
Place the pre-weighed wood blocks in the impregnation vessel.
-
Seal the vessel and apply an initial vacuum of at least -85 kPa for 30 minutes to remove air from the wood cells.
-
While maintaining the vacuum, introduce the this compound treating solution into the vessel until the blocks are fully submerged.
-
Release the vacuum and apply a pressure of 1000 kPa for 60 minutes to force the preservative solution into the wood.
-
Release the pressure and remove the wood blocks from the vessel.
-
Wipe off any excess solution from the surface of the blocks and weigh them to determine the wet weight.
-
Calculate the retention of the preservative in kilograms per cubic meter ( kg/m ³) using the following formula:
-
Retention ( kg/m ³) = [(W₂ - W₁) x C] / V x 10
-
Where:
-
W₂ = weight of the treated block (g)
-
W₁ = initial weight of the block (g)
-
C = concentration of the treating solution (%)
-
V = volume of the block (cm³)
-
-
-
Air-dry the treated blocks for a period of time to allow for fixation of the preservative.
Protocol 3: Fungal Decay Resistance Test (Adapted from AWPA Standard E10)
Objective: To evaluate the efficacy of this compound-treated wood against wood decay fungi.
Materials:
-
Treated and untreated (control) wood blocks
-
Cultures of wood decay fungi (e.g., Gloeophyllum trabeum - brown rot, Trametes versicolor - white rot)
-
Soil-block test jars containing sterile soil and feeder strips
-
Incubator maintained at 27°C and 70% relative humidity
Procedure:
-
Prepare soil-block jars as specified in AWPA Standard E10.
-
Inoculate the feeder strips in the jars with the selected decay fungi and incubate until the feeder strips are well-colonized.
-
Place the conditioned, sterile, treated and untreated wood blocks onto the colonized feeder strips.
-
Incubate the jars at 27°C and 70% relative humidity for 12 weeks.
-
After the incubation period, remove the blocks, carefully clean off any surface mycelium, and oven-dry them to a constant weight.
-
Calculate the percentage of mass loss for each block.
-
The threshold retention is defined as the minimum amount of preservative that prevents significant mass loss.
Protocol 4: Termite Resistance Test (Adapted from AWPA Standard E1)
Objective: To assess the resistance of this compound-treated wood to termite attack.
Materials:
-
Treated and untreated (control) wood blocks
-
Subterranean termites (e.g., Reticulitermes flavipes)
-
Test containers with a sand substrate
-
Incubator maintained at 27°C and 85% relative humidity
Procedure:
-
Place a treated or untreated wood block in a test container with moistened sand.
-
Introduce a specified number of termites (e.g., 1 gram) into each container.
-
Incubate the containers at 27°C and 85% relative humidity for 4 weeks.
-
At the end of the test period, record the termite mortality rate.
-
Remove the wood blocks, clean off any debris, and oven-dry them to a constant weight.
-
Calculate the percentage of mass loss for each block.
-
Evaluate the visual rating of the blocks according to the AWPA E1 standard (10 = sound, 0 = failure).
Safety and Environmental Considerations
This compound is classified as harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound and its solutions.
The leaching of zinc from treated wood into the surrounding environment is a concern. Zinc can persist in water and soil and may be toxic to aquatic organisms at certain concentrations. Proper fixation of the preservative in the wood is crucial to minimize leaching. The environmental impact of this compound-treated wood should be carefully considered, especially in applications where the wood will be in contact with soil or water.
References
- 1. awpa.com [awpa.com]
- 2. awpa.com [awpa.com]
- 3. Antifungal effect and mode of activity of zinc chloride against toxigenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar block smear preparation: a novel method of slide preparation for preservation of native fungal structures for microscopic examination and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Zinc Acetate in Viral Inactivation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc acetate (B1210297) has emerged as a promising agent in antiviral research, demonstrating efficacy against a broad spectrum of viruses. Its mechanism of action primarily involves the inhibition of key viral enzymes, including RNA-dependent RNA polymerase (RdRp) and viral proteases, which are essential for viral replication.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing zinc acetate in viral inactivation studies, intended to guide researchers in assessing its antiviral properties.
Mechanism of Action
Zinc ions (Zn²⁺), dissociated from this compound in solution, are the active antiviral agents. The primary mechanisms of viral inactivation by this compound are:
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): Zinc ions have been shown to directly inhibit the activity of viral RdRp.[1] This inhibition can occur by blocking the initiation or elongation steps of RNA synthesis, thereby preventing the replication of the viral genome.[4] Studies on viruses like SARS-CoV have demonstrated that zinc ions can interfere with the proper functioning of the RdRp enzyme.
-
Inhibition of Viral Proteases: Zinc ions can also target viral proteases, such as the 3C-like protease (3CLpro) found in coronaviruses. By binding to the active site of these enzymes, zinc can disrupt their function, which is crucial for processing viral polyproteins into their mature, functional forms. This inhibition halts the viral life cycle.
Data Presentation
The antiviral activity of this compound has been quantified against various viruses. The following tables summarize the effective concentrations and key findings from several research studies.
Table 1: Antiviral Efficacy of this compound Against RNA Viruses
| Virus | Cell Line | Assay Type | Effective Concentration | IC₅₀ | Key Findings |
| SARS-CoV-2 | Vero E6 | qRT-PCR | 100 µM | 3.227 µM | Treatment resulted in a >50% reduction in viral titer. |
| Hepatitis E Virus (HEV) | Huh7 | qRT-PCR | 10 - 200 µM | N/A | Showed a dose-dependent inhibition of viral RNA levels, with ~95% inhibition at 200 µM. |
| Hepatitis A Virus (HAV) | Huh7, GL37 | Real-time RT-PCR | 10 - 20 µM | ~13.6 µM | Inhibited HAV replication in a dose-dependent manner. |
| Equine Arteritis Virus (EAV) | BHK-21 | GFP Reporter Assay | 2 µM (with 2 µM pyrithione) | N/A | Efficiently inhibited viral replication. |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction Assay | 10 µM - 10 mM | N/A | Demonstrated a concentration-dependent inhibition of RSV replication. |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC₅₀ (50% Cytotoxic Concentration) | Incubation Time |
| Huh7 | MTS Assay | > 100 µM | 48 hours |
| GL37 | MTS Assay | > 100 µM | 48 hours |
| Vero E6 | N/A | MNTD* of 100 µM | 48 hours |
*MNTD: Maximum Non-Toxic Dose
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity and cytotoxicity of this compound.
Protocol 1: Plaque Reduction Assay for Viral Inactivation
This assay is used to determine the concentration of this compound required to reduce the number of viral plaques, which is a measure of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6, HEp-2) in 6-well plates
-
Virus stock of known titer (Plaque-Forming Units/mL)
-
This compound dihydrate (C₄H₆O₄Zn·2H₂O)
-
Sterile, deionized water or PBS for dissolving this compound
-
Cell culture medium (e.g., DMEM) with and without serum
-
Semi-solid overlay medium (e.g., medium with 1.5% carboxymethylcellulose or 0.5% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in sterile, deionized water.
-
Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations for the assay (e.g., 1 µM to 10 mM).
-
-
Cell Preparation:
-
Seed the host cells in 6-well plates and incubate until they form a confluent monolayer.
-
-
Virus Treatment and Infection:
-
Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
In separate tubes, mix equal volumes of the diluted virus with each of the this compound dilutions.
-
As controls, mix the virus with medium alone (virus control) and prepare wells with medium only (cell control).
-
Incubate the virus-zinc acetate mixtures at 37°C for 1 hour.
-
Aspirate the medium from the cell monolayers and wash once with PBS.
-
Add 200 µL of the virus-zinc acetate mixtures (and controls) to the respective wells.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.
-
Aspirate the formalin and overlay.
-
Stain the cells with 1 mL of crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of plaque formation).
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of this compound.
Materials:
-
Host cells in a 96-well plate
-
This compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the medium from the cells and add 100 µL of the different this compound concentrations to the wells.
-
Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC₅₀ value (the concentration of this compound that reduces cell viability by 50%).
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms of this compound's antiviral activity and a typical experimental workflow.
Caption: Mechanism of this compound Viral Inactivation.
Caption: General Workflow for Antiviral Assays.
References
Zinc acetate as a reagent in analytical chemistry procedures
Zinc acetate (B1210297), a salt of zinc and acetic acid, serves as a crucial reagent in various analytical chemistry procedures. Its utility spans from the quantification of sulfides in environmental and industrial samples to complexometric titrations and sample preservation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the key role of zinc acetate in achieving accurate and reliable analytical results.
Application in Sulfide (B99878) Determination
One of the most prominent applications of this compound in analytical chemistry is in the determination of sulfide ions (S²⁻) and hydrogen sulfide (H₂S). This compound is highly effective in trapping volatile H₂S gas and precipitating sulfide ions from solution as insoluble zinc sulfide (ZnS). This precipitation prevents the loss of volatile sulfide and stabilizes the sample for subsequent analysis.[1][2][3]
Principle
This compound reacts with sulfide ions in a sample to form a stable, white precipitate of zinc sulfide, as shown in the following reaction:
Zn(CH₃COO)₂ + S²⁻ → ZnS(s) + 2CH₃COO⁻
The precipitated zinc sulfide can then be quantified using various analytical techniques, most commonly iodometric titration. In this method, the ZnS precipitate is acidified to regenerate H₂S, which then reacts with a known excess of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275).
Experimental Workflow: Sulfide Determination
Caption: Workflow for Sulfide Determination using this compound.
Protocol: Iodometric Titration of Sulfide after this compound Precipitation
1. Sample Preservation:
-
To a collection bottle, add 0.2 mL of 2M this compound solution for every 100 mL of sample to be collected.[1][2]
-
Immediately after collecting the sample, add a few drops of 6N sodium hydroxide (B78521) (NaOH) solution to raise the pH to at least 9. This ensures the complete precipitation of sulfide as ZnS.
-
Fill the bottle completely, ensuring no air bubbles are trapped, and stopper it. The sample can now be stored for later analysis.
2. Reagents:
-
This compound Solution (2M): Dissolve 43.9 g of this compound dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water and dilute to 100 mL.
-
Standard Iodine Solution (0.025 N): Dissolve 20-25 g of potassium iodide (KI) in a minimal amount of water. Add 3.173 g of iodine (I₂) and stir until dissolved. Dilute to 1 L with deionized water. Standardize against a primary standard sodium thiosulfate solution.
-
Standard Sodium Thiosulfate Solution (0.025 N): Dissolve 6.205 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in freshly boiled and cooled deionized water. Add a small amount of sodium carbonate (Na₂CO₃) as a stabilizer and dilute to 1 L. Standardize against a primary standard such as potassium dichromate.
-
Starch Indicator Solution: Make a paste of 2 g of soluble starch and a small amount of cold water. Pour this paste into 100 mL of boiling water and stir.
-
Hydrochloric Acid (HCl), concentrated.
3. Procedure:
-
Transfer a known volume of the preserved sample (or the entire sample if the precipitate is collected) into an Erlenmeyer flask.
-
Carefully add a measured excess of standard 0.025 N iodine solution.
-
Add a few milliliters of concentrated HCl to dissolve the zinc sulfide precipitate and release H₂S. The H₂S will immediately react with the iodine.
-
Swirl the flask to ensure complete reaction.
-
Titrate the excess, unreacted iodine with the standard 0.025 N sodium thiosulfate solution.
-
When the yellow color of the iodine fades to a pale straw color, add a few drops of starch indicator. The solution will turn a deep blue.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
-
A blank titration should be performed using the same volume of iodine solution and deionized water.
4. Calculation: The concentration of sulfide in the original sample can be calculated using the following formula:
Sulfide (mg/L) = [((A - B) × N × 16,000) / V]
Where:
-
A = volume of 0.025 N iodine solution added (mL)
-
B = volume of 0.025 N sodium thiosulfate solution used for the sample (mL)
-
N = normality of the sodium thiosulfate solution
-
V = volume of the sample (mL)
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound for Preservation | 0.2 mL of 2M solution per 100 mL sample | |
| Sample pH for Preservation | ≥ 9 | |
| Lower Detection Limit (Iodometric) | > 1 mg/L Sulfide | |
| Precision of Endpoint | Within 1 drop (≈ 0.1 mg/L in a 200 mL sample) |
Application in Complexometric Titration
This compound can be used as a primary standard or as the analyte in the complexometric titration of zinc ions with ethylenediaminetetraacetic acid (EDTA). This method is widely used for the assay of zinc in pharmaceutical preparations and other samples.
Principle
Zinc ions (Zn²⁺) form a stable, colorless complex with EDTA. The titration is carried out in a buffered solution (typically ammonia-ammonium chloride buffer at pH 10) using an indicator that changes color at the endpoint. Eriochrome Black T is a common indicator for this titration, which is free and red in the presence of zinc ions and turns blue when all the zinc has been complexed by EDTA.
Experimental Workflow: Complexometric Titration of Zinc
Caption: Workflow for Complexometric Titration of this compound.
Protocol: Assay of this compound using EDTA Titration
1. Reagents:
-
Standard EDTA Solution (0.05 M): Dissolve 18.61 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate in deionized water and dilute to 1 L. Standardize against a primary standard such as calcium carbonate.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 14.2 g of ammonium (B1175870) chloride in 143 mL of concentrated ammonium hydroxide and dilute to 250 mL with deionized water.
-
Eriochrome Black T Indicator: Dissolve 0.2 g of Eriochrome Black T in 15 mL of triethanolamine (B1662121) and 5 mL of absolute ethanol.
2. Procedure:
-
Accurately weigh about 400 mg of this compound dihydrate and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.
-
Add 5 mL of the ammonia-ammonium chloride buffer solution.
-
Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.
-
Titrate with the standard 0.05 M EDTA solution until the color changes from wine-red to a deep blue.
-
Record the volume of EDTA solution used.
3. Calculation: The percentage purity of this compound dihydrate can be calculated as follows:
Purity (%) = [(V × M × 219.51) / W] × 100
Where:
-
V = volume of EDTA solution used (mL)
-
M = molarity of the EDTA solution
-
219.51 = molar mass of this compound dihydrate ( g/mol )
-
W = weight of the this compound sample (mg)
Each mL of 0.05 M EDTA is equivalent to 10.98 mg of C₄H₆O₄Zn·2H₂O.
Other Analytical Applications
Beyond sulfide determination and complexometric titrations, this compound finds use in other analytical techniques:
-
Analysis of Fatty Acids: this compound can be used in the derivatization of fatty acids to their methyl esters for analysis by gas chromatography.
-
Catalyst in Chemical Synthesis: While primarily a synthetic application, the role of this compound as a catalyst can be relevant in analytical procedures that involve monitoring reaction kinetics or product formation.
-
Sample Preservation for other Analytes: In some instances, this compound can be used to precipitate interfering substances, thereby cleaning up a sample matrix before the analysis of the target analyte.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Zinc Acetate Concentration for Nanoparticle Synthesis
Welcome to the technical support center for optimizing zinc acetate (B1210297) concentration in nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between zinc acetate concentration and the final size of the synthesized zinc oxide (ZnO) nanoparticles?
The relationship between this compound concentration and nanoparticle size is complex and depends on the interplay between nucleation and growth kinetics. Generally, at higher precursor concentrations, the rate of nucleation (the formation of new crystal seeds) tends to be faster than the rate of crystal growth. This often leads to the formation of a larger number of smaller nanoparticles. Conversely, at lower precursor concentrations, the nucleation rate is slower, which allows the existing nuclei to grow larger, resulting in bigger particles.[1] However, some studies have reported that increasing the precursor concentration can lead to an increase in particle size up to a certain point, after which the size may decrease.
Q2: Why am I getting inconsistent nanoparticle sizes even when I keep the this compound concentration constant?
Inconsistencies in nanoparticle size, despite a constant precursor concentration, can arise from several factors:
-
Temperature Fluctuations: Temperature plays a crucial role in both nucleation and growth rates. Inconsistent temperature control can lead to variations in particle size between batches.
-
pH Variations: The pH of the reaction medium significantly influences the surface charge of the nanoparticles and the effectiveness of stabilizing agents, thereby affecting their final size and stability.
-
Inefficient Mixing: Inadequate or inconsistent stirring can lead to localized variations in precursor concentration, resulting in a broad size distribution (polydispersity) and batch-to-batch variability.
-
Purity of Reagents: Impurities in the this compound, solvents, or other reagents can act as unintended nucleation sites or interfere with crystal growth, leading to unpredictable results.
Q3: How does the concentration of this compound affect the morphology of the nanoparticles?
This compound concentration can influence the shape of the resulting ZnO nanoparticles. For instance, at lower concentrations, non-uniform, agglomerated flower-like structures might be observed. At higher concentrations, these structures may grow into platelet-like morphologies.[2] The final morphology is also heavily influenced by other factors such as the solvent used, the presence of capping agents, and the reaction temperature.
Q4: Can using a high concentration of this compound lead to a bimodal size distribution?
Yes, a bimodal size distribution, where two distinct particle size populations are present, can occur, particularly at higher precursor concentrations. This can be attributed to a phenomenon known as "oriented attachment," where primary nanoparticles aggregate to form larger, secondary particles.[3] This can also be a result of a secondary nucleation event occurring after the initial burst of nucleation.
Troubleshooting Guides
This section provides solutions to common problems encountered during ZnO nanoparticle synthesis when varying the this compound concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticles are too large. | Low this compound Concentration: A low precursor concentration favors crystal growth over nucleation, leading to larger particles.[1] | Increase the this compound concentration to promote a higher nucleation rate. |
| High Reaction Temperature: Higher temperatures can accelerate the growth of existing nuclei. | Lower the reaction temperature to slow down the crystal growth rate. | |
| Prolonged Reaction Time: Longer reaction times allow for more extensive crystal growth. | Reduce the overall reaction time. | |
| Nanoparticles are too small. | High this compound Concentration: A very high precursor concentration can lead to a burst of nucleation, consuming the precursor before significant growth can occur.[1] | Decrease the this compound concentration to allow for more controlled nucleation and subsequent growth. |
| Low Reaction Temperature: Very low temperatures may primarily favor nucleation with limited growth. | Increase the reaction temperature to promote crystal growth. | |
| Broad Particle Size Distribution (High Polydispersity). | Inhomogeneous Nucleation: Nucleation events occurring over an extended period lead to particles at different growth stages. | Ensure rapid and uniform mixing of reactants to achieve homogeneous supersaturation. |
| Inefficient Stirring: Poor mixing can create localized concentration gradients. | Increase the stirring speed to ensure a homogenous reaction mixture. | |
| Ostwald Ripening: Over time, larger particles grow at the expense of smaller ones. | Reduce the reaction time or cool the reaction mixture rapidly after the desired size is reached. | |
| Particle Agglomeration. | Inadequate Stabilization: Insufficient capping agent or inappropriate pH can lead to particle aggregation. | Optimize the concentration of the capping agent or adjust the pH to ensure sufficient surface charge for electrostatic repulsion. |
| High Precursor Concentration: Very high concentrations can sometimes lead to uncontrolled precipitation and agglomeration. | Reduce the this compound concentration or introduce the precursor solution more slowly. | |
| Low Product Yield. | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or temperature. |
| Loss during Washing/Centrifugation: Small nanoparticles can be lost during the purification steps. | Optimize the centrifugation speed and time, or consider alternative purification methods like dialysis. | |
| Precursor Quality: The this compound may be of low purity. | Use high-purity this compound dihydrate. |
Data Presentation
The following tables summarize the expected impact of varying this compound concentration on the characteristics of ZnO nanoparticles based on findings from multiple studies.
Table 1: Effect of this compound Concentration on Nanoparticle Size
| This compound Concentration | Expected Average Particle Size | Morphology | Reference |
| 0.01 M | 26.28 nm | Near-spherical | |
| 0.1 M | 23 nm | Flower-like structures | |
| 0.2 M | Not specified | Platelet-like structures | |
| 0.4 M | 19.77 nm | Near-spherical | |
| 0.6 M | 21.43 nm | Near-spherical |
Note: The relationship between concentration and size is not always linear and can be influenced by the specific synthesis method and other reaction parameters.
Table 2: Influence of Synthesis Parameters on Polydispersity Index (PDI)
| Parameter Varied | Observation | Implication | Reference |
| This compound Concentration | Can influence PDI, though not always directly correlated. Other factors are often more dominant. | Inconsistent PDI may indicate issues with mixing or temperature control. | |
| Aging Time | Longer aging can lead to Ostwald ripening and a broader size distribution. | Optimize aging time to achieve a narrow PDI. | |
| Surfactant/Capping Agent | The presence and concentration of a capping agent can significantly reduce PDI. | Use of a suitable capping agent is recommended for monodisperse nanoparticles. |
Experimental Protocols
Below are detailed methodologies for common ZnO nanoparticle synthesis techniques, with a focus on how to adjust the this compound concentration.
Sol-Gel Method
This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol (or other suitable alcohol)
-
Sodium hydroxide (B78521) (NaOH) or another base
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
To prepare a 0.1 M solution , dissolve 2.195 g of this compound dihydrate in 100 mL of ethanol.
-
To prepare a 0.3 M solution , dissolve 6.585 g of this compound dihydrate in 100 mL of ethanol.
-
To prepare a 0.5 M solution , dissolve 10.975 g of this compound dihydrate in 100 mL of ethanol.
-
Stir the solution vigorously at room temperature until the this compound is completely dissolved. Gentle heating (e.g., 50-60°C) can be applied to aid dissolution.
-
-
Base Solution Preparation:
-
Prepare a solution of NaOH in ethanol. The molar ratio of NaOH to this compound is a critical parameter and is often in the range of 1:1 to 2:1. For a 0.1 M this compound solution, you might start with a 0.2 M NaOH solution.
-
-
Reaction:
-
Slowly add the NaOH solution dropwise to the this compound solution while stirring vigorously.
-
A white precipitate of zinc hydroxide or related species will form.
-
Continue stirring for a set period, typically 1-2 hours, to ensure the reaction is complete.
-
-
Aging:
-
Allow the resulting gel to age for a specific period, for example, 24 hours, at room temperature.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the pellet in ethanol.
-
Repeat the washing step 2-3 times to remove unreacted precursors and byproducts.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at a temperature around 80-100°C.
-
To convert the zinc hydroxide to crystalline ZnO, calcine the dried powder at a higher temperature (e.g., 400-600°C) for several hours.
-
Hydrothermal Method
This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave.
Materials:
-
This compound dihydrate
-
Sodium hydroxide (NaOH) or hexamethylenetetramine (HMTA)
-
Deionized water
Procedure:
-
Solution Preparation:
-
Prepare aqueous solutions of this compound and NaOH (or HMTA) at the desired concentrations. For example, to study the effect of this compound concentration, you could prepare solutions of 0.05 M, 0.1 M, and 0.2 M this compound.
-
The molar ratio of the base to this compound is typically kept constant (e.g., 2:1 for NaOH).
-
-
Reaction Mixture:
-
Mix the this compound and base solutions in a beaker under constant stirring.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven at a specific temperature (e.g., 100-200°C) for a defined duration (e.g., 5-12 hours).
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the product repeatedly with deionized water and ethanol.
-
Dry the final ZnO nanoparticles in an oven at a moderate temperature (e.g., 60-80°C).
-
Visualizations
Logical Workflow for Nanoparticle Synthesis Optimization
Caption: Workflow for optimizing nanoparticle synthesis.
Signaling Pathway of ZnO Nanoparticle Formation
Caption: Simplified reaction pathway for ZnO nanoparticle formation.
References
Troubleshooting zinc acetate precipitation issues in experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with zinc acetate (B1210297) precipitation during experiments.
Troubleshooting Guide: Unexpected Precipitation
This section addresses the common problem of unintended zinc acetate precipitation in a step-by-step, question-and-answer format.
Issue: My this compound solution, which was initially clear, has become cloudy or has formed a white precipitate.
Question 1: What is the most common cause of this cloudiness?
The most frequent cause is the hydrolysis of this compound. In aqueous solutions, especially those near a neutral pH, this compound can react with water to form zinc hydroxide (B78521) (Zn(OH)₂), which is poorly soluble and precipitates out.[1][2] Acetic acid is a weak acid, so this hydrolysis reaction is a classic equilibrium phenomenon.[1]
Question 2: How can I confirm if hydrolysis is the issue and resolve it?
You can test for hydrolysis by adding a few drops of a weak acid.
-
Solution: Add a small amount of acetic acid to the solution. If the precipitate redissolves and the solution becomes clear, hydrolysis was the cause.[1] This shifts the equilibrium away from the formation of zinc hydroxide. For future preparations, consider using slightly acidified water (with acetic acid) to prepare your stock solution.
Question 3: My solution is still cloudy after adding acetic acid. What else could be the problem?
If acid addition doesn't work, consider the following factors:
-
High pH: The solubility of this compound is significantly influenced by pH.[3] As the pH increases (becomes more alkaline), the formation of insoluble zinc hydroxide is favored. Precipitation of Zn(OH)₂ can start at a pH of around 6 in a saturated solution and at approximately 6.7 in a 0.1 M zinc solution.
-
Contamination: The solution may be contaminated with other reagents. For instance, addition of a base like sodium hydroxide (NaOH) or a carbonate source like sodium carbonate (Na₂CO₃) will cause the precipitation of zinc hydroxide or zinc carbonate (ZnCO₃), respectively.
-
Concentration & Temperature: You may have exceeded the solubility limit of this compound. Solubility is temperature-dependent; it generally increases with higher temperatures. If a saturated solution is prepared at a high temperature and then cools, precipitation can occur.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other solvents? this compound is highly soluble in water. Its solubility is also affected by temperature. It is sparingly soluble in some organic solvents like ethanol (B145695) and methanol.
Q2: How does pH affect the stability of a this compound solution? The pH is a critical factor. A slightly acidic pH (around 5-6) helps to prevent the hydrolysis that leads to zinc hydroxide precipitation. In highly alkaline conditions (e.g., pH > 10), while zinc hydroxide precipitates, it can redissolve to form soluble zincate complexes like [Zn(OH)₄]²⁻.
Q3: Can the age of the this compound reagent or solution cause precipitation issues? Yes, older solid reagents may have absorbed moisture, and stock solutions can undergo slow hydrolysis over time, leading to cloudiness. It is often recommended to use freshly prepared solutions for best results.
Q4: I am intentionally trying to precipitate a zinc compound. What are the key parameters to control? When precipitation is the goal, such as in the synthesis of zinc oxide nanoparticles, the key parameters are pH, temperature, and the choice of precipitating agent (e.g., NaOH). The morphology and size of the resulting particles are highly dependent on these conditions.
Data Presentation: Solubility of this compound
The following tables summarize the quantitative data on this compound solubility.
Table 1: Solubility in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g water) |
|---|---|
| 7 | 30.32 |
| 20 | 30.0 (dihydrate) |
| 21 | 33.75 |
| 25 | 40.0 (dihydrate) |
| 30 | 36.64 |
| 47 | 45.74 |
| 75 | 63.89 |
| 100 | 67.0 (dihydrate) |
Table 2: Solubility in Other Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
|---|---|---|
| Ethanol | 25 | 3.0 (dihydrate) |
| Methanol | Not Specified | 1.5 (dihydrate) |
| Acetic Acid | 25 | 0.0055 |
| Acetic Acid | 72 | 0.117 |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution (0.5 M)
-
Objective: To prepare a 0.5 M aqueous solution of this compound that remains clear and stable.
-
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O, Molar Mass: 219.50 g/mol )
-
Deionized water
-
Glacial acetic acid
-
-
Methodology:
-
Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.
-
While stirring, add 0.5 mL of glacial acetic acid to the water to slightly lower the pH.
-
Weigh out 109.75 g of this compound dihydrate.
-
Slowly add the this compound dihydrate to the stirring, acidified water.
-
Continue stirring until all the solid has completely dissolved. The solution should be clear.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity. Store in a well-sealed container.
-
Protocol 2: Redissolving Precipitated Zinc Hydroxide
-
Objective: To redissolve an unwanted zinc hydroxide precipitate from a this compound solution.
-
Materials:
-
Cloudy this compound solution
-
Glacial acetic acid or a 1 M acetic acid solution
-
pH meter or pH indicator strips
-
-
Methodology:
-
Place the beaker containing the cloudy solution on a magnetic stirrer.
-
Begin stirring the solution. If available, place a calibrated pH probe into the solution.
-
Using a dropper or pipette, add 1 M acetic acid dropwise to the solution.
-
Monitor the solution's clarity and pH. The precipitate should begin to dissolve as the pH drops.
-
Continue adding acid slowly until the solution becomes completely clear.
-
The target pH should be in the slightly acidic range (e.g., 5.0 - 6.5) to ensure stability. Avoid adding a large excess of acid unless required by a downstream application.
-
Visualizations
Caption: Troubleshooting flowchart for unexpected this compound precipitation.
Caption: Chemical pathway of this compound hydrolysis and precipitation.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Zinc Acetate Clinical Research
This guide provides researchers, scientists, and drug development professionals with essential information on identifying and managing common side effects associated with zinc acetate (B1210297) in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently reported gastrointestinal side effects of zinc acetate in clinical studies?
A1: The most common side effects are gastrointestinal in nature.[1] These can include stomach upset, nausea, vomiting, and stomach cramps.[1][2][3] Gastric irritation is a primary adverse event with a causal link to zinc, occurring in 9-65% of patients across various studies.[4] In some cases, particularly with this compound dihydrate tablets, endoscopic evaluation has revealed gastric mucosal alterations. One study of 47 patients taking these tablets found gastric lesions in 61.7% of them.
Q2: How can we mitigate or troubleshoot gastrointestinal discomfort for participants?
A2: Gastrointestinal issues often occur when this compound is taken on an empty stomach. A primary mitigation strategy is to administer the dose between meals, such as between breakfast and lunch, rather than on a completely empty stomach. If symptoms persist, a dose adjustment or temporary discontinuation may be necessary, followed by a resolution of the gastric lesions.
Q3: What is the mechanism behind zinc-induced copper deficiency, and how significant is this risk?
A3: Long-term or high-dose this compound administration can lead to copper deficiency. Zinc induces the synthesis of metallothionein, a protein in intestinal cells that binds to copper and prevents its absorption into the bloodstream. This mechanism blocks the absorption of copper from both food and endogenously secreted digestive juices. This can lead to hematological effects like anemia and leukopenia, as well as neurological issues.
Q4: What are the best practices for monitoring potential copper deficiency in trial participants?
A4: Regular monitoring is crucial. The standard protocol involves periodic measurement of serum copper and ceruloplasmin levels. Additionally, a complete blood count (CBC) should be performed to screen for signs of anemia or other blood disorders that can result from copper deficiency. For long-term studies, monitoring 24-hour urinary copper and zinc levels is also recommended to ensure copper levels are not overly depleted.
Q5: Are there any other common side effects to be aware of during a trial?
A5: Besides GI issues and copper deficiency, some participants may report experiencing a metallic taste. While less common, headaches have also been noted as a potential side effect. Although rare, researchers should be aware of the potential for serious allergic reactions, with symptoms including hives, itching, swelling, and difficulty breathing.
Q6: What changes in laboratory values, other than copper levels, have been associated with this compound?
A6: Clinical studies have noted elevations in serum alkaline phosphatase, amylase, and lipase, which may suggest pancreatitis. These levels typically return to high-normal ranges within the first year or two of continued therapy. A study in rats also showed that this compound can elevate liver enzymes like Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) in a dose-dependent manner.
Data on Side Effect Incidence
The following table summarizes quantitative data on the incidence of common side effects of this compound observed in clinical research.
| Side Effect Category | Specific Finding | Incidence Rate | Source |
| Gastrointestinal | Gastric Irritation (General) | 9% - 65% | |
| Gastric Irritation (Initial Treatment) | ~10% | ||
| Gastric Lesions (Overall) | 61.7% (29 of 47 patients) | ||
| Mucosal Redness | 93.1% (of patients with lesions) | ||
| Erosions | 90.0% (of patients with lesions) | ||
| Adhesion of White Coat | 86.2% (of patients with lesions) | ||
| Ulcers | 31.0% (of patients with lesions) | ||
| Mineral Deficiency | Copper Deficiency | Risk with long-term use | |
| Biochemical | Elevated Pancreatic Enzymes | Frequency not specified |
Experimental Protocols for Monitoring Side Effects
1. Protocol for Assessment of Gastrointestinal Side Effects
-
Objective: To systematically document and evaluate GI adverse events in participants receiving this compound.
-
Methodology:
-
Symptom Reporting: Utilize a standardized questionnaire at each study visit to record the incidence, frequency, and severity of GI symptoms, including nausea, vomiting, abdominal pain, and diarrhea. A 5-point Likert scale (1=none, 5=very severe) can be used for severity grading.
-
Clinical Examination: Perform a physical examination at baseline and regular intervals, focusing on the abdomen.
-
Endoscopic Evaluation: For participants reporting persistent or severe upper GI symptoms (e.g., epigastric pain, hematemesis), an esophagogastroduodenoscopy (EGD) is the recommended procedure to visually assess the gastric mucosa for signs of irritation, erosions, or ulceration. Biopsies may be taken from affected areas for histological examination.
-
2. Protocol for Monitoring Copper Status
-
Objective: To detect and prevent the onset of zinc-induced copper deficiency.
-
Methodology:
-
Sample Collection: Collect venous blood samples from participants in the morning to account for circadian rhythm variations in serum zinc levels. Samples should be collected at baseline, and then at regular intervals (e.g., every 3-6 months) throughout the trial.
-
Biochemical Analysis:
-
Measure serum zinc and copper levels using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Measure serum ceruloplasmin, the major copper-carrying protein in the blood.
-
Calculate the serum copper/zinc ratio.
-
-
Hematological Analysis: Perform a complete blood count (CBC) to monitor for anemia, leukopenia, or thrombocytopenia, which are potential secondary effects of copper deficiency.
-
Visual Troubleshooting Guide
The following workflow provides a logical guide for addressing adverse events reported by participants during a clinical trial involving this compound.
Caption: Workflow for troubleshooting adverse events in this compound trials.
References
Technical Support Center: Long-Term Stability of Zinc Acetate Solutions
This technical support center provides guidance on the long-term stability of zinc acetate (B1210297) solutions for laboratory use. It is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended shelf life of a zinc acetate solution?
The shelf life of a this compound solution depends on several factors, including the solvent, concentration, storage conditions, and the required purity for the specific application. For many laboratory uses, a well-prepared and properly stored aqueous this compound solution can be considered stable for several months. However, for sensitive applications, it is recommended to use freshly prepared solutions.[1][2] Some suppliers of this compound solutions recommend storage at -20°C for one year or -80°C for two years for stock solutions.[3] For solid this compound dihydrate, the shelf life is generally considered good if the container is kept tightly closed.[1][4]
2. What are the optimal storage conditions for this compound solutions?
To maximize the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place. For extended storage, refrigeration (2-8°C) is advisable. Some commercial stock solutions are recommended to be stored at -20°C or -80°C.
-
Light: Protect the solution from direct sunlight. Amber-colored containers are recommended.
-
Container: Use tightly sealed containers to prevent evaporation and contamination.
-
Atmosphere: For anhydrous this compound solutions, storage under an inert gas can prevent moisture absorption.
3. What factors can affect the stability of this compound solutions?
Several factors can compromise the stability of this compound solutions:
-
pH: The pH of the solution is critical. This compound solutions are typically slightly acidic to neutral (pH 5.0-8.0). At higher pH values, zinc hydroxide (B78521) or basic zinc salts may precipitate. The addition of a small amount of acetic acid can sometimes help to prevent precipitation.
-
Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis.
-
Light: Exposure to light, particularly UV light, can potentially induce photochemical reactions.
-
Moisture: For solutions prepared with anhydrous this compound, exposure to moisture can lead to hydration and potential hydrolysis.
-
Contamination: Microbial or chemical contamination can alter the solution's properties and stability.
4. What are the signs of degradation in a this compound solution?
Visual inspection can often reveal signs of degradation:
-
Precipitation or Cloudiness: The formation of a white precipitate, often zinc hydroxide or a basic zinc salt, is a common sign of instability, particularly in older or improperly stored solutions.
-
Color Change: While this compound solutions are typically colorless, any unexpected color change could indicate contamination or degradation.
-
Odor: A faint smell of acetic acid (vinegar) is normal for this compound solutions due to hydrolysis. However, a strong or unusual odor might suggest significant degradation or contamination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| White precipitate forms in the solution. | - pH of the solution is too high (alkaline).- The solution has been stored for a long time, leading to hydrolysis.- The concentration of the solution is too high for the storage temperature. | - Check the pH of the solution. If it is alkaline, it may need to be adjusted with a small amount of acetic acid (use with caution as this will alter the composition).- For critical applications, it is best to discard the solution and prepare a fresh one.- If precipitation occurs upon cooling, try gently warming the solution to redissolve the precipitate. If it does not redissolve, prepare a fresh, less concentrated solution. |
| The solution appears cloudy or hazy. | - Incomplete dissolution of the this compound salt.- Formation of fine particulate matter due to hydrolysis.- Contamination with insoluble impurities. | - Ensure the this compound is fully dissolved during preparation. Gentle heating and stirring may aid dissolution.- Filter the solution through a 0.22 µm or 0.45 µm filter to remove particulate matter.- If cloudiness persists, prepare a fresh solution using high-purity this compound and solvent. |
| Inconsistent experimental results using the same solution. | - Degradation of the this compound solution over time, leading to a change in the effective concentration.- Contamination of the stock solution. | - Prepare a fresh this compound solution for each set of critical experiments.- Verify the concentration of the stock solution using a suitable analytical method (e.g., EDTA titration) before use.- Ensure proper aseptic techniques if the solution is used in cell culture to avoid microbial contamination. |
| Difficulty dissolving this compound dihydrate. | - The salt may be old and has partially dehydrated or hydrolyzed, affecting its solubility characteristics.- The solvent quality may be poor. | - Use a fresh, high-quality batch of this compound dihydrate.- Use high-purity water (e.g., deionized or distilled) for preparing aqueous solutions. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for Aqueous this compound Solution (0.1 M) at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay (% of Initial Concentration) |
| 0 | Clear, colorless solution | 6.5 | 100.0% |
| 3 | Clear, colorless solution | 6.4 | 99.5% |
| 6 | Clear, colorless solution | 6.3 | 98.9% |
| 12 | Slight opalescence | 6.2 | 97.2% |
| 24 | Fine white precipitate | 6.0 | 94.5% |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Table 2: Illustrative Accelerated Stability Data for Aqueous this compound Solution (0.1 M) at 40°C/75% RH
| Time Point (Months) | Appearance | pH | Assay (% of Initial Concentration) |
| 0 | Clear, colorless solution | 6.5 | 100.0% |
| 1 | Clear, colorless solution | 6.3 | 98.1% |
| 3 | Slight opalescence | 6.1 | 95.3% |
| 6 | White precipitate | 5.8 | 90.7% |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 M this compound Solution
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O), analytical grade
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound dihydrate. For a 0.1 M solution in 100 mL, you will need: 0.1 mol/L * 0.1 L * 219.50 g/mol = 2.195 g.
-
Accurately weigh the calculated amount of this compound dihydrate using an analytical balance.
-
Transfer the weighed salt into a 100 mL volumetric flask.
-
Add approximately 70-80 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the salt is completely dissolved. Gentle warming can be used to aid dissolution but allow the solution to cool to room temperature before final dilution.
-
Once dissolved and at room temperature, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.
Protocol 2: Determination of this compound Concentration by EDTA Titration
This method is suitable for determining the concentration of zinc ions in a solution.
Materials:
-
This compound solution (sample)
-
0.05 M EDTA (ethylenediaminetetraacetic acid) standard solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipette, and Erlenmeyer flask
Procedure:
-
Pipette a known volume of the this compound solution (e.g., 10.00 mL) into an Erlenmeyer flask.
-
Add approximately 90 mL of deionized water.
-
Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate the solution with the 0.05 M EDTA standard solution from a burette.
-
The endpoint is reached when the solution color changes from wine-red to a clear blue.
-
Record the volume of EDTA solution used.
-
Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the this compound solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Simplified diagram of zinc signaling pathways modulated by zinc transporters.
References
- 1. Zinc transporters and signaling in physiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility problems of aged zinc acetate dihydrate
Welcome to the Technical Support Center for Zinc Acetate (B1210297) Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on solubility issues related to aged materials.
Frequently Asked Questions (FAQs)
Q1: Why is my aged zinc acetate dihydrate not dissolving properly in water?
Aged this compound dihydrate can exhibit poor solubility due to several chemical changes that occur over time. The primary reasons include:
-
Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis, forming less soluble basic this compound (Zn₄O(CH₃CO₂)₆) or even zinc hydroxide (B78521)/oxide.[1] This is a common issue as this compound is a salt of a weak acid (acetic acid) and a weak base (zinc hydroxide).
-
Dehydration: The salt may have partially or fully lost its water of crystallization, which can alter its dissolution properties. This compound dihydrate begins to lose its water of hydration at temperatures around 100°C.[2][3]
-
Aggregation: Over time, the powder can form aggregates, reducing the effective surface area for dissolution.
Q2: My this compound solution has turned cloudy or formed a precipitate upon standing. What is happening?
This is likely due to hydrolysis. When this compound is dissolved in neutral water, the solution can be slightly acidic to neutral (pH 6.0-8.0 for a 5% solution).[2][4] However, over time, the equilibrium can shift, leading to the formation of insoluble zinc hydroxide or basic this compound, which appears as a white precipitate or cloudiness.
Q3: How can I dissolve aged or poorly soluble this compound dihydrate?
The most common and effective method is to slightly acidify the solvent. Adding a small amount of acetic acid can help to suppress hydrolysis by lowering the pH and shifting the equilibrium towards the soluble this compound form. For organic solvents, gentle heating may also improve solubility, but care must be taken to avoid decomposition.
Q4: What is the expected solubility of fresh this compound dihydrate?
Fresh this compound dihydrate is highly soluble in water. Its solubility increases with temperature. It is also soluble in alcohols like methanol (B129727) and ethanol, though to a lesser extent than in water.
Data Presentation: Solubility of this compound Dihydrate
The following table summarizes the solubility of fresh this compound dihydrate in water at various temperatures. Note that the solubility of aged or partially hydrolyzed this compound will be lower.
| Temperature (°C) | Solubility (g / 100 g water) | Molar Concentration (approx. M) |
| 20 | 30.0 | 1.64 |
| 25 | 40.0 | 2.18 |
| 30 | 40.0 | 2.18 |
| 100 | 67.0 | 3.65 |
Molar concentration is estimated based on the density of the saturated solution.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound dihydrate.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution with an Aged Reagent
This protocol is designed to dissolve aged this compound dihydrate that exhibits poor solubility in water.
Materials:
-
Aged this compound dihydrate
-
Deionized water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Weigh the desired amount of aged this compound dihydrate and add it to a beaker containing the required volume of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Observe the solution. If it remains cloudy or a significant amount of solid does not dissolve after 5-10 minutes of stirring, proceed to the next step.
-
While stirring, add glacial acetic acid dropwise to the solution.
-
Monitor the pH of the solution. Continue adding acetic acid until the solution clears. A pH of around 5.0 to 5.5 is often sufficient to dissolve basic zinc salts that may have formed.
-
Once the solution is clear, you can adjust the pH back to the desired level for your experiment using a suitable base (e.g., dilute NaOH or NH₄OH), if necessary. Be aware that increasing the pH may cause the zinc to precipitate again.
-
Filter the solution if any insoluble impurities remain.
Protocol 2: General Experimental Workflow for Drug Formulation Studies
This workflow outlines the typical steps for incorporating this compound dihydrate into a drug formulation.
Zinc Signaling Pathway
Difficulties in dissolving this compound can lead to inaccurate concentrations of zinc ions in cellular studies, which can significantly impact experimental outcomes. Zinc ions (Zn²⁺) are crucial second messengers in various signaling pathways.
References
Mitigating gastrointestinal discomfort from oral zinc acetate supplements
Technical Support Center: Oral Zinc Acetate (B1210297) Supplementation
This document provides troubleshooting guidance and answers to frequently asked questions regarding gastrointestinal (GI) discomfort associated with oral zinc acetate supplements in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal discomfort?
A1: The primary cause of GI discomfort is direct irritation of the gastric mucosa. When this compound dissolves in the stomach, it releases free zinc ions (Zn²+). High local concentrations of these ions can lead to gastric irritation, nausea, and vomiting. This effect is particularly pronounced when supplements are taken on an empty stomach.[1][2][[“]]
Q2: What are the most commonly reported GI side effects?
A2: The most common side effects are gastrointestinal in nature and include nausea, vomiting, abdominal pain or cramps, and diarrhea.[2][[“]] Some individuals may also report a metallic taste. These symptoms are generally mild and often occur shortly after administration.
Q3: How does the dose of this compound relate to the incidence of GI side effects?
A3: There is a dose-dependent relationship; higher doses of zinc are associated with a greater incidence and severity of GI side effects. While specific data for this compound is limited, studies on zinc supplements in general show that excessive intake (e.g., 100-300 mg/day) can lead to toxicity with symptoms including nausea, vomiting, and abdominal pain. In children with acute diarrhea, a 20 mg daily dose of zinc resulted in a significantly higher risk of vomiting compared to placebo.
Q4: Can long-term administration of this compound cause other systemic issues?
A4: Yes. Prolonged use of high-dose zinc supplements can interfere with the absorption of other essential minerals, most notably copper. This competition for absorption can lead to copper deficiency, which may manifest as anemia, neutropenia, and neurological symptoms. Therefore, monitoring copper levels is crucial in long-term or high-dose studies.
Q5: Are there alternative forms of zinc with better GI tolerability?
A5: Yes, chelated forms of zinc, such as zinc glycinate (B8599266) and zinc picolinate, are often reported to have better gastrointestinal tolerability and bioavailability compared to inorganic salts like zinc sulfate (B86663) or oxide. Zinc glycinate, in particular, has been shown to be well-absorbed and associated with a lower incidence of nausea.
Troubleshooting Guide
This guide provides a systematic approach for researchers to manage GI discomfort reported by study participants.
Issue: Participant reports nausea, vomiting, or stomach pain after oral administration of this compound.
Step 1: Immediate Assessment & Mitigation
-
Action: Inquire about the timing and severity of symptoms. Was the supplement taken on an empty stomach?
-
Rationale: Symptoms are most common when zinc is taken without food.
-
Recommendation: If symptoms are mild, advise the participant to take the next dose with a small meal or snack. Avoid foods high in phytates (e.g., bran, whole-grain bread) which can inhibit zinc absorption. Protein-rich foods may enhance absorption.
Step 2: Dose Titration Protocol
-
Action: If symptoms persist despite administration with food, consider a dose reduction and titration strategy.
-
Rationale: Gradually increasing the dose can allow the gastrointestinal tract to adapt, potentially reducing the severity of side effects.
-
Recommendation: Reduce the dose by 50% for 3-5 days. If tolerated, gradually increase the dose back to the target level over the next 7-10 days. This approach needs to be consistent with the study protocol.
Step 3: Evaluate Alternative Formulations
-
Action: If the participant cannot tolerate the target dose of this compound even with mitigation strategies, consider if the study protocol allows for an alternative zinc formulation.
-
Rationale: Cheaper forms of zinc, such as zinc glycinate, may offer comparable bioavailability with improved GI tolerance.
-
Recommendation: If permissible by the study design, switch to a chelated form of zinc like zinc glycinate at an equivalent elemental zinc dose.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for managing GI discomfort.
Data Presentation
Table 1: Dose-Dependent Incidence of Vomiting in Children with Acute Diarrhea
| Daily Elemental Zinc Dose | Incidence of Vomiting | Relative Risk vs. Placebo | Population | Citation(s) |
| 20 mg | Increased | 1.59 (95% CI: 1.27–1.89) | Children (≤ 5 years) | |
| 10 mg | Reduced vomiting vs. 20mg | - | Children (< 6 months) | |
| 5 mg | Reduced vomiting vs. 20mg | - | Children |
Table 2: Comparison of Common Zinc Formulations
| Zinc Formulation | Relative Bioavailability | GI Tolerability | Key Considerations | Citation(s) |
| This compound | Good | Moderate | Can cause gastric irritation, especially on an empty stomach. | |
| Zinc Gluconate | Good | Moderate | Similar profile to this compound. | |
| Zinc Glycinate | Excellent | High | Often well-tolerated; chelated form may enhance absorption and reduce GI upset. | |
| Zinc Picolinate | Excellent | High | Well-absorbed form. | |
| Zinc Citrate | Good | Moderate | Absorption is comparable to zinc gluconate. | |
| Zinc Oxide | Poor | Moderate | Lower bioavailability compared to other forms. |
Table 3: Impact of Dietary Factors on Zinc Absorption
| Dietary Component | Effect on Zinc Absorption | Mechanism | Citation(s) |
| Phytates | Inhibits | Binds to zinc in the GI tract, forming an insoluble complex that prevents absorption. A phytate:zinc molar ratio >15 significantly reduces absorption. | |
| Protein (Animal) | Enhances | Amino acids can form soluble complexes with zinc, improving its uptake. | |
| Iron (High Dose) | Inhibits | Competes with zinc for absorption pathways, particularly when taken as a supplement without food. | |
| Calcium | Modest Enhancement | May bind with phytate, making more zinc available for absorption. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerance
Objective: To quantitatively assess the GI symptoms experienced by participants following oral supplementation.
Methodology: The Gastrointestinal Symptom Rating Scale (GSRS), a validated 15-item questionnaire, is used to evaluate common GI symptoms.
Procedure:
-
Baseline Assessment: Participants complete the GSRS questionnaire before the first administration of the zinc supplement to establish a baseline.
-
Post-Administration Assessment: The GSRS questionnaire is administered at predefined time points after supplementation (e.g., 1, 2, 4, and 24 hours post-dose) and at regular intervals during the study (e.g., weekly).
-
Questionnaire Details: The GSRS assesses five dimensions of GI symptoms: abdominal pain, reflux, indigestion, constipation, and diarrhea. Each item is rated on a 7-point Likert scale from "no discomfort" to "very severe discomfort".
-
Data Analysis: Scores for each dimension are calculated by summing the ratings for the relevant items. The change from baseline is analyzed to determine the impact of the supplement.
GI Tolerance Assessment Workflow
Caption: Workflow for assessing GI tolerance using GSRS.
Protocol 2: Zinc Bioavailability Assessment (Zinc Tolerance Test)
Objective: To assess the relative bioavailability of zinc from an oral supplement.
Methodology: A Zinc Tolerance Test (ZTT) measures the change in plasma zinc concentration following a single oral dose of zinc.
Procedure:
-
Preparation: Participants fast overnight (for at least 8-10 hours).
-
Baseline Blood Draw (T=0): A baseline blood sample is collected in a trace-element-free tube.
-
Zinc Administration: The participant ingests a single dose of the zinc supplement (e.g., 50 mg elemental zinc) with a standardized volume of deionized water.
-
Post-Dose Blood Draws: Blood samples are collected at hourly intervals for 4 to 6 hours post-administration (T=1, 2, 3, 4, 5, 6).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Analysis: Plasma zinc concentrations are determined using atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: The primary outcome is the area under the plasma zinc concentration-time curve (AUC), calculated from T=0 to T=6. A higher AUC indicates greater bioavailability. The maximum concentration (Cmax) and time to maximum concentration (Tmax) are also determined.
Signaling Pathway
Mechanism of Zinc-Induced Gastric Mucosal Irritation
Caption: Pathophysiology of zinc-induced GI irritation.
References
Potential for copper deficiency with prolonged high-dose zinc acetate use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for copper deficiency associated with the prolonged administration of high-dose zinc acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of zinc-induced copper deficiency?
A1: Excessive zinc intake upregulates the synthesis of metallothionein (B12644479), a metal-binding protein, in the enterocytes of the small intestine.[1][2] Metallothionein has a higher binding affinity for copper than for zinc.[1][3] This leads to preferential binding of dietary copper to metallothionein within the intestinal cells. When these cells are naturally sloughed off, the bound copper is excreted in the feces instead of being absorbed into circulation, leading to a systemic copper deficiency.[1]
Q2: What are the common hematological and clinical signs of copper deficiency to monitor in research animals?
A2: The most common hematological findings are anemia (which can be microcytic, normocytic, or macrocytic) and neutropenia. Other potential findings include leukopenia, thrombocytopenia, and pancytopenia. In animal models, particularly ruminants, clinical signs can include poor body condition, weight loss, diarrhea, changes in coat or wool color (achromotrichia), and loss of wool quality. Neurological symptoms, such as ataxia, can also occur.
Q3: My animal model is showing anemia, but it is not responding to iron supplementation. Could this be related to zinc administration?
A3: Yes, this is a classic indicator of zinc-induced copper deficiency. The resulting anemia is often unresponsive to iron therapy. If your experimental protocol involves high-dose zinc and you observe iron-refractory anemia, it is critical to assess the animal's copper status.
Q4: How can I monitor for potential copper deficiency during a prolonged study involving high-dose zinc acetate?
A4: Regular monitoring of key biomarkers is essential. This includes measuring serum copper, serum ceruloplasmin (the main copper-carrying protein in the blood), and serum zinc levels. A complete blood count (CBC) should also be performed to monitor for anemia and neutropenia. For more detailed studies, 24-hour urinary copper excretion can also be assessed.
Q5: What is a safe dietary zinc-to-copper ratio to prevent inducing copper deficiency in my experiments?
A5: To avoid zinc-induced copper deficiency, it is recommended to maintain a dietary zinc-to-copper ratio of between 8:1 and 15:1. Exceeding this ratio significantly increases the risk of inducing a copper-deficient state.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexplained anemia, neutropenia, or pancytopenia in zinc-treated animals. | Zinc-induced copper deficiency. | 1. Immediately measure serum copper, ceruloplasmin, and zinc levels. 2. Perform a complete blood count (CBC). 3. If copper deficiency is confirmed, consider reducing the this compound dosage or introducing copper supplementation. |
| Animal models exhibit weight loss, diarrhea, or changes in coat/fur appearance. | Systemic copper deficiency affecting overall health. | 1. Rule out other causes (e.g., infection, other nutritional deficiencies). 2. Assess serum copper and ceruloplasmin levels. 3. Review the zinc dosage and the overall mineral balance in the diet. |
| Anemia observed in the animal cohort does not resolve with iron supplementation. | Copper deficiency is likely, as copper is essential for iron metabolism. | 1. Cease iron supplementation if it is ineffective. 2. Immediately test for copper deficiency (serum copper, ceruloplasmin). 3. If confirmed, adjust zinc dosage and/or provide copper supplementation. |
| Neurological signs such as ataxia or unsteady gait develop. | Severe copper deficiency can lead to myelopathy. | 1. This is a sign of advanced deficiency and requires immediate attention. 2. Confirm copper status through serum analysis. 3. Discontinue or significantly reduce zinc administration and consult veterinary staff about appropriate copper supplementation. |
Quantitative Data Summary
The following table summarizes findings from various sources regarding zinc dosage and its effect on copper status. Note that dosages and outcomes can vary significantly based on the animal model, diet, and experimental duration.
| Zinc Dosage | Duration | Subject | Observed Effect on Copper/Hematology |
| 200 mg zinc gluconate daily | Not specified | Human | Elevated plasma zinc, markedly low plasma copper (7 µg/dL) and ceruloplasmin (2.1 mg/dL). |
| 50 mg elemental zinc | 11 months | Human | Developed unsteady gait and neurological deficits. |
| 50 mg elemental zinc (two daily doses of 25 mg) | 6 weeks | Human (adult men) | Significant decrease in erythrocyte Cu,Zn-superoxide dismutase, suggesting a reduction in copper status. |
| 135 mg/day | Not specified | Human | 9% of patients developed unexplained anemia and 7% developed neurological symptoms typical of copper deficiency. |
| 50 mg three times a day | Maintenance Therapy | Human (Wilson's Disease) | Used to block copper absorption; requires careful monitoring of urinary copper to avoid overtreatment. |
Experimental Protocols
Protocol 1: Measurement of Serum Copper and Zinc
This protocol outlines the general steps for determining serum copper and zinc concentrations, commonly performed via atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Objective: To quantify the concentration of copper and zinc in serum samples.
Materials:
-
Blood collection tubes (trace element-free).
-
Centrifuge.
-
Micropipettes.
-
Acid-washed labware to prevent contamination.
-
Nitric acid (0.1 M HNO3) for dilution.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Certified copper and zinc standard solutions for calibration.
-
Deionized water.
Methodology:
-
Sample Collection: Collect whole blood using trace element-free equipment. Allow blood to clot and then centrifuge to separate the serum.
-
Sample Preparation:
-
Carefully transfer the serum to a clean, acid-washed tube.
-
Perform a sample dilution (e.g., a 20-fold dilution with 0.1 M nitric acid is common for ICP-MS).
-
-
Instrument Calibration: Prepare a series of calibration standards using the certified copper and zinc solutions to cover the expected concentration range of the samples.
-
Analysis:
-
Aspirate the prepared samples and standards into the AAS or ICP-MS instrument.
-
For AAS, measure the absorbance of copper at 324.8 nm and zinc at 213.9 nm.
-
The instrument software will generate a calibration curve from the standards.
-
-
Quantification: The concentration of copper and zinc in the unknown samples is determined by comparing their absorbance/signal to the calibration curve. Results are typically reported in µg/dL or µmol/L.
Protocol 2: Induction of Secondary Copper Deficiency in an Animal Model (Example: Sheep)
This protocol is adapted from studies inducing secondary copper deficiency and can be modified for other models.
Objective: To experimentally induce a state of copper deficiency secondary to antagonist administration for research purposes.
Materials:
-
Experimental animals (e.g., Awassi sheep).
-
Control group on a balanced diet.
-
Treatment group.
-
Drenching solution containing copper antagonists (e.g., a mixture of ammonium (B1175870) molybdate (B1676688) and sodium sulfate).
-
Equipment for blood collection and clinical monitoring.
Methodology:
-
Acclimatization: House all animals under standard conditions and allow them to acclimatize to the diet and environment.
-
Baseline Measurements: Before starting the treatment, collect blood samples from all animals to establish baseline levels for serum copper, ceruloplasmin, zinc, and a complete blood count.
-
Treatment Administration:
-
The control group receives a standard diet with adequate copper levels.
-
The treatment group receives the standard diet plus a daily oral drench of copper antagonists. A published example in sheep used 100 mg of ammonium molybdate with 1g of sodium sulfate (B86663) daily. The high levels of molybdenum and sulfate act as copper antagonists, interfering with its absorption and utilization.
-
-
Monitoring:
-
Perform regular clinical examinations, observing for signs such as weight loss, diarrhea, or changes in wool/coat.
-
Collect blood samples at regular intervals (e.g., every two weeks) to monitor the progression of copper deficiency by measuring serum copper and other hematological parameters.
-
-
Endpoint: The experiment concludes when a statistically significant decrease in serum copper is observed in the treated group compared to the control group, and/or when clinical signs of deficiency appear.
Visualizations
Caption: Mechanism of Zinc-Induced Copper Deficiency in an Enterocyte.
Caption: Experimental Workflow for Monitoring Copper Status.
Caption: Troubleshooting Logic for Suspected Copper Deficiency.
References
- 1. A Hematologic Twist: Zinc-Induced Copper Deficiency Mimicking Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Image Diagnosis: Zinc-Induced Copper Deficiency Causing Pancytopenia Recognized on Bone Marrow Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc‐induced copper deficiency, sideroblastic anemia, and neutropenia: A perplexing facet of zinc excess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zinc Acetate Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for processes catalyzed by zinc acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a zinc acetate-catalyzed reaction?
A1: The primary parameters to optimize are reaction temperature, catalyst loading, substrate to reagent molar ratio, reaction time, and solvent. These factors are often interdependent and should be systematically varied to achieve the desired outcome.
Q2: My this compound solution is cloudy. What is the cause and how can I resolve it?
A2: A cloudy this compound solution is typically due to the hydrolysis of this compound to form insoluble zinc hydroxide (B78521) or basic zinc salts. This can be resolved by adding a few drops of acetic acid to lower the pH and shift the equilibrium back towards the soluble this compound.
Q3: How do I know if my this compound catalyst is deactivated?
A3: Signs of catalyst deactivation include a decrease in reaction rate, lower product yield over time, and a change in the physical appearance of the catalyst (e.g., color change, aggregation).[1] Deactivation can be caused by poisoning from impurities, thermal decomposition, or fouling of the active sites.[1]
Q4: Can a deactivated this compound catalyst be regenerated?
A4: In some cases, yes. For catalysts deactivated by carbonaceous deposits ("coking"), a controlled oxidation by heating in a dilute stream of air or oxygen can burn off the deposits.[2] For catalysts that have decomposed, treatment with acetic acid vapor can sometimes regenerate the active this compound species.[3]
Q5: Is this compound a homogeneous or heterogeneous catalyst?
A5: this compound can act as both. In solvents where it is soluble, such as ethanol (B145695) in some reactions, it functions as a homogeneous catalyst.[4] In other conditions, particularly solvent-free reactions or in non-polar solvents, it can be a heterogeneous catalyst that can be recovered by filtration.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered in this compound-catalyzed reactions.
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction is very slow or does not proceed. | Inactive Catalyst: The this compound may be of poor quality or has degraded. | Use a fresh, high-purity batch of this compound dihydrate. |
| Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, 10 mol%). | |
| Low Reaction Temperature: The thermal energy is insufficient to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Presence of Inhibitors: Impurities in the substrates or solvent (e.g., water, strong coordinating agents) can poison the catalyst. | Ensure all reactants and solvents are pure and dry. Consider passing them through a drying agent or distillation. | |
| The reaction starts but does not go to completion. | Equilibrium Limitation: The reaction has reached equilibrium, and the reverse reaction is significant. | If water is a byproduct (e.g., in esterification), remove it using a Dean-Stark trap or molecular sieves. Use an excess of one reactant to shift the equilibrium. |
| Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. | See the catalyst deactivation troubleshooting guide below. | |
| The desired product is not formed; side products are observed. | Incorrect Reaction Conditions: The temperature or other conditions may favor side reactions. | Screen a range of temperatures to find the optimal window for the desired product. Analyze the side products to understand the competing reaction pathways and adjust conditions accordingly. |
| Substrate Decomposition: The starting materials or product may be unstable at the reaction temperature. | Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely by TLC or GC/LC-MS. |
Issue 2: Catalyst Deactivation
| Symptom | Possible Cause | Suggested Solution |
| Gradual decrease in reaction rate over time or in subsequent runs. | Fouling: Deposition of byproducts or polymers on the catalyst surface. | For heterogeneous catalysts, filter and wash the catalyst with a suitable solvent to remove adsorbed species. Consider regeneration (see FAQ A4). |
| Poisoning: Strong binding of impurities (e.g., sulfur or nitrogen compounds) to the active zinc sites. | Purify the starting materials and solvent. Use of a guard bed to remove poisons before the reactants reach the catalyst bed can be effective in flow chemistry. | |
| Thermal Degradation: At high temperatures, this compound can decompose. | Operate at the lowest effective temperature. Thermogravimetric analysis (TGA) can help determine the decomposition temperature of the catalyst. | |
| Leaching: For supported catalysts, the active zinc species may dissolve into the reaction medium. | Choose a more robust support or modify the catalyst preparation method to enhance the interaction between this compound and the support. |
Quantitative Data Presentation
The following tables summarize optimized reaction conditions for specific this compound-catalyzed reactions.
Table 1: this compound Catalyzed Synthesis of Xanthene Derivatives
| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | 10 | Ethanol | Room Temp (Ultrasound) | 30 | 87 |
| 4-Chlorobenzaldehyde | 10 | Ethanol | Room Temp (Ultrasound) | 15 | 95 |
| 4-Nitrobenzaldehyde | 10 | Ethanol | Room Temp (Ultrasound) | 20 | 94 |
| 4-Methoxybenzaldehyde | 10 | Ethanol | Room Temp (Ultrasound) | 25 | 90 |
Table 2: this compound Catalyzed Esterification of Fatty Acids
| Fatty Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | Zn(OAc)₂ | 1 | 170 | 4 | 95 |
| Oleic Acid | 2-Ethylhexyl Alcohol | ZnO (forms zinc oleate (B1233923) in situ) | 1 | 170 | 4 | 96 |
| Butyric Acid | 2-Ethylhexyl Alcohol | ZnO | 1 | 170 | 4 | 93 |
Table 3: this compound Catalyzed Depolymerization of PET
| PET Source | Catalyst Loading (mol%) | Methanol (equiv.) | Temperature (°C) | Time (min) | DMT Yield (%) |
| Transparent Bottle | 1.0 | 46.2 | 160 | 20 | >99 |
| Green Bottle | 1.0 | 46.2 | 160 | 20 | 92 |
| Blue Bottle | 1.0 | 46.2 | 160 | 20 | 95 |
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Synthesis of Xanthene Derivatives
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene (B1212753) compound (e.g., dimedone, 2 mmol), and this compound dihydrate (Zn(OAc)₂·2H₂O, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add the desired solvent (e.g., ethanol, 5 mL).
-
Reaction Conditions: Stir the mixture at room temperature. For accelerated reactions, place the flask in an ultrasonic bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to recover the catalyst if it is heterogeneous. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/n-hexane) to obtain the pure xanthene derivative.
Protocol 2: General Procedure for this compound-Catalyzed Knoevenagel Condensation
-
Reactant Mixture: In a 25 mL round-bottom flask, mix the aromatic aldehyde (2 mmol) and the active methylene compound (e.g., malononitrile, 2.2 mmol).
-
Catalyst Addition: Add zinc oxide (prepared from this compound, see note below) or this compound (0.1 g).
-
Reaction Medium: The reaction can be carried out under solvent-free conditions or in an aqueous medium (5 mL water).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is completely consumed.
-
Workup and Purification: For the aqueous reaction, the solid product can be filtered, washed with cold water, and dried. For the solvent-free reaction, the product can be purified by recrystallization.
Note on Catalyst Preparation: A ZnO catalyst can be prepared by dissolving this compound dihydrate in water, precipitating zinc hydroxide by the dropwise addition of an ammonia (B1221849) solution until slightly alkaline, filtering, washing with distilled water, drying at 150°C, and then calcining at 600°C for 6 hours.
Visualizations
General Mechanism of this compound as a Lewis Acid Catalyst
This compound functions as a Lewis acid by accepting an electron pair from a heteroatom (commonly oxygen or nitrogen) on the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. benchchem.com [benchchem.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zinc Acetate and Zinc Gluconate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of two common zinc salts: zinc acetate (B1210297) and zinc gluconate. While both are recognized for their relatively high water solubility and are recommended by the World Health Organization for use in syrups and tablets, direct head-to-head clinical studies detailing their comparative pharmacokinetic profiles are limited. This document synthesizes the available scientific evidence to offer a comprehensive overview for research and development purposes.
Quantitative Bioavailability Data
| Zinc Salt | Parameter | Value | Comparator | Study Population | Reference |
| Zinc Acetate | Area Under the Curve (AUC) | 524 µg·h/dL (at low intragastric pH) | Zinc Oxide | 10 healthy subjects (5 male, 5 female) | Henderson et al., 1995 |
| Zinc Gluconate | Median Fractional Absorption | 60.9% | Zinc Oxide | 15 healthy adults | Wegmuller et al., 2014 |
Note: The data presented above are from two different studies and are therefore not directly comparable. They are provided to give a quantitative context to the bioavailability of each zinc salt based on available research. The study by Wegmuller et al. (2014) also found no significant difference in absorption between zinc gluconate and zinc citrate.[1] A meta-analysis of studies on the efficacy of zinc lozenges for the common cold found no statistically significant difference between this compound and zinc gluconate in reducing the duration of cold symptoms, which may indirectly suggest comparable bioavailability in this specific application.
Experimental Protocols
Wegmuller et al. (2014): Zinc Absorption from Zinc Citrate, Zinc Gluconate, and Zinc Oxide
-
Study Design: A randomized, double-masked, 3-way crossover study.
-
Subjects: 15 healthy adults.
-
Intervention: Subjects received supplements containing 10 mg of elemental zinc as either zinc citrate, zinc gluconate, or zinc oxide without food.
-
Methodology: The study utilized the double-isotope tracer method with 67Zn and 70Zn to measure zinc absorption.
-
Analysis: The fractional absorption of zinc was determined and compared between the three zinc compounds.
Henderson et al. (1995): Effect of Intragastric pH on this compound and Zinc Oxide Absorption
-
Study Design: A 2-way, 4-phase crossover study.
-
Subjects: 10 healthy volunteers (5 males and 5 females).
-
Intervention: Subjects received a single oral dose of 50 mg of elemental zinc as either the acetate or the oxide salt under both high (≥5) and low (≤3) intragastric pH conditions.
-
Methodology: Intragastric pH was continuously monitored using a Heidelberg capsule. High pH was induced by the administration of famotidine. Plasma zinc concentrations were measured over time to determine the area under the curve (AUC).
-
Analysis: The mean plasma zinc AUC was calculated and compared for each zinc salt at both high and low intragastric pH.
Intestinal Zinc Absorption Pathway
The absorption of zinc in the small intestine is a complex process involving several transport proteins. The following diagram illustrates the key steps in the transport of zinc from the intestinal lumen into the bloodstream.
References
Zinc Acetate Lozenges vs. Placebo for the Common Cold: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The common cold, a ubiquitous and disruptive viral infection of the upper respiratory tract, has long been a target for therapeutic interventions. Among the various treatments explored, zinc lozenges, and specifically zinc acetate (B1210297) lozenges, have garnered significant attention for their potential to reduce the duration and severity of cold symptoms. This guide provides an objective comparison of the efficacy of zinc acetate lozenges versus placebo, supported by data from randomized controlled trials (RCTs) and meta-analyses.
Quantitative Data Summary
The efficacy of this compound lozenges in treating the common cold has been evaluated in numerous clinical trials. The following tables summarize the key quantitative findings from these studies, focusing on the reduction in the duration of cold symptoms and reported side effects.
Table 1: Efficacy of this compound Lozenges on Common Cold Duration
| Study/Meta-Analysis | Number of Participants (Zinc/Placebo) | Daily Elemental Zinc Dose | Average Reduction in Cold Duration | Key Findings |
| Hemilä H, et al. (2016) Meta-analysis | 199 total in 3 RCTs | >75 mg | 2.73 - 2.94 days | This compound lozenges significantly shortened the duration of the common cold from an average of 7 days.[1][2] |
| Hemilä H. (2017) Meta-analysis | 3 trials | >75 mg | 42% reduction | High-dose this compound lozenges were associated with a substantial reduction in the duration of colds.[1][3][4] |
| Prasad AS, et al. (2000) | 25 / 23 | ~80 mg (12.8 mg per lozenge, every 2-3 hrs) | 3.2 days (cough), 1.7 days (nasal discharge) | Zinc lozenges significantly reduced the duration of cough and nasal discharge. |
| Hemilä H, et al. (2020) | 45 / 42 | 78 mg (13 mg per lozenge, 6x/day) | No significant difference | A commercially available this compound lozenge was not effective in shortening the duration of the common cold in this trial. |
| Turner RB, Cetnarowski WE. (2000) | (Natural Colds) | 5 mg or 11.5 mg per lozenge | No effect | This compound lozenges had no effect on the duration or severity of natural cold symptoms in this study. |
Table 2: Reported Side Effects
| Study | Zinc Group | Placebo Group | Common Side Effects |
| Hemilä H, et al. (2020) | 63% reported adverse effects | 31% reported adverse effects | Bad taste |
| Prasad AS, et al. (2000) | Not specified | Not specified | Bad taste was a potential issue, but blinding was considered adequate. |
| Meta-analyses | No substantial difference in adverse effects in some high-dose trials. | Minor adverse effects reported. | Bad taste is a common complaint but not always a significant issue. |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of their findings. Below are detailed protocols from key experiments cited in this guide.
Protocol from Hemilä H, et al. (2016) Meta-analysis of three RCTs:
-
Study Design: Individual patient data meta-analysis of three randomized, double-blind, placebo-controlled trials.
-
Inclusion Criteria: Patients with naturally acquired common cold infections.
-
Intervention: this compound lozenges with a daily elemental zinc dosage of >75 mg. The specific frequency of administration varied between the trials but was typically every 2-3 hours while awake.
-
Placebo: Placebo lozenges that were identical in appearance and taste to the zinc lozenges but without the active zinc ingredient.
-
Outcome Measures: The primary outcome was the duration of the common cold, defined as the time from the onset of symptoms to their complete resolution. Symptom severity was also assessed using daily logs.
-
Data Analysis: Both one-stage and two-stage meta-analyses were used to estimate the effect of zinc lozenges on cold duration.
Protocol from Hemilä H, et al. (2020) Randomized Controlled Trial:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 253 employees of the City of Helsinki, Finland, were randomized. Of these, 88 contracted the common cold and were included in the analysis.
-
Intervention: Participants in the treatment group received this compound lozenges containing 13 mg of elemental zinc. They were instructed to dissolve one lozenge in their mouth six times a day for a maximum of five days, totaling 78 mg of elemental zinc per day.
-
Placebo: The placebo lozenges contained sucrose (B13894) octa-acetate to mimic the taste of zinc and were otherwise identical to the active lozenges.
-
Outcome Measures: The primary outcome was the rate of recovery from the common cold, which was analyzed using a Cox regression model. Participants recorded their symptoms daily in a web-based questionnaire.
-
Data Analysis: The rate ratio for recovery between the zinc and placebo groups was calculated.
Visualizing the Clinical Trial Workflow
To better understand the logical flow of a typical randomized controlled trial investigating the efficacy of this compound lozenges, the following diagram illustrates the key stages of the experimental workflow.
Caption: Workflow of a randomized controlled trial for zinc lozenges.
Conclusion
The evidence regarding the efficacy of this compound lozenges for the common cold is mixed. Several meta-analyses of earlier studies suggest a significant reduction in the duration of cold symptoms, particularly with high-dose formulations (>75 mg/day). However, a more recent, well-controlled RCT did not find a statistically significant benefit. The discrepancy in findings may be attributable to variations in lozenge composition, dosage, and study design. A common side effect associated with zinc lozenges is an unpleasant taste, though this is not universally reported as a major issue. Further research is warranted to optimize lozenge formulation and administration frequency to maximize efficacy and patient compliance. For drug development professionals, these findings highlight the critical importance of formulation and dosage in achieving therapeutic benefit with zinc-based products for the common cold.
References
- 1. This compound lozenges for treating the common cold: an individual patient data meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. The effectiveness of high dose this compound lozenges on various common cold symptoms: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effectiveness of high dose this compound lozenges on various common cold symptoms: a meta-analysis | springermedizin.de [springermedizin.de]
Navigating Wilson's Disease Therapy: A Comparative Guide to Alternative Zinc Salts
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals vested in the treatment of Wilson's disease, the selection of an appropriate zinc salt is a critical determinant of therapeutic success. While zinc acetate (B1210297) is a commonly utilized treatment, a growing body of evidence suggests that alternative zinc salts, such as zinc gluconate and zinc sulfate, present viable and, in some instances, advantageous options. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform therapeutic strategies and future drug development.
Wilson's disease is a rare genetic disorder characterized by the accumulation of excess copper in the body, primarily in the liver and brain. Zinc therapy is a cornerstone of management, functioning by inducing intestinal metallothionein (B12644479), a protein that binds copper and prevents its absorption. The choice of zinc salt can influence treatment efficacy, patient compliance, and side effect profiles.
Comparative Efficacy of Zinc Salts in Wilson's Disease
A retrospective analysis of patients with Wilson's disease undergoing maintenance therapy with different zinc salts provides valuable insights into their clinical effectiveness. The primary endpoints for monitoring treatment efficacy are the normalization of serum alanine (B10760859) aminotransferase (ALT) levels, a marker of liver injury, and the maintenance of 24-hour urinary copper excretion within a target range.
Table 1: Clinical Efficacy of Zinc Salts in Wilson's Disease Patients [1][2]
| Zinc Salt | Percentage of Patients with Normal ALT | Percentage of Patients in Target Urine Copper Range (25-100 µ g/24h ) |
| Zinc Acetate | 77% (with target urine copper) | 81% |
| Zinc Gluconate | Not significantly different from this compound (p=0.26) | 73% |
| Other Zinc Salts | Not significantly different from this compound (p=0.26) | 57% |
Data adapted from a retrospective review of 59 patients with Wilson's Disease.
Bioavailability: A Key Differentiator
The bioavailability of a zinc salt dictates the amount of elemental zinc that is absorbed and becomes available to exert its therapeutic effect. In vitro studies using intestinal cell line models, such as Caco-2 cells, offer a standardized method for comparing the relative bioavailability of different zinc formulations.
Table 2: Relative Bioavailability of Different Zinc Salts (In Vitro Data)
| Zinc Salt | Relative Bioavailability/Absorption | Reference |
| Zinc Glycinate | Higher than zinc gluconate, picolinate, and oxide | [3] |
| Zinc Gluconate | Higher than zinc oxide; comparable to zinc citrate | [3] |
| Zinc Citrate | Comparable to zinc gluconate | [3] |
| Zinc Sulfate | Lower bioaccessibility than organic zinc salts (e.g., acetate, lactate, amino acid chelates) | |
| This compound | Higher plasma concentrations at low intragastric pH compared to zinc oxide |
Side Effect Profile
Gastrointestinal side effects are a common reason for switching between different zinc salt preparations. Understanding the tolerability of each salt is crucial for patient adherence to lifelong therapy.
Table 3: Reported Side Effects of Zinc Salts in Wilson's Disease Patients
| Zinc Salt | Common Side Effects | Notes |
| This compound | Gastrointestinal (GI) side effects | 5 patients in one study switched from this compound due to GI issues. |
| Zinc Gluconate | Nausea, dyspepsia | 4 patients on zinc gluconate reported these symptoms. |
| Zinc Sulfate | Not explicitly detailed in the comparative study, but generally associated with a higher incidence of gastric irritation. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, the following are detailed methodologies for key experiments.
Protocol for 24-Hour Urinary Copper Excretion Measurement
Objective: To quantify the amount of copper excreted in the urine over a 24-hour period, a key marker for monitoring the effectiveness of zinc therapy in Wilson's disease.
Materials:
-
Acid-washed, metal-free 24-hour urine collection container.
-
Hydrochloric acid (HCl), trace metal grade (optional, as a preservative).
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) equipment.
-
Certified copper standard solutions.
Procedure:
-
Patient Instruction: The patient is instructed to discard the first-morning void on day 1. All subsequent urine for the next 24 hours, including the first-morning void on day 2, is collected in the provided container.
-
Collection and Storage: The collection container should be kept refrigerated or in a cool place during the entire 24-hour collection period to minimize bacterial growth and degradation of analytes. If a preservative is required by the analyzing laboratory, a specific volume of trace metal grade HCl is added to the container before collection begins.
-
Volume Measurement: Upon completion of the collection, the total volume of the 24-hour urine sample is measured and recorded.
-
Aliquoting: A well-mixed aliquot of the 24-hour urine sample is transferred to a smaller, acid-washed, metal-free tube for analysis.
-
Analysis: The copper concentration in the urine aliquot is determined using either ICP-MS or AAS.
-
Calculation: The total 24-hour urinary copper excretion is calculated using the following formula: Total Copper Excretion (µ g/24h ) = Copper Concentration (µg/L) x Total Urine Volume (L/24h)
Protocol for Serum Alanine Aminotransferase (ALT) Measurement
Objective: To measure the activity of the enzyme Alanine Aminotransferase (ALT) in a serum sample as an indicator of hepatocellular injury.
Materials:
-
Blood collection tube (serum separator tube - SST).
-
Centrifuge.
-
Automated clinical chemistry analyzer or a spectrophotometer.
-
Commercially available ALT assay kit (containing substrate, cofactors, and enzymes for the coupled reaction).
-
ALT calibrators and quality control materials.
Procedure:
-
Sample Collection: A venous blood sample is collected from the patient into an SST.
-
Sample Processing: The blood is allowed to clot at room temperature for 30 minutes. The tube is then centrifuged at approximately 1000-1300 x g for 15 minutes to separate the serum from the blood cells.
-
Assay Principle (Kinetic Method): The most common method is a kinetic UV assay based on the following coupled enzymatic reactions:
-
L-Alanine + α-Ketoglutarate --(ALT)--> Pyruvate + L-Glutamate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
-
-
Measurement: The rate of decrease in absorbance at 340 nm, which is directly proportional to the rate of NADH oxidation, is measured by the clinical chemistry analyzer. This rate is proportional to the ALT activity in the sample.
-
Calculation: The analyzer automatically calculates the ALT activity in Units per Liter (U/L) based on the rate of absorbance change and the molar extinction coefficient of NADH.
-
Quality Control: Calibrators and quality control materials with known ALT concentrations are run alongside patient samples to ensure the accuracy and precision of the assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of zinc therapy in Wilson's disease.
References
Comparative Analysis of the Antifungal Efficacy of Zinc Acetate and Other Cross-Linking Agents
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activity of zinc acetate (B1210297) with other commonly used cross-linking agents, including glutaraldehyde (B144438), formaldehyde (B43269), genipin (B1671432), and citric acid. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these compounds. This analysis is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies provided for key experiments.
Executive Summary
Cross-linking agents are integral to various biomedical and industrial applications. While their primary function is to form stable chemical bonds between molecules, many also exhibit intrinsic antimicrobial properties. This guide focuses on their antifungal activity, with a particular emphasis on zinc acetate. Our comparative analysis reveals that this compound and other zinc compounds demonstrate significant antifungal properties, often comparable to or exceeding those of other cross-linking agents against pathogenic fungi like Candida albicans. The primary mechanisms of action involve disruption of fungal cell membranes, induction of oxidative stress, and interference with essential metabolic processes.
Data Presentation: Antifungal Activity of Cross-Linking Agents
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of zinc compounds and other cross-linking agents against Candida albicans, a common and clinically relevant fungal pathogen. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Cross-Linking Agent | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Zinc Compounds | |||
| Zinc Chloride | Candida albicans | ~1.0 mM | [1] |
| Zinc Sulfate | Candida albicans | ~1.0 mM | [1] |
| Zinc Oxide (ZnO) Nanoparticles (from this compound) | Candida albicans | 0.25 mg/mL | [2] |
| Other Cross-Linking Agents | |||
| Glutaraldehyde | Candida albicans | Effective at 1% solution (fungicidal) | [3] |
| Formaldehyde (Formalin) | Candida albicans | Fungicidal at <1% formalin | [4] |
| Citric Acid | Candida albicans | 0.03 g/mL | |
| Genipin | Various phytopathogenic fungi | Fungicidal activity demonstrated |
Note: MIC values can vary depending on the specific strain of the fungus, the experimental method used (e.g., broth microdilution, agar (B569324) diffusion), and incubation conditions. The data presented here is for comparative purposes.
Experimental Protocols
The antifungal activity of the compounds listed above is typically evaluated using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution Assay and the Agar Disk Diffusion Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.
1. Preparation of Antifungal Agent Stock Solutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
2. Preparation of Fungal Inoculum:
-
The fungal strain (e.g., Candida albicans) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is then further diluted in the test medium.
3. Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
Serial two-fold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640).
-
Each well is inoculated with the standardized fungal suspension.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
1. Preparation of Agar Plates and Inoculum:
-
Mueller-Hinton agar plates supplemented with glucose are commonly used.
-
A sterile cotton swab is dipped into the standardized fungal inoculum (as prepared for the broth microdilution assay) and streaked evenly across the entire surface of the agar plate.
2. Application of Antifungal Agent:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The disks are placed onto the inoculated agar surface.
3. Incubation and Measurement:
-
The plates are incubated at 35°C for 24-48 hours.
-
The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the agent.
Visualization of Experimental Workflow
Signaling Pathways and Mechanisms of Antifungal Action
This compound
The antifungal activity of this compound is primarily attributed to the bioavailability of zinc ions (Zn²⁺). These ions interfere with fungal cellular processes through multiple mechanisms:
-
Disruption of Zinc Homeostasis: Fungi tightly regulate their intracellular zinc levels. An excess of external zinc overwhelms these homeostatic mechanisms, leading to zinc toxicity.
-
Oxidative Stress: Elevated intracellular zinc concentrations can lead to the production of reactive oxygen species (ROS), which damage cellular components such as proteins, lipids, and DNA.
-
Enzyme Inhibition: Zinc ions can bind to and inhibit the function of essential fungal enzymes that are crucial for metabolism and growth.
-
Membrane Damage: High concentrations of zinc ions can disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.
The cellular response to zinc is largely controlled by the Zap1 (Zinc-responsive activating protein 1) transcription factor. Under low-zinc conditions, Zap1 is active and upregulates the expression of genes encoding zinc transporters (like ZRT1 and ZRT2) to increase zinc uptake. Conversely, when zinc levels are high, Zap1 is inactivated, which should downregulate zinc uptake. However, excessive external zinc bypasses this regulation, leading to toxic intracellular accumulation. Zap1 also plays a role in biofilm formation, a key virulence factor for fungi like Candida albicans.
Other Cross-Linking Agents
-
Glutaraldehyde and Formaldehyde: These aldehydes are highly reactive and exert their antifungal effect by cross-linking proteins and nucleic acids. This non-specific action disrupts cellular functions and leads to cell death. Glutaraldehyde has been shown to distort the cell membrane, affecting its integrity and function.
-
Citric Acid: The antifungal mechanism of citric acid is primarily due to the reduction of intracellular pH. As a weak acid, it can diffuse across the fungal cell membrane in its undissociated form. Once inside the cytoplasm, it dissociates, releasing protons and acidifying the cell's interior, which inhibits enzymatic activity and disrupts metabolic processes.
-
Genipin: Genipin is a natural cross-linking agent that reacts with primary amines in proteins and other molecules. Its antifungal activity is thought to stem from its ability to cross-link essential fungal proteins, thereby inactivating them.
Visualization of Zinc's Antifungal Signaling Pathway
Conclusion
This comparative guide highlights the potent antifungal activity of this compound, positioning it as a viable alternative to other cross-linking agents where antifungal properties are desired. While glutaraldehyde and formaldehyde exhibit broad-spectrum antimicrobial activity, their toxicity can be a limiting factor. Citric acid offers a milder, natural alternative, and genipin presents a biocompatible option. The choice of a cross-linking agent should, therefore, be guided by the specific application, considering factors such as required antifungal potency, biocompatibility, and toxicity. The data and protocols presented here provide a foundational resource for further research and development in this area.
References
- 1. Candidacidal activities of zinc compounds based on incubation time, pH, and ionic strength – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsrs.journals.ekb.eg [jsrs.journals.ekb.eg]
- 3. Cross-Linking-Assisted Infection Reduction: A Randomized Clinical Trial Evaluating the Effect of Adjuvant Cross-Linking on Outcomes in Fungal Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of formalin on the survival of systemic fungi in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc Acetate demonstrates strong efficacy in reducing volatile sulfur compounds, outperforming several alternatives in clinical trials.
For researchers, scientists, and drug development professionals, a comprehensive review of clinical data highlights the effectiveness of zinc acetate (B1210297) in neutralizing volatile sulfur compounds (VSCs), the primary cause of oral malodor. Comparative studies indicate that zinc acetate not only significantly reduces VSC levels but also exhibits a favorable performance against other common agents like chlorhexidine (B1668724) and cetylpyridinium (B1207926) chloride.
This compound's primary mechanism of action involves the high affinity of zinc ions for sulfur, enabling them to effectively bind with VSCs and neutralize their odoriferous properties. This interaction leads to a rapid and significant reduction in the concentration of malodorous gases in the oral cavity.[1] Furthermore, zinc exhibits antimicrobial properties by inhibiting the growth of bacteria responsible for producing VSCs, thereby addressing the root cause of oral malodor.[1]
Comparative Efficacy of this compound
Clinical studies have consistently demonstrated the efficacy of this compound in reducing VSCs. A meta-analysis of randomized controlled trials concluded that mouthrinses containing zinc salts are effective in neutralizing sulfur compounds that cause bad breath.[2]
To provide a clear comparison, the following table summarizes the quantitative data from various studies, showcasing the percentage reduction in VSCs achieved with this compound and other active ingredients.
| Active Ingredient(s) | Vehicle | Concentration | Time Point | VSC Reduction (%) | Comparator | Comparator VSC Reduction (%) | Source(s) |
| This compound & Chlorhexidine Diacetate | Mouth rinse | Not specified | 3 months | Significant reduction in Total VSCs, H₂S, and MM | Placebo | Not specified | [3] |
| This compound & Chlorhexidine Diacetate | Mouth rinse | Not specified | 6 months | Significant reduction in Total VSCs, H₂S, and MM | Placebo | Not specified | [3] |
| Zinc Sulphate | Mouth rinse | 0.05% | Not specified | Higher reduction than CHX and placebo | Chlorhexidine | Lower than Zinc Sulphate | |
| Zinc Ions | Mouth rinse | 1.0% | 1 hour | High | 0.2% Chlorhexidine | Moderate | |
| Zinc Ions | Mouth rinse | 1.0% | 3 hours | High | 0.2% Chlorhexidine | As effective as 1% Zinc | |
| Zinc Lactate (B86563) | Toothpaste & Mouth rinse | 0.14% | 30 mins | Higher reduction in H₂S | Placebo | Lower than Zinc Lactate | |
| Zinc Lactate | Toothpaste & Mouth rinse | 0.14% | 1 hour | Higher reduction in H₂S, (CH₃)₂S, and Total VSCs | Placebo | Lower than Zinc Lactate | |
| Zinc Lactate | Toothpaste & Mouth rinse | 0.14% | 2 hours | Higher reduction in H₂S | Placebo | Lower than Zinc Lactate | |
| Zinc Chloride & Cetylpyridinium Chloride | Mouth rinse | Not specified | Not specified | Effective inhibition of bacterial growth and VSC production | Not applicable | Not applicable |
Experimental Protocols
The evaluation of the efficacy of oral care products in reducing VSCs typically follows a standardized experimental protocol to ensure the reliability and comparability of results.
1. Subject Selection:
-
Participants are generally healthy adults with no significant oral or systemic diseases.
-
A baseline VSC level is often established to ensure subjects exhibit a certain level of oral malodor.
-
Exclusion criteria commonly include smoking, use of antibiotics in the preceding weeks, and consumption of specific foods (e.g., garlic, onions) and beverages before measurements.
2. Study Design:
-
Randomized, double-blind, crossover, or parallel-group designs are frequently employed to minimize bias.
-
A washout period is incorporated in crossover studies to eliminate the residual effects of the previously tested product.
3. VSC Measurement:
-
Instrumentation: A portable sulfide (B99878) monitor, such as a Halimeter®, is commonly used to measure the total concentration of VSCs in parts per billion (ppb). For more detailed analysis, gas chromatography can be utilized to separate and quantify individual sulfur compounds like hydrogen sulfide (H₂S), methyl mercaptan (CH₃SH), and dimethyl sulfide ((CH₃)₂S).
-
Procedure: Subjects are instructed to refrain from eating, drinking, or performing oral hygiene procedures for a specified period before measurements. Breath samples are collected by having the subject close their mouth for a few minutes, after which a sample of the oral air is drawn into the measurement device.
4. Data Analysis:
-
The percentage reduction in VSC levels from baseline is calculated for each treatment group at different time points (e.g., 1, 2, 3, and 5 hours after product use).
-
Statistical analyses, such as ANOVA or t-tests, are used to determine the significance of the differences observed between the test product and the control or comparator.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the mode of action of this compound and a typical workflow for VSC measurement experiments.
Caption: Mechanism of action of this compound in reducing volatile sulfur compounds.
Caption: A typical experimental workflow for measuring VSC reduction.
References
- 1. Comparative effect of a new mouthrinse containing chlorhexidine, triclosan and zinc on volatile sulphur compounds: a randomized, crossover, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effect of toothpaste and mouth rinse containing zinc lactate on oral malodor reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long-term effect of a this compound and chlorhexidine diacetate containing mouth rinse on intra-oral halitosis-A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Layered Hydroxide Metal Acetates of Zinc, Cobalt, and Nickel for Researchers
An in-depth analysis of the synthesis, structural properties, and performance of layered hydroxide (B78521) acetates of zinc (Zn), cobalt (Co), and nickel (Ni) reveals distinct characteristics that are crucial for their application in research, particularly in the fields of drug delivery and catalysis. This guide provides a comparative overview based on experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.
Layered hydroxide metal acetates are a class of two-dimensional materials characterized by brucite-like layers of metal hydroxides with intercalated acetate (B1210297) anions. The nature of the metal cation (Zn, Co, or Ni) significantly influences the material's structural and chemical properties, thereby affecting its performance in various applications.
Structural and Physicochemical Comparison
A key differentiator among these materials lies in their crystal structure. Layered hydroxide nickel acetate adopts a classical brucite structure, where some hydroxyl groups are randomly substituted by acetate groups. In contrast, the zinc and cobalt analogues are isomorphous with the hydrozincite structure, featuring cations in both octahedral and tetrahedral sites.[1] This fundamental structural difference has implications for their stability and reactivity.
The chemical formulas for these compounds, as determined by experimental analysis, are M(OH)₂₋ₓ(CH₃COO)ₓ·nH₂O, with specific values of x and n for each metal, indicating variations in the degree of acetate intercalation and hydration.[1]
For a clear comparison of their key quantitative properties, the following table summarizes available data from various studies. It is important to note that properties such as surface area and particle size are highly dependent on the synthesis conditions.
| Property | Zinc (Zn) Layered Hydroxide Acetate | Cobalt (Co) Layered Hydroxide Acetate | Nickel (Ni) Layered Hydroxide Acetate |
| Chemical Formula | Zn(OH)₁.₅₈(CH₃COO)₀.₄₂·0.31H₂O[1] | Co(OH)₁.₆₂(CH₃COO)₀.₃₈·0.53H₂O[1] | Ni(OH)₁.₆₀(CH₃COO)₀.₄₀·0.63H₂O[1] |
| Crystal Structure | Hydrozincite-like | Hydrozincite-like | Brucite-like |
| Interlayer Spacing (Å) | ~13.8 (for Zn₅(OH)₈(CH₃COO)₂) | Not explicitly found for single metal | Not explicitly found for single metal |
| BET Surface Area (m²/g) | Varies (e.g., 155.9 for a ternary Zn-Co-Fe LDH) | Varies | Varies (e.g., up to 320 for Ni(OH)₂) |
| Particle Size | Varies (e.g., 23-52 nm for Zn₀.₉Co₀.₁O NPs) | Varies | Varies |
| Thermal Decomposition | Destructive dehydration process | Reversible topotactic dehydration | Reversible topotactic dehydration |
Performance in Key Applications
The choice of metal cation also dictates the performance of the layered hydroxide acetate in specific applications.
Drug Delivery: Layered zinc hydroxide (LZH) has been extensively studied as a drug delivery vehicle due to its biocompatibility and pH-sensitive dissolution, which allows for controlled release of intercalated drug molecules in acidic environments, such as cancer tissues or endosomes. The layered structure and high surface-to-volume ratio of LZH facilitate the intercalation of therapeutic agents, potentially reducing side effects and the frequency of administration. While less studied, the potential of cobalt and nickel-based layered hydroxides in drug delivery is an emerging area of research, with some studies indicating their utility as carriers for anticancer drugs.
Catalysis: Nickel and cobalt-based layered double hydroxides (LDHs) have demonstrated significant catalytic activity in various reactions, including the oxygen evolution reaction (OER) and the reduction of pollutants. The synergistic effects between Ni and Co in bimetallic LDHs can enhance their catalytic efficiency. The catalytic performance is often attributed to the well-defined arrangement of active sites within the 2D structure and the facile electron transfer properties.
Experimental Protocols
The synthesis of these materials is a critical step that determines their final properties. A common and effective method is the hydrolysis of metal acetates in a polyol medium. This "chimie douce" (soft chemistry) approach allows for the preparation of poorly ordered, lamellar compounds with turbostratic disorder.
General Synthesis Protocol: Hydrolysis in a Polyol Medium
This protocol provides a general framework for the synthesis of layered hydroxide metal acetates of Zn, Co, and Ni. Specific parameters may need to be optimized for desired characteristics.
Materials:
-
Metal(II) acetate tetrahydrate (e.g., Zinc acetate dihydrate, Cobalt(II) acetate tetrahydrate, Nickel(II) acetate tetrahydrate)
-
Polyol (e.g., ethylene (B1197577) glycol, diethylene glycol)
-
Deionized water
Procedure:
-
Dissolve the metal acetate precursor in the chosen polyol at a specific concentration.
-
Heat the solution under reflux with stirring.
-
The hydrolysis is initiated by the water molecules present in the hydrated metal salt or by the controlled addition of water. The ratio of water to the metal precursor is a critical parameter.
-
The reaction temperature and time are maintained to control the nucleation and growth of the layered hydroxide acetate particles.
-
After the reaction is complete, the precipitate is collected by centrifugation or filtration.
-
The collected solid is washed multiple times with deionized water and/or ethanol (B145695) to remove any unreacted precursors and byproducts.
-
The final product is dried under vacuum or in an oven at a controlled temperature.
Visualizing the Synthesis and Application Pathway
To illustrate the overall process from synthesis to application, the following workflow diagram is provided.
Logical Comparison of Metal Acetates
The selection of the metal cation is a critical decision in the design of layered hydroxide materials for specific applications. The following diagram illustrates the key differentiating factors and potential outcomes.
References
Zinc Acetate vs. Zinc Chloride: A Comparative Guide for Lewis Acid Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the catalytic performance of zinc acetate (B1210297) and zinc chloride, supported by experimental data.
In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal for the successful and efficient execution of numerous reactions. Among the plethora of options, zinc-based catalysts have garnered significant attention due to their relatively low cost, moderate Lewis acidity, and environmental friendliness. This guide provides a detailed comparison of two commonly employed zinc salts, zinc acetate (Zn(OAc)₂) and zinc chloride (ZnCl₂), in their role as Lewis acid catalysts in key organic transformations. This analysis is supported by quantitative data from comparative studies, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
At a Glance: Key Differences and Performance Summary
| Feature | This compound (Zn(OAc)₂) | Zinc Chloride (ZnCl₂) |
| Anhydrous Form | Less hygroscopic | Highly hygroscopic, requires careful handling |
| Solubility | Soluble in water and alcohols | Soluble in water, alcohols, ethers, and acetone |
| Lewis Acidity | Milder Lewis acid | Stronger Lewis acid |
| Counterion | Acetate anion can act as a Brønsted base | Chloride anion is a weaker Brønsted base |
Performance in Key Organic Reactions
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent platform to compare the catalytic efficacy of this compound and zinc chloride. A study by Jiang et al. provides a direct comparison of these two catalysts under solvent-free conditions at room temperature for the reaction between aromatic aldehydes and active methylene (B1212753) compounds.
Table 1: Comparison of this compound and Zinc Chloride in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (min) | Yield (%) |
| Zn(OAc)₂·2H₂O | 0.1 | 15 | 98 |
| ZnCl₂ | 0.1 | 20 | 95 |
Data sourced from Jiang, H., et al. (2007). Inorganic Zinc Salts Catalyzed Knoevenagel Condensation at Room Temperature without Solvent.
The data clearly indicates that while both catalysts are highly effective, This compound dihydrate provides a slightly higher yield in a shorter reaction time compared to zinc chloride under these specific conditions. This suggests that the milder nature of this compound might be advantageous in this reaction, potentially reducing side reactions.
A mixture of the aromatic aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the zinc catalyst (Zn(OAc)₂·2H₂O or ZnCl₂, 0.1 mmol) is stirred at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and the solid product is collected by filtration.
Esterification of Fatty Acids
The esterification of fatty acids is a crucial industrial process. A study by Bressi et al. investigated the catalytic activity of various zinc salts in the esterification of pelargonic acid with 2-ethylhexyl alcohol.
Table 2: Comparison of this compound and Zinc Chloride in the Esterification of Pelargonic Acid
| Catalyst (1 mol%) | Reaction Time (h) | Yield (%) |
| Zn(OAc)₂ | 4 | >94 |
| ZnCl₂ | 4 | ~85 |
Data sourced from Bressi, C., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification.[1]
In this esterification reaction, This compound demonstrates significantly higher catalytic activity , leading to a much higher yield compared to zinc chloride under the same reaction conditions.[1] The authors suggest that the acetate anion may act as a Brønsted base, facilitating the reaction.[1]
A mixture of the fatty acid (e.g., pelargonic acid, 1.0 equiv), the alcohol (e.g., 2-ethylhexyl alcohol, 1.2 equiv), and the zinc catalyst (1 mol%) is heated at 170 °C. The reaction is carried out allowing for the removal of water. The progress of the reaction is monitored by techniques such as ¹H NMR spectroscopy.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. While both this compound and zinc chloride are known to catalyze this reaction, direct comparative studies with quantitative data under identical conditions are scarce in the literature.
Zinc Chloride is a well-established, moderately strong Lewis acid catalyst for Friedel-Crafts acylations.[2] For instance, in a study focusing on zinc powder, anhydrous zinc chloride was used as a control and yielded 12-18% of the acylated product under specific microwave conditions.[2]
This compound has also been employed as a catalyst in Friedel-Crafts reactions, often requiring specific conditions or co-catalysts to achieve high efficiency.
Mechanistic Insights and Workflow
The catalytic activity of both this compound and zinc chloride as Lewis acids stems from the ability of the zinc(II) ion to accept an electron pair. This interaction with a substrate, typically a carbonyl group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: General mechanism of Lewis acid catalysis by zinc salts.
The following diagram illustrates the workflow for comparing these two catalysts, from literature review to final analysis.
References
A Comparative Analysis of Zinc Acetate and Penicillamine for the Treatment of Wilson's Disease
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and safety profiles of two primary therapies for a rare genetic disorder.
Wilson's disease is an autosomal recessive genetic disorder characterized by the accumulation of copper in the body, primarily in the liver and brain. This accumulation is due to mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion. Left untreated, Wilson's disease can lead to severe hepatic, neurological, and psychiatric complications, and is ultimately fatal. Lifelong therapy is necessary to manage copper levels and prevent disease progression. The mainstays of treatment include chelating agents that increase urinary copper excretion and drugs that block intestinal copper absorption. This guide provides a detailed comparative analysis of two of the most established treatments: the chelating agent D-penicillamine and the copper absorption blocker zinc acetate (B1210297).
Mechanisms of Action: A Tale of Two Strategies
The therapeutic approaches of zinc acetate and penicillamine (B1679230) in managing Wilson's disease are fundamentally different, targeting distinct pathways in copper metabolism.
This compound: The Intestinal Blockade
This compound's primary mechanism of action is the induction of metallothionein, a cysteine-rich protein, in the enterocytes of the gastrointestinal tract.[1][2] Metallothionein has a high binding affinity for copper.[3] When zinc is administered, it stimulates the synthesis of metallothionein, which then sequesters dietary copper and endogenously secreted copper within the intestinal cells.[2][3] This copper-metallothionein complex is then eliminated from the body through the natural shedding of enterocytes in the feces, effectively creating a negative copper balance. This mechanism prevents the absorption of copper into the bloodstream and its subsequent deposition in organs like the liver and brain.
Penicillamine: The Systemic Chelator
In contrast, D-penicillamine is a chelating agent that acts systemically to remove excess copper that has already been absorbed and deposited in various tissues. Penicillamine forms a stable, water-soluble complex with copper, which is then readily excreted through the urine. It is believed that one atom of copper combines with two molecules of penicillamine to form this excretable complex. This process of chelation and subsequent renal elimination helps to reduce the overall copper burden in the body, thereby mitigating its toxic effects on the liver and central nervous system.
Comparative Efficacy: A Clinical Showdown
The choice between this compound and penicillamine often depends on the clinical presentation of the patient, with notable differences in their efficacy for hepatic and neurological symptoms.
Data Presentation
| Efficacy Outcome | This compound | Penicillamine | Reference |
| Overall Improvement Rate (Symptomatic Patients) | No significant difference | No significant difference | |
| Improvement in Hepatic Symptoms | 55.6% (5/9) over a mean of 81 months | 73.7% (42/57) over a mean of 64 months | |
| Improvement in Neurological Symptoms | 90% (9/10) | 80.6% (58/72) | |
| Pooled Improvement Rate (Neurological WD) | 80.2% (95% CI: 67.2%–93.2%) | 56.3% (95% CI: 37.5%–75.1%) |
Safety and Tolerability: A Critical Consideration
The adverse effect profiles of this compound and penicillamine are markedly different and are a major factor in treatment selection and patient compliance.
Data Presentation
| Adverse Event Profile | This compound | Penicillamine | Reference |
| Overall Incidence of Adverse Events | Lower | Higher (RR: 2.42, 95% CI: 1.20–4.88; p = 0.014) | |
| Neurological Worsening | Lower (0.8%) | Higher (5.7%) | |
| Common Side Effects | Gastric irritation (in 1 in 10 to 1 in 100 people), elevations in serum alkaline phosphatase, amylase, and lipase. | Fever, cutaneous eruptions, lymphadenopathy, neutropenia, thrombocytopenia, proteinuria. | |
| Serious Adverse Events | Sideroblastic anemia and leukopenia (uncommon). | Nephrotoxicity, lupus-like syndrome, myasthenia gravis, Goodpasture syndrome. |
Experimental Protocols: The Foundation of Evidence
The comparative analysis of these two drugs is built upon a foundation of standardized clinical and laboratory assessments.
24-Hour Urinary Copper Excretion
Objective: To measure the amount of copper excreted in the urine over a 24-hour period, which is a key indicator of copper overload and response to treatment.
Methodology:
-
Patients are provided with a special acid-washed, metal-free container for urine collection.
-
On day one, the first-morning void is discarded.
-
All subsequent urine for the next 24 hours is collected in the provided container.
-
On day two, the first-morning void is collected, marking the end of the 24-hour collection period.
-
The container is kept refrigerated or in a cool place during the collection.
-
The total volume of urine is measured, and an aliquot is sent to the laboratory for copper analysis, typically by atomic absorption spectrophotometry.
Serum Ceruloplasmin Measurement
Objective: To measure the level of ceruloplasmin, the major copper-carrying protein in the blood, which is typically low in patients with Wilson's disease.
Methodology:
-
A blood sample is collected via venipuncture into a serum separator tube.
-
The blood is allowed to clot, and then centrifuged to separate the serum.
-
The serum ceruloplasmin concentration is measured using an immunonephelometric assay. This method involves the reaction of ceruloplasmin in the sample with specific anti-human ceruloplasmin antibodies to form immune complexes. The amount of light scattered by these complexes is proportional to the concentration of ceruloplasmin in the sample.
Liver Function Tests (LFTs)
Objective: To assess liver injury and function by measuring the levels of various enzymes and proteins in the blood.
Methodology:
-
A blood sample is collected from the patient.
-
The serum levels of key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), are measured using automated spectrophotometric assays.
-
Other parameters such as bilirubin, albumin, and prothrombin time are also assessed to provide a comprehensive picture of liver function.
Neurological Assessment: Unified Wilson's Disease Rating Scale (UWDRS)
Objective: To provide a standardized, quantitative assessment of the neurological manifestations of Wilson's disease.
Methodology: The UWDRS is a comprehensive scale that consists of three parts:
-
Part I: Consciousness: Assesses the patient's level of consciousness.
-
Part II: Historical Review: Based on the Barthel Index, this part evaluates the patient's ability to perform activities of daily living.
-
Part III: Neurological Examination: A detailed neurological examination is conducted by a trained clinician to assess various aspects of motor function, including speech, gait, tremor, dystonia, and coordination.
Each item is scored, and a total score is calculated to reflect the overall severity of neurological impairment.
Logical Workflow for Patient Management
The decision-making process for treating a patient with Wilson's disease involves a series of diagnostic and monitoring steps.
Conclusion
Both this compound and penicillamine are effective treatments for Wilson's disease, but their distinct mechanisms of action, efficacy in different clinical presentations, and safety profiles necessitate a personalized approach to patient management. This compound, with its favorable side-effect profile and efficacy in neurological presentations, is often considered a first-line therapy, particularly for maintenance and in patients with neurological symptoms. Penicillamine, a potent chelator, remains a crucial option, especially for initial decoppering in patients with severe hepatic disease. The choice of therapy should be guided by a thorough clinical evaluation, careful consideration of the potential benefits and risks for each patient, and continuous monitoring to ensure optimal outcomes. Further head-to-head clinical trials with standardized endpoints are warranted to provide more definitive guidance on the comparative effectiveness of these two important therapies.
References
Safety Operating Guide
Proper Disposal of Zinc Acetate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of zinc acetate (B1210297), a compound commonly used in various laboratory applications. Adherence to these guidelines will help maintain a safe working environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle zinc acetate with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2][3]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle this compound in a well-ventilated area to avoid dust formation.
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
Avoid contact with strong bases, oxidizing agents, and other incompatible materials.
Spill Management
In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use appropriate tools to collect the solid material into a suitable waste disposal container. For larger spills, cover with an inert, non-combustible absorbent material like sand or earth, then shovel into a container for disposal.
-
Cleaning: After the material has been collected, clean the contaminated surface by spreading water on it and dispose of the cleaning materials in accordance with local regulations.
Step-by-Step Disposal Procedures
The primary consideration for the disposal of this compound is its high toxicity to aquatic life. Therefore, it must be disposed of as hazardous waste.
-
Waste Identification and Collection:
-
Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Consult Regulations:
-
It is imperative to consult your local, regional, and national environmental regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.
-
-
Arrange for Professional Disposal:
-
This compound waste must be disposed of through a licensed chemical waste disposal company.
-
The material may be sent for controlled incineration in a chemical incinerator equipped with a scrubber or disposed of in a licensed hazardous waste landfill.
-
Key Data Summary
| Parameter | Information | Source |
| Hazard Class | Acute oral toxicity, Serious eye damage/irritation, Hazardous to the aquatic environment | |
| UN Number | 3077 | |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (zinc diacetate) | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Primary Disposal Method | Dispose of as hazardous waste in accordance with local, regional, and national regulations. |
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Zinc Acetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling zinc acetate (B1210297). It offers procedural, step-by-step guidance for safe operational use and disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling zinc acetate, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the required PPE and other essential safety measures.
| Safety Measure | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side protection or a face shield.[2][3] | Protects against dust particles and splashes that can cause serious eye damage or irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause mild irritation. |
| Body Protection | Protective clothing or a lab coat. | Avoids skin contact with this compound. |
| Respiratory Protection | NIOSH-approved respirator. | Required when dust is generated or in areas with inadequate ventilation. |
| Engineering Controls | Use in a well-ventilated area. Emergency eyewash fountains and safety showers should be readily available. | Minimizes inhalation exposure and provides immediate decontamination facilities. |
| Hygiene Practices | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling. | Prevents accidental ingestion. |
Procedural Guidance for Handling and Disposal
Follow these step-by-step instructions for the safe handling, storage, and disposal of this compound.
Handling and Storage Protocol
-
Preparation : Before handling, ensure all required PPE is correctly worn. Confirm that the work area is well-ventilated and that emergency equipment is accessible.
-
Handling : Avoid creating dust when handling this compound. Prevent all contact with skin, eyes, and clothing.
-
Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Plan
-
Waste Collection : Collect waste this compound and any contaminated materials in a clearly labeled, sealed container. Do not mix with other waste.
-
Regulatory Compliance : Dispose of the waste in accordance with all local, regional, national, and international regulations. This compound is very toxic to aquatic life with long-lasting effects and should not be released into the environment.
-
Empty Containers : Empty containers may be recycled after proper cleaning. Otherwise, they should be handled as hazardous waste.
Emergency Protocols
Immediate and appropriate action during an emergency is critical.
First Aid Measures
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek medical attention immediately.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
